Momelotinib

Catalog No.
S001626
CAS No.
1056634-68-4
M.F
C23H22N6O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momelotinib

CAS Number

1056634-68-4

Product Name

Momelotinib

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

solubility

<1 mg/mL

Synonyms

CYT 387, CYT-387, CYT387, Momelotinib, N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

The exact mass of the compound Momelotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Momelotinib mechanism of action JAK1 JAK2 ACVR1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the core inhibitory activities of momelotinib and their therapeutic consequences.

Target Primary Signaling Pathway Biological Consequence of Inhibition Therapeutic Effect in Myelofibrosis
JAK1 / JAK2 [1] JAK-STAT [2] Suppression of pro-inflammatory cytokine signaling and myeloproliferation [2] Reduction in splenomegaly and improvement in constitutional symptoms (e.g., fatigue, night sweats) [3] [1]
ACVR1 (ALK2) [1] Hepcidin production via BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways [4] [5] Decreased circulating hepcidin levels, increased iron availability for erythropoiesis [1] [4] Improvement in anemia; reduced transfusion dependency [3] [5]

This compound and its major human metabolite M21 exhibit higher inhibitory activity for JAK2 compared to JAK3 and TYK2 [1]. Its inhibition of ACVR1 is the key differentiator from other JAK inhibitors, directly countering the iron-restricted erythropoiesis common in myelofibrosis [2] [4].

Detailed Signaling Pathways

The following diagram illustrates the signaling pathways involved in myelofibrosis and the points of inhibition by this compound.

G Cytokines Pro-inflammatory Cytokines JAK12 JAK1/JAK2 Cytokines->JAK12 STAT JAK-STAT Activation JAK12->STAT Effects1 Splenomegaly Constitutional Symptoms STAT->Effects1 BMP6 BMP6 / IL-6 ACVR1 ACVR1 BMP6->ACVR1 SMAD SMAD Activation ACVR1->SMAD Hepcidin Hepcidin Production SMAD->Hepcidin Effects2 Iron-restricted Erythropoiesis & Anemia Hepcidin->Effects2 This compound This compound Inhibition This compound->JAK12  JAK1/JAK2 Inhibition This compound->ACVR1  ACVR1 Inhibition

This diagram shows how this compound's dual inhibition of JAK1/JAK2 and ACVR1 pathways simultaneously targets the major clinical manifestations of myelofibrosis [1] [5].

Key Experimental Evidence and Protocols

Clinical and translational studies have validated this compound's mechanism, particularly its effect on hepcidin and anemia.

Phase 2 Open-Label Translational Biology Study (NCT02515630) [4]

  • Objective: To explore the mechanisms underlying this compound's activity on MF-associated anemia.
  • Patient Profile: 41 transfusion-dependent (TD) MF patients.
  • Methodology:
    • Primary Endpoint: Transfusion independence (TI) for ≥12 weeks.
    • Key Biomarkers: Serum hepcidin, iron parameters (serum iron, transferrin saturation), erythropoiesis markers (erythropoietin, hemoglobin), and inflammatory markers.
    • Assessments: Serial blood collections at baseline and during treatment for biomarker analysis.
  • Results:
    • TI Rate: 41% (17/41) achieved TI for ≥12 weeks [4].
    • Hepcidin Reduction: Acute and persistent decrease in blood hepcidin [4].
    • Iron Metabolism: Increased serum iron and markers of iron availability [4].
    • Erythropoiesis: Increased hemoglobin and other markers of red blood cell production [4].
  • Conclusion: this compound treatment decreases hepcidin, improving iron metabolism and erythropoiesis, providing a mechanistic explanation for reduced transfusion dependency [4].

Clinical Trial Data Summary

Data from pivotal phase 3 trials confirm the therapeutic benefits of this compound's mechanism.

Trial Name Patient Population & Comparator Key Efficacy Findings Related to Mechanism of Action

| SIMPLIFY-1 [6] | JAKi-naïve MF patients vs Ruxolitinib | Spleen Response (SVR35¹): 26.5% (Mom) vs 29% (Rux) (Non-inferior) Transfusion Independence²: 67% (Mom) vs 49% (Rux) at Wk 24 | | SIMPLIFY-2 [6] | JAKi-experienced MF patients vs BAT (89% Ruxolitinib) | Spleen Response (SVR35¹): 7% (Mom) vs 6% (BAT) Transfusion Independence²: Mom demonstrated improved anemia outcomes vs BAT | | MOMENTUM [3] [6] | Symptomatic & anemic JAKi-experienced MF patients vs Danazol | Symptom Response (TSS³): 25% (Mom) vs 9% (Danazol) Spleen Response (SVR35¹): 22% (Mom) vs 3% (Danazol) Transfusion Independence²: 30% (Mom) vs 20% (Danazol) |

Therapeutic Prospects Beyond Myelofibrosis

This compound's unique ACVR1 inhibition raises prospects for other myeloid neoplasms associated with ineffective erythropoiesis, particularly conditions with elevated hepcidin and iron-restricted anemia [2]. Promising targets include:

  • Myelodysplastic Syndromes (MDS) with ring sideroblasts or SF3B1 mutation, especially cases co-expressing a JAK2 mutation and thrombocytosis [2].

This compound represents a significant advancement in myelofibrosis therapy. Its triple-inhibition mechanism provides a comprehensive approach, making it an ideal choice for myelofibrosis patients, particularly those burdened by anemia.

References

Momelotinib structure anilinopyrimidine derivative

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Profile of Momelotinib

This compound is a small molecule drug with a molecular formula of C₂₃H₂₂N₆O₂ and an average molecular mass of 414.469 g/mol [1] [2] [3]. Its IUPAC name is N-(Cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide, which clearly defines it as an anilinopyrimidine derivative [4] [3].

The core structure consists of a 4-pyrimidinyl group linked to a benzamide on one side and an anilino group on the other. The anilino group is further substituted at the para position with a morpholine ring. A key feature is the cyanomethyl substituent on the benzamide nitrogen [5].

Mechanism of Action & Signaling Pathways

This compound has a dual mechanism of action, functioning as an ATP-competitive inhibitor for two key pathways:

  • JAK-STAT Pathway Inhibition: It primarily inhibits Janus Kinase 1 (JAK1) and JAK2, with IC₅₀ values of 11 nM and 18 nM, respectively [2] [6] [7]. It is less selective for JAK3 (IC₅₀ = 155 nM) and TYK2 (IC₅₀ = 17 nM) [2]. This inhibits constitutive JAK-STAT activation in myelofibrosis, reducing splenomegaly and constitutional symptoms [2] [7].
  • ACVR1/ALK2 Inhibition: this compound also potently inhibits Activin A Receptor, Type I (ACVR1), reducing the expression of the iron-regulatory hormone hepcidin [8] [6] [7]. This inhibition increases iron availability for erythropoiesis, directly addressing the anemia common in myelofibrosis patients [6].

The diagram below illustrates how this compound's dual inhibition simultaneously targets myeloproliferative symptoms and anemia.

G cluster_jak JAK-STAT Signaling Pathway cluster_hep Hepcidin Regulation Pathway This compound This compound JAK JAK1/JAK2 This compound->JAK Inhibits ACVR1 ACVR1/ALK2 This compound->ACVR1 Inhibits STAT STAT Phosphorylation JAK->STAT Outcomes1 Splenomegaly Constitutional Symptoms STAT->Outcomes1 Cytokines Cytokines & Growth Factors Cytokines->JAK Hepcidin Hepcidin Production ACVR1->Hepcidin IronSeq Sequesters Iron Hepcidin->IronSeq Outcomes2 Anemia IronSeq->Outcomes2

This compound's dual mechanism simultaneously targets disease symptoms and anemia.

Quantitative Pharmacological Data

The table below summarizes key inhibitory and pharmacokinetic properties of this compound.

Parameter Value Details / Comments
JAK1 IC₅₀ 11 nM [2] [5] ATP-competitive inhibitor [2].
JAK2 IC₅₀ 18 nM [2] [5] Also inhibits mutant JAK2V617F [2].
ACVR1/ALK2 IC₅₀ Information not specified in search results Preclinically linked to hepcidin reduction & erythropoiesis [6].
Bioavailability ~97% [2] Oral administration.
Protein Binding ~91% [2] Bound to plasma proteins.
Elimination Half-Life 4 - 8 hours [2] Applies to both this compound & its major metabolite M21.

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through a convergent approach, culminating in an amide bond formation as the key step [5].

Key Synthesis Step: Amide Coupling

This procedure describes the coupling of a carboxylic acid precursor with aminoacetonitrile hydrochloride to form the final this compound structure [5].

  • Reagents & Materials:

    • Parent Acid: 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (1.88 g, 5.0 mmol)
    • Coupling Reagents:
      • Aminoacetonitrile hydrochloride (0.93 g, 10 mmol)
      • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.1 g, 6.0 mmol)
      • N-Hydroxybenzotriazole (HOBt, 0.81 g, 6.0 mmol)
    • Base: Triethylamine (Et₃N, 4.1 mL, 30 mmol)
    • Solvent: N,N-Dimethylformamide (DMF, 20 mL)
  • Procedure:

    • Dissolve the parent acid in DMF in a round-bottom flask.
    • Add Et₃N, aminoacetonitrile hydrochloride, HOBt, and EDCI sequentially to the reaction mixture.
    • Stir the reaction mixture at room temperature overnight.
    • Upon completion, remove the DMF solvent under reduced pressure.
    • Dissolve the resulting residue in dichloromethane (approx. 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate.
    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
    • Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.
  • Yield & Identification: This method yields this compound as a yellow solid with a 90% yield [5]. The compound can be characterized by its melting point (232-234°C) and spectroscopic data (IR, MS) as reported [5].

Clinical Relevance and Application

This compound is approved for the treatment of intermediate or high-risk primary or secondary myelofibrosis in adults with anemia [2] [4] [9]. Its unique ability to improve anemia outcomes, in addition to reducing spleen size and symptom burden, differentiates it from other JAK inhibitors like ruxolitinib [8] [6] [9].

The table below summarizes efficacy data from key clinical trials, focusing on its impact on anemia.

Trial Name Patient Population Primary Efficacy Findings (Week 24)

| SIMPLIFY-1 [9] | JAK-inhibitor naïve | Transfusion Independence: 66.5% (this compound) vs 49.3% (Ruxolitinib). Spleen Volume Reduction (≥35%): this compound was non-inferior to Ruxolitinib. | | MOMENTUM [9] | Previously JAK-inhibitor treated, symptomatic, anemic | Total Symptom Score (TSS) Reduction (≥50%): Superior for this compound vs Danazol. Transfusion Independence Rate: 31% (this compound). |

References

Momelotinib preclinical studies myeloproliferative neoplasms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Rationale

Momelotinib has a multi-modal mechanism of action that uniquely addresses the key clinical manifestations of myelofibrosis (MF): splenomegaly, constitutional symptoms, and anemia [1] [2]. Its preclinical profile was designed around inhibiting two central targets:

  • JAK1 and JAK2 Inhibition: this compound potently inhibits Janus kinase 1 and 2 (JAK1/JAK2), counteracting the constitutively active JAK-STAT signaling pathway that is a hallmark of MF. This activity is primarily responsible for reducing spleen size and improving systemic symptoms [1] [3].
  • ACVR1 Inhibition: this compound is also a potent inhibitor of activin A receptor type 1 (ACVR1, also known as ALK2). This inhibition blocks the transcription of the hormone hepcidin in the liver. Lower hepcidin levels increase iron availability for erythropoiesis in the bone marrow, which directly improves anemia [1] [3] [2].

The diagram below illustrates how these pathways contribute to this compound's clinical effects.

G cluster_jak JAK-STAT Pathway Inhibition cluster_acvr ACVR1 Pathway Inhibition This compound This compound JAK_Inhibition JAK1/JAK2 Inhibition This compound->JAK_Inhibition ACVR1_Inhibition ACVR1 Inhibition This compound->ACVR1_Inhibition Reduced_Spleen_Size Reduced Splenomegaly JAK_Inhibition->Reduced_Spleen_Size Improved_Symptoms Improved Constitutional Symptoms JAK_Inhibition->Improved_Symptoms Hepcidin_Reduction Reduced Hepcididin Production ACVR1_Inhibition->Hepcidin_Reduction Increased_Iron Increased Iron Availability Hepcidin_Reduction->Increased_Iron Improved_Anemia Improved Anemia Increased_Iron->Improved_Anemia

This compound's dual mechanism of action in myelofibrosis.

Quantitative Pharmacological Profile

The tables below summarize key quantitative data from biochemical and cellular assays for this compound and its major active metabolite, M21.

Table 1: In Vitro Binding and Cellular Activity [1]

Parameter This compound Metabolite M21
JAK1 Binding (Kd, nM) 28 53
JAK2 Binding (Kd, nM) 0.13 0.79
ACVR1 Binding (Kd, nM) 8.6 38
IL-6-stimulated pSTAT3 (EC50, nM) 259 689
TPO-stimulated pSTAT5 (EC50, nM) 60 725
BMP6-stimulated Hepcidin (EC50, nM) 652 1420

Abbreviations: Kd, Dissociation constant; EC50, Half-maximal effective concentration; IL-6, Interleukin-6; pSTAT, Phosphorylated STAT; TPO, Thrombopoietin; BMP6, Bone morphogenetic protein 6.

Table 2: Key In Vitro and In Vivo Findings [1]

Assay/Model Type System Key Finding
Cell Proliferation Assay HEL92.1.7 cells (JAK2 V617F mutant) Mean IC50 of 1.8 µM
Cell Proliferation Assay Ba/F3 cells (TEL-JAK2 fusion) Mean IC50 of 0.8 µM
In Vivo Model Murine model of MF (JAK2 V617F) Normalized cytokine levels, reduced spleen size, and improved bone marrow fibrosis

Abbreviations: IC50, Half-maximal inhibitory concentration.

Key Preclinical Experimental Protocols

The pivotal preclinical studies that established this compound's efficacy utilized the following methodologies [1]:

  • In Vitro Kinase Assays: Binding affinity (Kd) for JAK1, JAK2, and ACVR1 was determined using purified human kinase proteins. Cellular potency (EC50) for pathway inhibition was measured in primary human peripheral blood mononuclear cells (PBMCs) stimulated with specific cytokines (IL-6 for JAK1/2, thrombopoietin for JAK2).
  • Cell Proliferation Assays: Antiproliferative effects were tested in human hematopoietic cell lines driven by dysregulated JAK2 signaling, such as HEL92.1.7 (harboring the JAK2 V617F mutation). The half-maximal inhibitory concentration (IC50) was calculated.
  • In Vivo Efficacy Model: A rodent model of MF was established by transplanting irradiated mice with bone marrow cells expressing the human JAK2 V617F mutation. This compound was administered orally, and key efficacy endpoints were assessed, including:
    • Circulating inflammatory cytokine levels
    • Spleen weight and size as a measure of splenomegaly
    • The degree of bone marrow fibrosis (reticulin staining)
    • Extent of extramedullary hematopoiesis

Conclusion for Researchers

The preclinical data for this compound established a strong rationale for its clinical development, highlighting its unique dual inhibitory profile. Its ability to simultaneously target the pathogenic JAK-STAT pathway and the ACVR1/hepcidin axis differentiates it from other JAK inhibitors and provides a clear mechanism for its beneficial effects on anemia, which have been confirmed in later clinical trials [4] [3] [5].

References

Momelotinib metabolism cytochrome P450 pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetics

Momelotinib's disposition involves several key processes:

  • Absorption and Distribution: this compound is rapidly absorbed after oral administration, with a bioavailability of 97% [1]. It has a large volume of distribution (984 L) and is highly bound to plasma proteins (91%) [1].
  • Metabolism: The primary metabolic route for this compound is oxidation of its morpholine ring by the CYP enzymes detailed above [2] [1]. This initial step leads to the formation of its major circulating metabolite, M21 [2]. M21 subsequently undergoes further metabolism via the enzyme aldehyde oxidase [2] [1]. Other minor metabolic pathways include amide hydrolysis, N-dealkylation, nitrile hydrolysis, nitrile oxidation, and glucuronidation [1].
  • Elimination: After a single oral dose of radiolabeled this compound, the majority of the radioactivity was recovered in feces (69.3%), with a smaller portion excreted in urine (27.5%) [2]. Unchanged this compound accounted for 12.6% of the dose in feces and 0.6% in urine [2]. The M21 metabolite was a significant component in both feces and urine [2]. The elimination half-life of both this compound and M21 is approximately 4 to 8 hours [1] [3].

The following diagram maps the key metabolic pathways and pharmacokinetic fate of this compound in the body:

momelotinib_metabolism cluster_enzymes Primary CYP Enzymes Momelotinib_Oral Momelotinib_Oral Systemic_Circulation Systemic_Circulation Momelotinib_Oral->Systemic_Circulation Rapidly Absorbed Momelotinib_Parent Momelotinib_Parent Systemic_Circulation->Momelotinib_Parent Metabolism Metabolism Momelotinib_Parent->Metabolism CYP Enzymes Feces Feces (69.3% total radioact.) Momelotinib_Parent->Feces 12.6% unchanged M21_Metabolite M21_Metabolite Metabolism->M21_Metabolite Morpholine Ring Oxidation CYP3A4 CYP3A4 (36%) CYP2C8 CYP2C8 (19%) CYP2C19 CYP2C19 (19%) CYP2C9 CYP2C9 (17%) CYP1A2 CYP1A2 (9%) M21_Further_Metabolism M21_Further_Metabolism M21_Metabolite->M21_Further_Metabolism Aldehyde Oxidase M21_Active M21 Metabolite (Active, ~40% potency of parent) M21_Metabolite->M21_Active M21_Metabolite->Feces 13% of dose Urine Urine (27.5% total radioact.) M21_Metabolite->Urine Major species

Clinical Drug-Drug Interaction (DDI) Assessment

Clinical DDI studies in healthy volunteers provide crucial insights for this compound's use in polypharmacy scenarios, which are common in its patient population [2].

This compound as a Victim Drug The potential for medications to increase (inhibitors) or decrease (inducers) this compound exposure was tested:

  • With a strong CYP3A4 inhibitor (Ritonavir): Coadministration resulted in no clinically relevant increase in this compound or M21 exposure [2].
  • With a strong CYP3A4 inducer (Rifampin - multiple dose): The inducing effect was counteracted by rifampin's simultaneous inhibition of OATP1B1/B3 transporters. The net result was no significant change in this compound exposure compared to this compound alone [2].
  • With an OATP1B1/B3 inhibitor (Rifampin - single dose): Caused a moderate increase in this compound exposure, suggesting this compound is a substrate for these hepatic uptake transporters [2].

This compound as a Perpetrator Drug The potential for this compound to alter the exposure of co-administered drugs was also evaluated:

  • Effect on a CYP3A4 substrate (Midazolam): this compound did not alter the pharmacokinetics of midazolam or its active metabolite, indicating it is not a clinical inhibitor or inducer of CYP3A4 [2].
  • Effect on a BCRP substrate (Rosuvastatin): this compound significantly increased rosuvastatin's Cmax by 220% and AUC by 170%, confirming it is a potent clinical inhibitor of the BCRP transporter [2].

The table below summarizes the quantitative changes from these key clinical DDI studies:

Coadministered Drug Change in this compound Exposure Change in Coadministered Drug's Exposure Clinical Recommendation

| Ritonavir (CYP3A4 Inhibitor) | this compound: ↑14% AUC M21: ↑24% AUC | Not Applicable | No action needed [2]. | | Rifampin (OATP1B Inhibitor) | this compound: ↑57% AUC | Not Applicable | Monitor for adverse reactions; consider this compound dose modification [2]. | | Midazolam (CYP3A4 Substrate) | Not Applicable | Midazolam: ↓16% AUC Metabolite: ↓16% AUC | No dose adjustment needed for CYP3A4 substrates [2]. | | Rosuvastatin (BCRP Substrate) | Not Applicable | Rosuvastatin: ↑170% AUC, ↑220% Cmax | Consider dose reduction or use alternative to BCRP substrates [2]. |

Experimental Protocol for Key DDI Studies

The clinical DDI data is derived from a phase I, single-center, fixed-sequence, open-label, multiple-dose study in healthy volunteers [2]. The methodology for the key cohorts is outlined below.

Overall Study Design [2]

  • Participants: Healthy men and non-pregnant women (18-45 years, BMI 19-30 kg/m²).
  • Key Measured Parameters: Maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), time to reach Cmax (Tmax), and half-life (t1/2).

Cohort-Specific Protocols [2]

  • Cohort 1 (this compound as Victim of CYP3A4 Inhibition): Participants received this compound alone and then co-administered with multiple-dose ritonavir (a strong CYP3A4 inhibitor). Pharmacokinetic parameters for this compound and M21 were compared.
  • Cohort 2 (this compound as Perpetrator of BCRP): Participants received rosuvastatin (a BCRP substrate) alone and then co-administered with multiple-dose this compound. Pharmacokinetic parameters for rosuvastatin were compared.
  • Cohort 3 (this compound as Victim of Transporters/Enzymes): Participants received this compound alone, with a single dose of rifampin (to inhibit OATP1B1/B3), and with multiple doses of rifampin (to induce CYP3A4 and inhibit OATP1B1/B3). The complex interaction was assessed by comparing these three states.
  • Cohort 4 (this compound as Perpetrator of CYP3A4): Participants received midazolam (a sensitive CYP3A4 substrate) alone and then co-administered with multiple-dose this compound. Pharmacokinetic parameters for midazolam and its metabolite were compared.

References

Momelotinib disposition absorption distribution excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties and Disposition

The table below summarizes the key absorption, distribution, metabolism, and excretion characteristics of momelotinib.

Parameter Description / Value

| Bioavailability & Absorption | • High oral bioavailability (~97%) [1]. • Rapidly absorbed; median Tmax at steady state is 2 hours [2] [1]. • Food intake (high-fat or low-fat) has no clinically significant effect on exposure [1]. | | Distribution | • Mean apparent volume of distribution (Vss) is 984 L (CV% 118%), suggesting extensive tissue distribution [1]. • Plasma protein binding is 91% [1]. | | Metabolism | • Metabolized by multiple Cytochrome P450 (CYP) enzymes: CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%) [2] [3] [1]. • The morpholine ring is initially oxidized by CYPs, then further metabolized by aldehyde oxidase (AO) to form the major active metabolite, M21 [3] [1]. | | Excretion | • Following a single oral dose, 97% of the radioactive dose was recovered [3]. • Feces is the primary route (69.3%); 12.6% as unchanged parent drug [3] [1]. • Urine is a secondary route (27.5%); 0.6% as unchanged parent drug [3] [1]. • The metabolite M21 accounted for ~12% of the dose in feces and ~11% in urine [3]. | | Half-life & Clearance | • Elimination half-life for this compound and its M21 metabolite is 4 to 8 hours [2] [1]. • Mean apparent clearance is 103 L/h (CV% 87%) [1]. |

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of this compound and the enzymes involved, which is critical for understanding its disposition and potential drug-drug interactions.

momelotinib_metabolism This compound This compound CYP_enzymes CYP Enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2) This compound->CYP_enzymes  Initial Oxidation Intermediate Oxidized Intermediate (via CYP enzymes) CYP_enzymes->Intermediate Aldehyde_Oxidase Aldehyde Oxidase (AO) Intermediate->Aldehyde_Oxidase M21 M21 Metabolite (Active, ~40% activity of parent) Aldehyde_Oxidase->M21 Excretion_Feces Excreted in Feces (69.3% of dose) M21->Excretion_Feces  ~12% of dose Excretion_Urine Excreted in Urine (27.5% of dose) M21->Excretion_Urine  ~11% of dose

Key Clinical Drug-Drug Interaction (DDI) Assessments

Clinical DDI studies provide actionable guidance for co-administration. The major active metabolite M21 contributes significantly to overall pharmacological activity, with a metabolite-to-parent AUC ratio of 1.4–2.1 at steady state [2] [1].

Precipitant Drug Object Drug Interaction Finding Clinical Recommendation
Ritonavir (strong CYP3A4 inhibitor) This compound • Minimal increase in this compound exposure (AUC ↑14%) and M21 (AUC ↑24%) [3]. No clinically relevant interaction; can be co-administered without dose adjustment [3].
Rifampin (single-dose; OATP1B1/1B3 inhibitor) This compound • Moderate increase in this compound exposure (AUC ↑57%) [3]. Monitor for adverse reactions; consider this compound dose modification with OATP1B1/B3 inhibitors [3].
Rifampin (multiple-dose; strong CYP3A4 inducer) This compound • Moderate decrease in this compound exposure (AUC ↓46% vs. single-dose rifampin). Net effect vs. This compound alone is a 15% decrease in AUC [3]. Can be co-administered, but monitor for potential reduction in this compound efficacy [3].
This compound Midazolam (sensitive CYP3A4 substrate) • No significant change in midazolam exposure (AUC ↓16%) [3]. No dose adjustment needed for co-administered CYP3A4 substrates [3].
This compound Rosuvastatin (BCRP substrate) • Significant increase in rosuvastatin exposure (Cmax ↑220%, AUC ↑170%) [3]. This compound is a BCRP inhibitor. Consider dose modification or alternative drugs for BCRP substrates [3].

Experimental Protocols from Key Studies

For researchers, here are the methodologies from the pivotal clinical DDI study.

Clinical DDI Study Design
  • Reference: [3]
  • Objective: To evaluate this compound as a victim and perpetrator of DDIs in healthy volunteers.
  • Design: A phase I, single-center, fixed-sequence, open-label, multiple-dose study.
  • Cohorts & Treatments:
    • Cohort 1 (Victim): this compound co-administered with multiple-dose ritonavir (a strong CYP3A4 inhibitor).
    • Cohort 2 (Perpetrator): this compound co-administered with a single dose of rosuvastatin (a BCRP substrate).
    • Cohort 3 (Victim): this compound co-administered with single-dose rifampin (an OATP1B1/1B3 inhibitor) and multiple-dose rifampin (a strong CYP3A4 inducer).
    • Cohort 4 (Perpetrator): this compound co-administered with a single dose of midazolam (a sensitive CYP3A4 substrate).
  • PK Assessments: Blood samples were collected to determine the maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), time to reach Cmax (Tmax), and half-life (t1/2). DDI was assessed based on changes in these parameters.
Human Mass Balance Study
  • Reference: [3]
  • Objective: To characterize the absorption, metabolism, and excretion of this compound.
  • Design: A single-dose study in healthy subjects using a radiolabeled ([14C]) this compound.
  • Procedures: After administration, total recovery of radioactivity was measured in blood, plasma, urine, and feces over a specified period. Metabolite profiling was performed to identify the structures of major metabolites and quantify their contribution to the overall disposition.

References

Mechanism of Action: ACVR1 Inhibition and Hepcidin Suppression

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves inhibition of the Activin A receptor type I (ACVR1, also known as ALK2) in the liver. This leads to decreased production of the iron-regulatory hormone hepcidin [1] [2] [3].

The signaling pathway and physiological effects are summarized below:

G Momelotinib (MMB) Mechanism in Iron Metabolism and Anemia cluster_legend Pathway Key MMB This compound (MMB) ACVR1 ACVR1/ALK2 (BMP Receptor Kinase) MMB->ACVR1 Inhibits p1 ACVR1->p1 Hepcidin Hepcidin Production FPN1 Ferroportin (FPN1) (Iron Exporter) Hepcidin->FPN1 Binds to & Induces Degradation FPN1_degradation FPN1 Degradation (Iron Sequestration) Hepcidin->FPN1_degradation Leads to IronStores Iron in Macrophages (Cellular Stores) FPN1->IronStores Exports Iron SerumIron Serum Iron Availability IronStores->SerumIron Iron Release Erythropoiesis Erythropoiesis SerumIron->Erythropoiesis Stimulates p1->Hepcidin Stimulates (BMP-SMAD Signaling) p2 Inhibits Pathological Beneficial Normal

This compound inhibits ACVR1 to reduce hepcidin, increasing iron availability for erythropoiesis.

Key Experimental Evidence and Clinical Data

Preclinical and clinical studies demonstrate hepcidin reduction and anemia improvement.

Study Type / Model Key Findings Related to this compound Reference
Preclinical Rodent Model (ACD) Normalized hemoglobin and RBC count; Decreased hepcidin via ACVR1 inhibition; Increased serum iron and ferroportin expression. [1] [2]
Phase 2 Translational Study (N=41, transfusion-dependent MF patients) 41% achieved transfusion independence (TI) ≥12 weeks; Acute and persistent decrease in blood hepcidin; Increased iron availability and erythropoiesis markers. [3]
Phase 3 Clinical Trials (SIMPLIFY-1 & SIMPLIFY-2) Anemia benefits confirmed in large cohorts; 17% more JAKi-naïve patients achieved/maintained TI vs. ruxolitinib; Two-fold more JAKi-exposed patients achieved/maintained TI vs. BAT. [4] [5]

Detailed Experimental Protocols from Key Studies

From the Preclinical Rodent Model (Anemia of Chronic Disease) [1]

  • Animal Model: Used a well-established rat model of Anemia of Chronic Disease (ACD) induced by group A streptococcal peptidoglycan-polysaccharide (PG-APS).
  • Treatment: MMB was administered to the ACD model. Ruxolitinib was used as a comparative JAK1/2 inhibitor control.
  • Blood Analysis: Complete blood count (CBC) was performed using a veterinary blood counter to measure hemoglobin and red blood cell numbers.
  • Serum Iron and Hepcidin Measurement:
    • Serum Iron: Measured using a commercial colorimetric assay kit (QuantiChrom Iron Assay).
    • Serum Hepcidin: Quantified using a specific enzyme immunoassay (ELISA) kit for rat hepcidin-25.
  • Gene Expression Analysis:
    • RNA Preparation: Total RNA from liver tissue was extracted using acid guanidinium thiocyanate-phenol-chloroform extraction (Tri-Fast reagent).
    • Hepcidin Transcription: Reverse transcription of RNA followed by TaqMan real-time PCR was performed to measure hepcidin mRNA expression.
  • Protein Analysis: Western blotting was used to analyze ferroportin protein expression in macrophages, confirming JAK2's dispensable role in its degradation.

From the Phase 2 Translational Study in Myelofibrosis Patients [3]

  • Study Design: An open-label study of 41 transfusion-dependent patients with myelofibrosis.
  • Intervention: Patients received daily this compound treatment.
  • Primary Endpoint: Transfusion independence (TI) response, defined as no red blood cell transfusions for ≥12 weeks.
  • Biomarker Analysis: Blood hepcidin levels were monitored alongside markers of iron storage (e.g., ferritin), iron availability (e.g., transferrin saturation), and erythropoiesis.
  • Statistical Analysis: Response rates were reported with 95% confidence intervals. Baseline characteristics were analyzed for associations with TI response.

Interpretation and Research Implications

This compound represents a targeted therapeutic strategy for anemia of chronic disease, particularly in myelofibrosis. Its unique dual inhibition of JAK1/2 and ACVR1 addresses both inflammatory signaling and iron restriction, a combination not found in other JAK inhibitors like ruxolitinib [1] [4]. The experimental data confirms that the anemia improvement is specifically linked to ACVR1 inhibition and hepcidin reduction, not a direct effect on JAK2-mediated erythropoiesis [1].

For researchers, this highlights:

  • ACVR1/ALK2 as a valid drug target for treating functional iron deficiency in inflammatory anemias.
  • The importance of serum hepcidin as a key pharmacodynamic biomarker for assessing drug activity in clinical trials.
  • The potential for translating this mechanism to other conditions characterized by anemia of inflammation where hepcidin is elevated.

References

Momelotinib JAK STAT pathway inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib's Dual Mechanism of Action

This compound exerts its effects through two primary, distinct mechanisms.

  • JAK-STAT Pathway Inhibition: this compound is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2. [1] It suppresses the hyperactive JAK-STAT signaling, a hallmark of myelofibrosis pathogenesis often driven by mutations in JAK2, CALR, or MPL. [2] [1] This inhibition leads to reduced proliferation of myeloid cells and normalization of inflammatory cytokine production, which in turn alleviates splenomegaly and constitutional symptoms. [1]

  • ACVR1 Inhibition and Anemia Benefit: this compound uniquely inhibits activin A receptor, type 1 (ACVR1). [2] [1] ACVR1 mediates hepcidin expression via the BMP6/ACVR1/SMAD pathway. [3] Hepcidin is a key regulator of iron homeostasis; elevated levels, common in inflammatory states like myelofibrosis, sequester iron and lead to functional iron deficiency and impaired erythropoiesis. [1] By inhibiting ACVR1, this compound reduces hepcidin production, increasing serum iron availability and restoring effective red blood cell production in the bone marrow. [1] [3] This mechanism underlines its specific indication for myelofibrosis patients with anemia.

The diagram below illustrates how these two pathways contribute to this compound's therapeutic effects.

G cluster_jak JAK-STAT Pathway cluster_acvr1 ACVR1/Hepcidin Pathway MMB This compound JAK_STAT Hyperactive JAK-STAT Signaling MMB->JAK_STAT Inhibits ACVR1 ACVR1 Activation MMB->ACVR1 Inhibits Cytokine ↑ Inflammatory Cytokines JAK_STAT->Cytokine Splenomegaly Splenomegaly & Constitutional Symptoms Cytokine->Splenomegaly Hepcidin ↑ Hepcidin Production ACVR1->Hepcidin Iron Iron Restriction in Macrophages Hepcidin->Iron Anemia Anemia Iron->Anemia

Quantitative Pharmacology and Binding Affinity

The potency of this compound and its major active metabolite, M21, can be quantified through their binding affinities and inhibitory concentrations. M21 has approximately 40% of the pharmacological activity of the parent compound. [1]

Table 1: In Vitro Binding and Inhibitory Activity of this compound and M21 [1]

Parameter This compound M21 (Metabolite)
JAK1 Binding (Kd, nM) 28 53
JAK2 Binding (Kd, nM) 0.13 0.79
ACVR1 Binding (Kd, nM) 8.6 38
JAK2 V617F Mutant (IC50, nM) 2.8 Not Reported
IL-6-stimulated pSTAT3 (EC50, nM) 259 689
BMP6-stimulated hepcidin RNA (EC50, nM) 652 1420

Abbreviations: Kd, Dissociation Constant; IC50, Half Maximal Inhibitory Concentration; EC50, Half Maximal Effective Concentration.

Key Experimental Protocols for Mechanism Validation

The following methodologies are central to elucidating this compound's mechanism of action and efficacy.

In Vitro Kinase Binding and Cellular Assays
  • Purpose: To determine binding affinity to target kinases and potency in cellular signaling models. [1]
  • Method Details:
    • Enzyme Assays: Use purified JAK1, JAK2, and ACVR1 kinase domains. Measure binding affinity (Kd) using techniques like surface plasmon resonance or fluorescence polarization. [1]
    • Cellular Phosphorylation Assays: Utilize primary human peripheral blood mononuclear cells (PBMCs) or engineered cell lines (e.g., HEL92.1.7 for JAK2 V617F). Stimulate with relevant cytokines (e.g., IL-6 for JAK1/2, thrombopoietin for JAK2, BMP6 for ACVR1). Treat cells with a dose range of this compound and analyze phosphorylation of downstream effectors (STAT3, STAT5) via western blot or flow cytometry. Calculate EC50 values. [1]
    • Hepcidin Expression Assays: Treat hepatocyte cell lines (e.g., HepG2) with BMP6 to stimulate hepcidin expression. Quantify hepcidin mRNA levels after this compound treatment using RT-PCR to determine EC50. [1]
Cell Viability Assay (MTT)
  • Purpose: To assess the cytotoxic effects of this compound and its potential in combination therapies. [4]
  • Method Details:
    • Cell Plating: Plate cells (e.g., triple-negative breast cancer lines MDA-MB-231 and MDA-MB-468) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours. [4]
    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.390–200 µM), with eight replicates per concentration, for 24, 48, and 72 hours. [4]
    • Viability Measurement: Remove media, add MTT reagent (1 mg/mL), and incubate for 4 hours. Solubilize the formed formazan crystals with dimethyl sulfoxide (DMSO). Measure optical density (OD) at 595 nm using a plate reader. [4]
    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software (e.g., GraphPad Prism) to plot log(concentration) versus cell viability and determine the IC50 value. [4]
In Vivo Model of JAK2 V617F-Driven Myelofibrosis
  • Purpose: To evaluate the comprehensive therapeutic efficacy of this compound on disease pathology. [1]
  • Method Details:
    • Model Generation: Irradiate recipient mice and transplant them with bone marrow cells transduced to express the JAK2 V617F mutation. [1]
    • Drug Administration: Treat the established mice model with this compound or vehicle control.
    • Outcome Measures:
      • Spleen Size: Measure spleen weight or volume as an indicator of extramedullary hematopoiesis. [1]
      • Cytokine Levels: Analyze circulating inflammatory cytokines (e.g., via ELISA). [1]
      • Bone Marrow Fibrosis: Score the extent of reticulin fibrosis in bone marrow sections (e.g., using silver staining). [1]
      • Hematologic Parameters: Monitor red blood cell, hemoglobin, and platelet counts in peripheral blood. [1]

Additional Therapeutic Applications: FLT3-Mutant AML

Beyond myelofibrosis, this compound has shown high efficacy as a type I inhibitor of FLT3 (FMS-like tyrosine kinase 3), including against mutant forms resistant to other FLT3 inhibitors like quizartinib. [5]

Table 2: Key Findings in FLT3-Mutant Acute Myeloid Leukemia (AML) [5]

Aspect Finding
Inhibition Type Type I inhibitor (binds active DFG-in conformation of FLT3).
Targets FLT3-ITD and activation loop mutants (D835Y, D839G, Y842H).
Resistance Less effective against gatekeeper mutant F691L, though sensitivity can be restored with compound mutations (e.g., F691L/Y842H).
Structural Basis Molecular docking shows hydrogen bonds with Cys694 (hinge region), Glu817, and Ser618 (P-loop).
Synergistic Effect Suppresses intrinsic resistance conferred by hematopoietic cytokines (GM-CSF, IL-3).

References

Momelotinib in vitro potency JAK1 JAK2 IC50

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib In Vitro Potency Data

The table below summarizes the core in vitro potency data for this compound against its key kinase targets.

Target IC50 (nM) Assay Type Key Findings / Selectivity
JAK1 11 nM [1] Cell-free assay ~10-fold selectivity versus JAK3 [1].
JAK2 18 nM [1] Cell-free assay Potent inhibition of JAK2V617F mutant signaling [1].
JAK3 155 nM [1] Cell-free assay IC50 of 155 nM demonstrates selectivity over JAK3 [1].
TYK2 17 nM [1] Cell-free assay Potency similar to JAK1/2 [1].
ACVR1 N/A in results N/A in results Inhibits hepcidin production via ACVR1, alleviating anemia in MF patients [2].

For context, the following table provides in vitro potency data for ruxolitinib, another JAK1/2 inhibitor, showing its different selectivity profile.

Target IC50 (nM) Assay Type
JAK1 3.3 nM [3] Cell-free assay
JAK2 2.8 nM [3] Cell-free assay
JAK3 > 430 nM (Estimated from selectivity) [3] Cell-free assay

Detailed Experimental Protocols

The key findings on this compound's activity are derived from standardized kinase and cellular proliferation assays.

  • Enzyme Assays (IC50 Determination): this compound's IC50 values against JAK1 (11 nM), JAK2 (18 nM), and JAK3 (155 nM) were determined using cell-free kinase assays [1]. These assays typically involve incubating the purified kinase enzyme with ATP and a substrate, measuring the transfer of a radioactive phosphate group or using antibody-based detection methods to quantify the level of substrate phosphorylation in the presence of a drug concentration gradient.
  • Cellular Proliferation Assays: this compound's functional inhibition was confirmed in JAK2-driven hematopoietic cell lines. It inhibited proliferation of Ba/F3-MPLW515L cells (constitutively active JAK-STAT signaling) with an IC50 of 200 nM, and CHRF-288-11 cells (a megakaryoblastic leukemia line) with an IC50 of 1 nM [1]. These assays typically involve culturing cells in multi-well plates with a serially diluted compound for 48-72 hours, then using colorimetric (e.g., MTT, Alamar Blue) or ATP-quantification (e.g., CellTiter-Glo) methods to assess cell viability and calculate IC50.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting two key pathways. The diagram below illustrates its dual mechanism of action in myelofibrosis.

G MF Myelofibrosis (MF) JAK Constitutive JAK-STAT Activation (JAK2V617F, CALR, MPL) MF->JAK ACVR1 ACVR1 Activation MF->ACVR1 Cytokine Inflammatory Cytokines JAK->Cytokine Stats STAT Phosphorylation & Nuclear Translocation Cytokine->Stats Symptoms Splenomegaly & Constitutional Symptoms Stats->Symptoms Hepcidin Hepcidin Production (In Liver) ACVR1->Hepcidin Iron Iron-Restricted Erythropoiesis Hepcidin->Iron Anemia Anemia Iron->Anemia MMB This compound MMB->JAK Inhibits MMB->ACVR1 Inhibits

This compound's dual inhibition of JAK-STAT and ACVR1 pathways.

Summary of Key Findings

  • Core Potency: this compound is a potent JAK1/JAK2 inhibitor with single-digit to low double-digit nM IC50 values in biochemical assays and demonstrates strong cellular activity in JAK2-driven models [1].
  • Key Differentiator: Its inhibitory effect on ACVR1 translates to a clinically meaningful reduction in transfusion-dependent anemia in myelofibrosis patients, a distinct advantage over some other JAK inhibitors [2].
  • Comparative Selectivity: While ruxolitinib is a more potent JAK1/2 inhibitor in biochemical assays, this compound's unique ACVR1 activity provides a different therapeutic profile [2] [3].

References

Momelotinib preclinical efficacy hematopoietic cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

The efficacy of momelotinib in hematopoietic cell lines stems from its activity as a small-molecule inhibitor targeting key signaling pathways [1] [2]. The core mechanisms are illustrated below:

G cluster_path1 JAK-STAT Pathway cluster_path2 ACVR1/BMP Pathway MMB This compound JAK JAK1/JAK2 MMB->JAK ACVR1 ACVR1/ALK2 MMB->ACVR1 STAT STAT Proteins JAK->STAT Inflam Inflammatory Cytokine Production STAT->Inflam Cytokine Cytokine Receptors Cytokine->JAK Myelo Myeloproliferation Inflam->Myelo SMAD SMAD1/5/8 Phosphorylation ACVR1->SMAD BMP BMP6/BMP2 BMP->ACVR1 Hepcidin Hepcidin Transcription SMAD->Hepcidin Iron Iron Restriction Hepcidin->Iron Anemia Impaired Erythropoiesis Iron->Anemia

This compound inhibits JAK-STAT and ACVR1/BMP pathways [1] [2]

  • JAK-STAT Pathway Inhibition: this compound suppresses constitutive JAK-STAT activation, reducing production of pro-inflammatory cytokines and countering myeloproliferation [3] [2]
  • ACVR1 Pathway Inhibition: By targeting ACVR1, this compound inhibits BMP6/ACVR1/SMAD signaling in hepatocytes, reducing hepcidin transcription and mobilizing iron for erythropoiesis [1] [4] [2]

Quantitative Kinase & Cellular Profiling

Profiling data reveals this compound's enzymatic and cellular activity compared to other JAK inhibitors [5].

Table 1: Enzymatic and Cellular Profiling of JAK2 Inhibitors

Parameter Ruxolitinib Fedratinib This compound Pacritinib
JAK2 Enzymatic IC₅₀ (nM) 4 14 51 53 [5]

| Cellular pSTAT5 IC₅₀ (nM) (in SET2 cells) | 14 | 672 | 205 | 429 [5] | | JAK1 Inhibition | Yes | Yes | Yes | Yes [5] | | ACVR1 (ALK2) Inhibition | No | No | Yes | Reported Weak [5] | | Additional Kinase Targets| Relatively selective | FLT3, KIT >30 other kinases | FLT3, KIT >30 other kinases | FLT3, KIT >30 other kinases [5] | | Anti-proliferative effect in non-JAK dependent cells | Weak/None at 5 μM | Low μM IC₅₀ | Low μM IC₅₀ | Low μM IC₅₀ [5] |

  • Cellular Potency: this compound shows anti-proliferative effects in JAK2-dependent myeloid cell lines [5]
  • Broader Kinase Activity: this compound, fedratinib, and pacritinib inhibit FLT3 and KIT kinases, which are critical for hematopoietic stem cell self-renewal and differentiation [5]

Key Preclinical Findings in Hematopoietic Models

Table 2: Summary of Key Preclinical Findings

Experimental Model Treatment Key Outcome Measures Results Source
Rat anemia model This compound Serum hepcidin, iron availability, erythropoiesis ↓ Hepcidin, ↑ Iron, Improved erythropoiesis [1]
JAK2 V617F/MPLW515L murine MF models Nuvisertib (PIM1 inhibitor) + this compound WBC/neutrophil counts, spleen size, bone marrow fibrosis Normalized counts, ↓ Spleen size, ↓ Fibrosis [6]
Human & murine JAK2 V617F hematopoietic cells Nuvisertib ± this compound Proliferation, apoptosis Inhibited proliferation, ↑ Apoptosis [6]
Healthy donor CD34+ HSPCs Clinical JAK inhibitors (compared) Differentiation, viability, megakaryocyte output Less impact vs. fedratinib/pacritinib [5]

Experimental Protocols & Methodologies

Based on the cited studies, here are detailed methodologies for key experiment types:

1. JAK-STAT Signaling Inhibition Assay (SEAP Reporter Assay)

  • Purpose: Measure inhibition of cytokine-induced JAK-STAT signaling [5]
  • Cell Line: HEK-Blue reporter cell lines [5]
  • Methodology:
    • Transfect cells with STAT-responsive SEAP reporter construct
    • Stimulate with relevant cytokines (e.g., IL-6, IFN-γ)
    • Treat with this compound dose range (e.g., 0-1000 nM)
    • Measure SEAP activity in supernatant as signaling readout
    • Normalize to vehicle control to calculate % inhibition

2. Cellular Phospho-STAT5 Inhibition Assay

  • Purpose: Quantify JAK2 inhibition in hematopoietic cells [5]
  • Cell Line: SET2 cells (JAK2 V617F mutant human megakaryoblastic line) [5]
  • Methodology:
    • Culture SET2 cells in standard conditions
    • Treat with this compound dose range (e.g., 0-5000 nM) for 4-24 hours
    • Harvest cells and fix/permeabilize for intracellular staining
    • Stain with anti-pSTAT5 antibody for flow cytometry analysis
    • Calculate IC₅₀ from dose-response curves

3. Hematopoietic Stem/Progenitor Cell Differentiation Assay

  • Purpose: Assess effects on normal hematopoiesis [5]
  • Cells: Primary human CD34+ HSPCs from healthy donors [5]
  • Methodology:
    • Isolate and purify CD34+ cells from cord blood or mobilized peripheral blood
    • Culture in cytokine-supported media promoting multi-lineage differentiation
    • Treat with this compound at clinically relevant concentrations
    • Monitor viability and differentiation over 7-14 days
    • Analyze by flow cytometry for myeloid, erythroid, megakaryocyte markers
    • Compare to other JAK inhibitors for differential effects

4. In Vivo Efficacy in Murine Myelofibrosis Models

  • Purpose: Evaluate therapeutic efficacy in disease-relevant context [6]
  • Model: JAK2 V617F or MPLW515L transgenic murine MF models [6]
  • Methodology:
    • Administer this compound orally daily at 50-200 mg/kg
    • Monitor peripheral blood counts (WBC, neutrophil, hemoglobin) weekly
    • Measure spleen size by palpation/ultrasound throughout study
    • Terminate study for histological analysis of bone marrow fibrosis
    • Compare to vehicle and standard-of-care treatment groups

Interpretation & Research Applications

  • Mechanistic Insight: The dual JAK/ACVR1 inhibition provides a unique profile for addressing both inflammatory and anemic aspects of MF [1] [4]
  • Translational Value: Preclinical anemia benefits observed in rodent models successfully predicted clinical transfusion independence rates [1] [7] [8]
  • Combination Potential: The distinct kinase profile supports rational combination strategies, as evidenced by ongoing investigation with PIM1 kinase inhibitors [6]

References

Momelotinib bone morphogenetic protein receptor inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action: ACVR1 Inhibition

Momelotinib's unique value lies in its dual inhibition of JAK1/JAK2 and Activin A receptor type 1 (ACVR1, also known as ALK2) [1] [2]. The inhibition of ACVR1 is central to its anemia benefit, operating through a distinct pathway from its JAK inhibition.

  • Target Pathway: ACVR1 is a bone morphogenetic protein (BMP) receptor type I. It mediates hepcidin expression in the liver via the SMAD2/3 signaling pathway [1] [3].
  • Key Biological Effect: this compound inhibits ACVR1, leading to the suppression of hepcidin production [1] [3] [4]. Hepcidin is the master regulator of iron homeostasis; high levels sequester iron and restrict its availability for red blood cell production.
  • Therapeutic Outcome: By lowering hepcidin, this compound increases serum iron availability, mitigates iron-restricted erythropoiesis, and ultimately stimulates red blood cell production in the bone marrow [3] [5].

The diagram below illustrates this core signaling pathway and the point of this compound's intervention.

G BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 Binds SMAD SMAD ACVR1->SMAD Activates Phosphorylation Hepcidin Hepcidin SMAD->Hepcidin Transcribes Iron Iron Hepcidin->Iron Sequesters Erythropoiesis Erythropoiesis Iron->Erythropoiesis Limits Iron Availability This compound This compound This compound->ACVR1 Inhibits

This compound inhibits ACVR1, reducing hepcidin expression and increasing iron for erythropoiesis.

Supporting Experimental Evidence

The proposed mechanism is supported by robust preclinical and clinical data.

Key Translational Study (Phase 2)

A dedicated phase 2 study in myelofibrosis patients with transfusion-dependent anemia provided direct human evidence for the mechanism [3] [4].

  • Primary Objective: To evaluate the effect of this compound on serum hepcidin and iron metabolism.
  • Methodology: Patients were treated with this compound, and serial blood samples were analyzed for:
    • Circulating hepcidin levels.
    • Markers of iron availability (e.g., serum iron, transferrin saturation).
    • Erythropoietic activity.
  • Key Findings:
    • This compound treatment was associated with a marked reduction in serum hepcidin levels.
    • This reduction correlated with a rapid increase in markers of iron availability.
    • The improved iron metrics were followed by evidence of enhanced erythropoiesis.

This study confirmed the ACVR1 → hepcidin → iron availability → erythropoiesis cascade in patients, directly linking this compound's pharmacodynamic effect to its clinical anemia benefit [3] [4].

Preclinical Model Evidence

Further validation comes from preclinical studies conducted in a rat model of anemia of chronic disease [4].

  • Finding: this compound-induced inhibition of ACVR1 directly led to lowered hepcidin production, which resulted in increased mobilization of iron to facilitate erythropoiesis, corroborating the human findings [4].

Clinical Efficacy & Quantitative Data

The mechanistic translation of ACVR1 inhibition is demonstrated by consistent anemia benefits across clinical trials and real-world studies, summarized in the table below.

Study / Trial Name Study Type & Population Key Anemia Efficacy Endpoints Reported Outcomes
SIMPLIFY-1 [6] [4] Phase 3, JAKi-naïve MF Transfusion Independence (TI) rate at Week 24 67% (this compound) vs. 49% (Ruxolitinib)
MOMENTUM [7] [4] Phase 3, JAKi-exposed MF Transfusion Independence (TI) rate at Week 24 26.9% - 31.3% (clinical trial); up to 45.7% in real-world studies [7]

| MOMGEMFIN [7] | Real-World (2025), n=154 | Major Anemia Response (per IWG-ELN 2024) at 3 months | Transfusion-Dependent (TD): 26.9% Non-Transfusion-Dependent (NTD): 47.8% |

Research & Development Context

For a complete research picture, consider these additional aspects of this compound's profile.

  • Specificity and Potency: this compound and its major human metabolite M21 are potent inhibitors of ACVR1. Kinase profiling shows it has good selectivity over other JAK family kinases (JAK3, TYK2) [5] [8].
  • Dosing for Target Engagement: The standard clinical dose of 200 mg once daily was established through phase 1/2 studies. This regimen effectively engages the ACVR1 target, as evidenced by sustained hepcidin reduction [3] [8].
  • Differentiation from Other JAK Inhibitors: Unlike ruxolitinib and fedratinib, which often cause or worsen anemia, this compound's ACVR1 inhibition provides a unique anemia benefit, positioning it as a preferred option for MF patients with anemia [1] [4].

Research Applications and Future Directions

The understanding of this compound's action on ACVR1 opens several research avenues.

  • Broader Therapeutic Potential: Preclinical evidence suggests this compound may have applications in other myeloid neoplasms with ineffective erythropoiesis, such as myelodysplastic syndromes (MDS) with ring sideroblasts, particularly those with co-expression of a JAK2 mutation [1].
  • Combination Therapy Strategies: Early real-world data (MOMGEMFIN study) suggests that combining this compound with erythropoiesis-stimulating agents (ESAs) may lead to higher and earlier anemia response rates, a hypothesis that warrants further controlled investigation [7].

References

Momelotinib iron homeostasis regulation anemia

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Iron Homeostasis

Momelotinib exerts its effects by simultaneously targeting two critical pathways, as summarized in the table below.

Target Pathway Affected Biological Consequence Impact on Anemia
JAK1 / JAK2 [1] JAK-STAT signaling [1] Reduces pro-inflammatory cytokine production and splenomegaly [1] Addresses constitutional symptoms but does not directly improve anemia.
ACVR1 (ALK2) [1] [2] BMP6/ACVR1/SMAD [3] Inhibits hepcidin transcription in hepatocytes, increasing iron availability for erythropoiesis [3] Directly improves anemia and reduces transfusion dependency [1].

This compound's inhibition of ACVR1 is its distinguishing feature. ACVR1 is a key receptor in the bone morphogenetic protein (BMP) pathway that regulates the expression of hepcidin, the master iron regulatory hormone [3]. The following diagram illustrates how this compound intervenes in this pathway to restore iron homeostasis.

G BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 SMAD1_5_8 SMAD1/5/8 Phosphorylation ACVR1->SMAD1_5_8 SMAD4 SMAD4 SMAD1_5_8->SMAD4 Hepcidin Hepcidin SMAD4->Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Degrades Iron Iron Ferroportin->Iron Exports Erythropoiesis Erythropoiesis Iron->Erythropoiesis This compound This compound This compound->ACVR1 Inhibits

Quantitative Binding and Functional Data

The potency of this compound and its major metabolite (M21) against its primary targets is detailed in the following quantitative data, primarily derived from in vitro assays [1].

Parameter This compound Metabolite M21
JAK1 Binding (Kd nM) 28 [1] 53 [1]
JAK2 Binding (Kd nM) 0.13 [1] 0.79 [1]
ACVR1 Binding (Kd nM) 8.6 [1] 38 [1]
BMP6-stimulated hepcidin RNA (EC50 nM) 652 [1] 1420 [1]

Key Experimental Evidence and Protocols

The foundational evidence for this compound's mechanism is supported by a range of preclinical and clinical studies, summarized below.

Experiment Type Key Model/Subjects Methodology Summary Outcome
In Vitro Binding [1] Enzyme assays Potency (Kd and IC50) of this compound and M21 metabolite against JAK1, JAK2, and ACVR1 was measured. Confirmed potent, direct inhibition of all three targets [1].
Preclinical In Vivo Model [2] Rat model of anemia of chronic disease This compound was administered to anemic rats; hemoglobin, RBC counts, and hepcidin levels were analyzed. Treatment normalized hemoglobin/RBCs and reduced hepcidin, an effect not seen with ruxolitinib [2].
Clinical Translational [4] MF patients in Phase 2/3 trials (SIMPLIFY-1, SIMPLIFY-2) Patients treated with 200 mg this compound once daily; transfusion independence (TI) rate was a key efficacy endpoint. Consistently showed high TI rates (e.g., 66.5% in JAKi-naïve patients at W24), demonstrating clinical benefit for anemia [1] [4].

Conclusion and Clinical Relevance

For researchers and drug developers, this compound serves as a proof-of-concept that targeting ACVR1 to modulate hepcidin and iron restriction is a viable therapeutic strategy for treating anemia in inflammatory conditions like MF [2] [3]. This opens avenues for developing even more potent and specific ACVR1 inhibitors, which could be used as monotherapies or in combination with other agents for a broader range of anemias characterized by ineffective erythropoiesis [5].

References

Momelotinib discovery and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib at a Glance

Attribute Description
Drug Class Kinase inhibitor [1]
Key Targets JAK1, JAK2, and ACVR1 [2] [3] [4]
Approved Indication Treatment of intermediate or high-risk primary or secondary myelofibrosis in adults with anemia [3] [1]
Unique Mechanism Dual action: inhibits JAK1/2 to reduce splenomegaly & symptoms; inhibits ACVR1 to decrease hepcidin and improve anemia [5] [3] [4]
Dosage Form Oral tablets (100 mg, 150 mg, 200 mg) [6]

The following diagram illustrates the core signaling pathways targeted by this compound and their clinical effects in myelofibrosis.

G cluster_jak JAK-STAT Pathway cluster_acvr1 ACVR1 Pathway MMB This compound (MMB) JAK JAK1 / JAK2 MMB->JAK Inhibits ACVR1 ACVR1 MMB->ACVR1 Inhibits STAT STAT Protein JAK->STAT Inflam Pro-inflammatory Cytokines STAT->Inflam Effect1 Clinical Effects: Splenomegaly & Constitutional Symptoms Inflam->Effect1 Hep Hepcidin Production ACVR1->Hep Promotes Iron Serum Iron Availability for Erythropoiesis Hep->Iron Promotes Effect2 Clinical Effect: Anemia Improvement Iron->Effect2 Increases

This compound's dual mechanism of action targets key disease pathways in myelofibrosis.

Pivotal Clinical Trials and Efficacy Data

The development of this compound was supported by three key Phase 3 clinical trials. The data from these studies demonstrated its efficacy in addressing the major manifestations of myelofibrosis, particularly anemia.

Trial Name Phase Patient Population Comparator Primary & Key Secondary Outcomes

| SIMPLIFY-1 [2] | Phase 3 | JAK inhibitor-naïve MF patients (N=432) | Ruxolitinib | Primary (Spleen): Non-inferior SRR (35% spleen vol. reduction) at wk 24 vs control. Key (Anemia): 66.5% achieved TI at wk 24 vs 49.3% (Rux). | | SIMPLIFY-2 [2] | Phase 3 | JAK inhibitor-experienced MF patients (N=156) | BAT (88.5% Ruxolitinib) | Primary (Spleen): SRR at wk 24 was 7% (MMB) vs 6% (BAT). Key (Anemia): Superior TI rates vs BAT. | | MOMENTUM [2] [3] | Phase 3 | Symptomatic & anemic, JAK inhibitor-experienced MF patients (N=195) | Danazol | Primary (Symptoms): Superior TSS response (>50% reduction) at wk 24. Key (Anemia & Spleen): Superior TI rates and SRR vs danazol. |

Abbreviations Explained:

  • BAT: Best Available Therapy
  • SRR: Spleen Response Rate
  • TI: Transfusion Independence (no red blood cell transfusions for a period of 12 weeks with hemoglobin ≥ 8 g/dL)
  • TSS: Total Symptom Score

Development Pathway and Regulatory History

Based on the integrated analysis of the search results, the development of this compound can be summarized as follows:

  • Identification of Dual Mechanism: Early research identified this compound not only as a JAK1/JAK2 inhibitor but also as a potent inhibitor of ACVR1. This dual activity became the cornerstone of its value proposition, as the ACVR1 inhibition was linked to decreased hepcidin expression, which improves iron availability for red blood cell production and addresses MF-related anemia [5] [4].
  • Clinical Trial Progression: The drug progressed through a series of clinical trials. Early phase 2 studies demonstrated its potential to confer anemia benefits [5]. This was followed by the larger Phase 3 program consisting of the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials, which were designed to evaluate its efficacy in different lines of therapy and against different comparators [2].
  • Regulatory Approval: In September 2023, the US FDA approved this compound (brand name Ojjaara) for the treatment of intermediate or high-risk myelofibrosis in adults with anemia. This approval was based on data from the MOMENTUM trial and the anemic subpopulation from the SIMPLIFY-1 trial [3]. The approval highlighted it as the first treatment specifically indicated for MF patients with anemia, addressing a key unmet need [3].

Safety and Tolerability Profile

The safety profile of this compound is an critical component of its development.

Category Details
Common Adverse Reactions [3] [1] Thrombocytopenia, hemorrhage, bacterial infection, fatigue, dizziness, diarrhea, nausea.

| Important Risks [6] [1] | Hepatotoxicity: Can cause serum aminotransferase (ALT/AST) elevations. Rare instances of clinically apparent liver injury, including hepatitis B reactivation, have occurred. Other Serious Risks: Increased risk of serious infections, major adverse cardiovascular events, thrombosis, and secondary malignancies, consistent with the class of JAK inhibitors. | | Management & Monitoring | Routine monitoring of liver tests is recommended [6]. Blood counts should be monitored before and during treatment [1]. Patients should be screened for hepatitis B before initiating therapy [6]. |

Future Research and Development

The development of this compound continues, with research exploring its potential in new contexts:

  • Combination Therapies: Future research efforts are directed at developing newer, anemia-directed therapies, including combinations with this compound [4].
  • Investigation in Other Indications: Preclinical research has investigated the topical application of this compound in an atopic dermatitis model, suggesting a potential anti-inflammatory effect in dermatological conditions [7]. However, this is not an approved use.

References

Momelotinib vs. Danazol in Myelofibrosis-Associated Anemia: Comprehensive Application Notes and Experimental Protocols for Clinical Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Myelofibrosis is a Philadelphia chromosome-negative myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Anemia represents one of the most challenging clinical manifestations of myelofibrosis, affecting approximately 40% of patients at diagnosis and eventually developing in most patients throughout the disease course. Myelofibrosis-associated anemia is multifactorial, resulting from ineffective erythropoiesis, bone marrow infiltration, splenic sequestration, and inflammatory cytokine dysregulation. This condition significantly impairs quality of life and represents a major negative prognostic factor in survival outcomes. The management of anemia in myelofibrosis has been particularly challenging following Janus kinase (JAK) inhibitor therapy, which often exacerbates or unmasks pre-existing anemia, creating a significant unmet clinical need [1] [2].

The recent MOMENTUM phase 3 clinical trial and real-world evidence have provided compelling data supporting a novel therapeutic approach for myelofibrosis patients with anemia who were previously treated with JAK inhibitors. This comprehensive application note synthesizes the comparative efficacy and mechanistic insights of momelotinib versus danazol, providing detailed experimental protocols and analytical frameworks for researchers and drug development professionals. The emergence of this compound as a potential therapeutic option addresses a critical gap in the management of myelofibrosis, particularly for the substantial patient population that develops treatment-related anemia or has pre-existing transfusion requirements [1] [3].

Mechanisms of Action and Signaling Pathways

This compound's Triple Mechanism of Action

This compound represents a significant advancement in therapeutic targeting for myelofibrosis through its unique triple mechanism of action that simultaneously addresses both the proliferative and anemia components of the disease. As a JAK1/JAK2 inhibitor, this compound effectively targets the dysregulated JAK-STAT signaling pathway that drives inflammatory cytokine production and clonal proliferation in myelofibrosis. This inhibition results in reduced splenomegaly and improved constitutional symptoms comparable to other JAK inhibitors. However, this compound's distinguishing feature is its additional potent inhibition of ACVR1 (activin A receptor type 1), a key regulator of iron metabolism through the hepcidin pathway [3] [2].

The ACVR1/hepcidin pathway represents a critical link between inflammation and anemia in myelofibrosis. Inflammatory cytokines, particularly IL-6, stimulate hepcidin production in the liver, which subsequently limits iron availability for erythropoiesis by binding to and degrading the iron exporter ferroportin. This process leads to functional iron deficiency despite adequate iron stores. By inhibiting ACVR1, this compound suppresses hepcidin transcription, thereby increasing iron availability for erythroid progenitor cells and improving anemia. This dual JAK-ACVR1 inhibition creates a synergistic effect that addresses both the malignant proliferation and the anemia component simultaneously, positioning this compound as a comprehensive therapeutic approach for myelofibrosis [2].

Danazol's Mechanism of Action

Danazol, a synthetic androgen, has been used off-label for myelofibrosis-associated anemia through a fundamentally different mechanism. As an androgen derivative, danazol is believed to stimulate erythropoiesis by enhancing the production of erythropoietin and possibly through direct effects on erythroid precursors. Additionally, danazol may modulate the immune system and reduce the production of inflammatory cytokines that contribute to anemia. However, its efficacy is often limited by its androgenic side effects and the transient nature of its anemia benefits. Unlike this compound, danazol does not directly target the underlying JAK-STAT dysregulation or the hepcidin-mediated iron restriction that characterizes anemia in myelofibrosis, explaining its comparatively modest clinical benefits [1].

The following diagram illustrates the key signaling pathways and molecular targets of this compound and danazol:

G MF Myelofibrosis Pathogenesis JAK JAK-STAT Overactivation MF->JAK Cytokines Inflammatory Cytokines JAK->Cytokines Hepcidin Hepcidin Elevation Cytokines->Hepcidin Splenomegaly Splenomegaly Cytokines->Splenomegaly Iron Functional Iron Deficiency Hepcidin->Iron Anemia Anemia Iron->Anemia MMB This compound MMB_JAK JAK1/JAK2 Inhibition MMB->MMB_JAK MMB_ACVR1 ACVR1 Inhibition MMB->MMB_ACVR1 MMB_JAK->Cytokines Reduces MMB_ACVR1->Hepcidin Suppresses Danazol Danazol DZ_EPO Erythropoietin Stimulation Danazol->DZ_EPO DZ_Cytokine Cytokine Modulation Danazol->DZ_Cytokine DZ_EPO->Anemia Improves DZ_Cytokine->Cytokines Modulates

Figure 1: Comparative mechanisms of this compound and danazol in myelofibrosis-associated anemia. This compound targets JAK-STAT signaling and ACVR1-mediated hepcidin production, while danazol primarily stimulates erythropoiesis.

Clinical Efficacy Data and Comparative Analysis

Key Clinical Trial Results

The MOMENTUM trial (NCT04173494) represents a pivotal phase 3, international, double-blind, randomized study that compared the efficacy of this compound versus danazol in symptomatic myelofibrosis patients with anemia who had been previously treated with JAK inhibitors. The trial enrolled 195 patients across 107 sites in 21 countries, with patients randomized in a 2:1 ratio to receive either this compound 200 mg once daily (n=130) or danazol 300 mg twice daily (n=65) for 24 weeks, followed by an open-label extension period where all patients received this compound. The primary endpoint was the Myelofibrosis Symptom Assessment Form Total Symptom Score (TSS) response rate at week 24, with key secondary endpoints including transfusion independence response and spleen response rates [1].

The updated analysis through week 48 demonstrated that this compound provided comprehensive benefits across all three cardinal domains of myelofibrosis: symptoms, splenomegaly, and anemia. At week 24, 25% of patients in the this compound group achieved significant symptom improvement compared to danazol-treated patients. Importantly, 31% of this compound-treated patients achieved transfusion independence, addressing a critical unmet need in this population. Additionally, 23% of patients experienced significant spleen volume reduction, demonstrating this compound's activity against the proliferative aspects of myelofibrosis. These responses proved durable through week 48, with most week-24 responders maintaining their responses. Furthermore, additional patients achieved responses during the open-label extension period, indicating that some patients may require longer treatment duration to derive maximum benefit [1] [2].

Real-World Evidence

The MOMGEMFIN study, a multicenter retrospective analysis conducted across 74 Spanish centers, provided compelling real-world evidence supporting the clinical trial findings. This study analyzed 154 patients with myelofibrosis and anemia treated with this compound through a managed access program, with a median follow-up of 5.05 months. The cohort included both JAK inhibitor-naïve (23.4%) and JAK inhibitor-exposed (76.6%) patients, with a median age of 73 years, reflecting a typical real-world myelofibrosis population. The study demonstrated that this compound was effective in both transfusion-dependent and non-transfusion-dependent patients, with 48.4% of transfusion-dependent patients achieving transfusion independence at 3 months and 45.7% maintaining this response at 6 months. The median hemoglobin level in transfusion-dependent patients increased from 7.7 g/dL to 8.7 g/dL at 3 months, while the median red blood cell transfusion frequency decreased from 4 units to 1 unit per month [3].

Table 1: Comparative Efficacy Outcomes from MOMENTUM Phase 3 Trial

Efficacy Parameter This compound (n=130) Danazol (n=65) Statistical Significance
TSS Response Rate (Week 24) 25% 9% p<0.01
Transfusion Independence Rate (Week 24) 31% 20% Non-inferiority p-value <0.01
Spleen Response Rate (Week 24) 23% 3% p<0.01
Durability of TSS Response (Week 48) Maintained in majority of responders N/A Clinically significant
New TSS Responders (Week 48) 61% of evaluable patients 59% of crossover patients Clinically significant

Table 2: Real-World Anemia Response from MOMGEMFIN Study (n=122 evaluable)

Anemia Response Parameter 3-Month Assessment 6-Month Assessment
Transfusion-Dependent Patients (n=90)
Major Response 26.9% 30.6%
Minor Response 31.3% 36.1%
Transfusion Independence Rate 48.4% 45.7%
Median RBC Units/Month 1 unit 1 unit
JAKi-Exposed TDA Patients (n=71)
Overall Response Rate (Major + Minor) 60% 67.8%
JAKi-Naïve TDA Patients (n=19)
Overall Response Rate (Major + Minor) 50% 62.5%

Detailed Experimental Protocols

Patient Selection and Stratification Criteria

For researchers designing clinical trials in myelofibrosis with anemia, the MOMENTUM trial provides a validated patient selection framework. Key inclusion criteria comprised: (1) adult patients (≥18 years) with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis; (2) previous JAK inhibitor treatment for ≥90 days (≥28 days if discontinued due to hematological complications); (3) Eastern Cooperative Oncology Group (ECOG) performance status ≤2; (4) presence of anemia (hemoglobin <11 g/dL for men, <10 g/dL for women) with disease-related symptoms or symptomatic splenomegaly; and (5) adequate organ function. Important exclusion criteria included: (1) platelet count <25 × 10⁹/L; (2) absolute neutrophil count <0.5 × 10⁹/L; (3) severe hepatic impairment (Child-Pugh Class C) unless dose-adjusted; and (4) active uncontrolled infections [1] [3].

The randomization and stratification methodology employed in MOMENTUM utilized a non-deterministic biased coin minimization approach through an interactive response system to ensure balanced allocation between treatment arms. Stratification factors included: (1) Total Symptom Score (TSS <22 vs ≥22); (2) spleen size (<12 cm vs ≥12 cm below costal margin); (3) transfusion burden (0 units vs 1-4 units vs ≥5 units of red blood cells in the 8 weeks prior to randomization); and (4) study site. These stratification factors ensured balanced distribution of key prognostic variables across treatment arms, enhancing the validity of comparative efficacy analyses. For real-world studies, the MOMGEMFIN study implemented similar baseline assessments, including driver mutation status, cytogenetic risk categorization according to DIPSS-plus, and next-generation sequencing for additional mutations (ASXL1, SRSF2, EZH2, etc.) [1] [3].

Dosing and Administration Protocols

The recommended dosage of this compound is 200 mg administered orally once daily, which may be taken with or without food. Tablets should be swallowed whole and not cut, crushed, or chewed. If a dose is missed, the next scheduled dose should be taken the following day; double doses should not be administered to make up for a missed dose. For patients with severe hepatic impairment (Child-Pugh Class C), the recommended starting dosage is reduced to 150 mg orally once daily. No dose adjustment is required for patients with mild or moderate hepatic impairment. In contrast, danazol is administered at 300 mg orally twice daily as used in the control arm of the MOMENTUM trial [4].

Dose modification guidelines for this compound are essential for managing treatment-emergent adverse events while maintaining therapeutic efficacy. The following protocol should be implemented for specific toxicities:

Table 3: this compound Dose Modification Guidelines for Adverse Reactions

Adverse Reaction Severity Criteria Recommended Action
Thrombocytopenia Platelets 20-<50 × 10⁹/L (baseline ≥100 × 10⁹/L) Reduce dose by 50 mg (from 200 mg to 150 mg, or 150 mg to 100 mg)
Platelets <20 × 10⁹/L Interrupt until platelets recover to ≥50 × 10⁹/L, then restart at 50 mg below last dose
Neutropenia ANC <0.5 × 10⁹/L Interrupt until ANC ≥0.75 × 10⁹/L, then restart at 50 mg below last dose
Hepatotoxicity ALT/AST >5× ULN or bilirubin >2× ULN Interrupt until ALT/AST ≤2× ULN and bilirubin ≤1.5× ULN, restart at 50 mg below last dose
Other Non-Hematologic Grade 3 or higher Interrupt until resolves to Grade ≤1, restart at 50 mg below last dose

Treatment should be permanently discontinued if patients are unable to tolerate the 100 mg once daily dose. For danazol, standard dose modification approaches based on toxicity grading should be applied, though specific protocols were not detailed in the identified sources [4].

Efficacy Assessment Methodologies

Comprehensive efficacy assessment in myelofibrosis trials requires multidimensional evaluation incorporating symptom burden, splenomegaly, anemia parameters, and quality of life measures. The MOMENTUM trial employed the Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 to capture Total Symptom Score (TSS), comprising seven key symptoms (night sweats, pruritus, abdominal discomfort, early satiety, pain under ribs on left side, bone/muscle pain, and fatigue) rated on a 0-10 scale. A TSS response was defined as a ≥50% reduction in mean TSS from baseline for at least 28 consecutive days. For splenomegaly assessment, both physical examination (palpable measurement below costal margin) and imaging assessment (MRI or CT for spleen volume reduction ≥35% from baseline) were employed [1].

Anemia response was evaluated through multiple parameters, including transfusion independence (no red blood cell transfusions for ≥12 weeks with hemoglobin ≥8 g/dL), hemoglobin improvement (increase ≥1.5 g/dL from baseline sustained for ≥12 weeks), and changes in transfusion frequency. The 2024 IWG-ELN criteria were applied in the MOMGEMFIN real-world study, defining major anemia response as transfusion independence (for previously transfusion-dependent patients) or hemoglobin increase ≥2 g/dL (for transfusion-independent patients), and minor anemia response as ≥50% reduction in transfusion requirements or hemoglobin increase ≥1.5 g/dL. These assessments should be conducted at baseline, week 12, week 24, and every 24 weeks thereafter, with more frequent monitoring of hematologic parameters (every 2-4 weeks initially) [1] [3].

The following diagram illustrates the recommended assessment workflow and timeline:

G cluster_0 Assessment Components Baseline Baseline Assessment W2 Week 2-12: Biweekly CBC/LFTs Baseline->W2 W12 Week 12: First Efficacy Assessment W2->W12 W24 Week 24: Primary Efficacy Endpoint W12->W24 Symptoms MFSAF TSS (Symptom Burden) W12->Symptoms Spleen Spleen Assessment (Palpation/Imaging) W12->Spleen Anemia Anemia Parameters (Hb, Transfusion Needs) W12->Anemia Safety Safety Labs (CBC, LFTs) W12->Safety QOL Quality of Life Measures W12->QOL W48 Week 48: Durability Assessment W24->W48 Ongoing Ongoing Monitoring (q12-24 weeks) W48->Ongoing

Figure 2: Recommended efficacy and safety assessment timeline for this compound clinical protocols. CBC: complete blood count; LFTs: liver function tests; MFSAF TSS: Myelofibrosis Symptom Assessment Form Total Symptom Score.

Safety Profiles and Management Protocols

Adverse Event Spectra

The safety analysis from the MOMENTUM trial and integrated data from 993 this compound-treated patients in clinical trials reveal a characteristic adverse event profile that researchers should anticipate and monitor. The most common treatment-emergent adverse events of any grade occurring in ≥20% of this compound-treated patients included thrombocytopenia (28%), hemorrhage (22%), diarrhea (22%), fatigue (21%), nausea (16%), and bacterial infections (15%). The incidence of grade ≥3 adverse events was notable for thrombocytopenia (22%), bacterial infections (8%), and neutropenia (5%). Importantly, the safety profile remained generally consistent over time, with no new safety signals emerging during extended treatment beyond 24 weeks [1] [5].

Comparative analysis with danazol revealed some distinct patterns in adverse event profiles. While both treatments shared some common adverse events, this compound showed higher incidence of gastrointestinal events (diarrhea, nausea) and cytopenias, whereas danazol was associated with more hepatic enzyme elevations and androgen-related effects. Serious adverse reactions occurred in 35% of this compound-treated patients during the randomized treatment period, with the most common being bacterial infection (8%), viral infection (5%), hemorrhage (4%), acute kidney injury (3%), and pneumonia (3%). Fatal adverse reactions occurred in 12% of patients, most commonly due to viral infection (5%). It is noteworthy that 18% of patients permanently discontinued this compound due to adverse events, with the most common reasons being viral infection (2%) and thrombocytopenia (2%) [5].

Laboratory Monitoring and Special Population Considerations

Rigorous laboratory monitoring is essential for the safe administration of this compound in clinical practice and trial settings. The recommended monitoring protocol includes: (1) complete blood count with platelets - at baseline, every 2-4 weeks during the first 12-16 weeks, then monthly or as clinically indicated; (2) hepatic panel - at baseline, monthly for the first 6 months, then every 3 months or as clinically indicated; and (3) hepatitis B serologies - at baseline for all patients. Additional monitoring should include assessment for signs and symptoms of infection, bleeding, thrombosis, and cardiovascular events, particularly in patients with pre-existing risk factors [4] [5].

Special consideration is warranted for specific patient populations. For those with hepatic impairment, patients with severe impairment (Child-Pugh Class C) require dose reduction to 150 mg once daily, while no adjustment is needed for mild to moderate impairment. For patients with high thrombotic risk, careful monitoring is recommended based on class effects observed with other JAK inhibitors. Infection monitoring is particularly important, as serious infections occurred in 13% of this compound-treated patients, with opportunistic infections including tuberculosis, cryptococcus, and Pneumocystis jirovecii pneumonia reported in the JAK inhibitor class. Prophylactic antiviral therapy should be considered for patients at high risk for herpes zoster reactivation [4] [5].

Conclusions and Research Applications

The comprehensive data from the MOMENTUM trial and real-world evidence establish this compound as a valuable therapeutic option for myelofibrosis patients with anemia, particularly those previously treated with JAK inhibitors or presenting with transfusion-dependent anemia. The unique triple mechanism of this compound addressing JAK-STAT signaling, ACVR1-mediated hepcidin regulation, and iron restriction provides a distinct therapeutic advantage in this patient population with significant unmet needs. The demonstrated efficacy across symptom burden, splenomegaly, and anemia parameters, coupled with a manageable safety profile, positions this compound as a comprehensive therapeutic approach for the multidimensional manifestations of myelofibrosis [1] [3] [2].

For researchers and drug development professionals, these application notes provide a framework for designing future clinical trials and real-world evidence generation. Important research gaps that warrant further investigation include: (1) optimal sequencing of this compound in relation to other JAK inhibitors; (2) biomarkers predictive of response, particularly for anemia benefits; (3) combination strategies with other therapeutic agents; (4) long-term outcomes beyond 48 weeks; and (5) health economic implications of reduced transfusion dependency. The protocols and methodologies detailed herein provide validated approaches for ensuring robust data collection and assessment in both clinical trial and real-world settings. As the treatment landscape for myelofibrosis continues to evolve, this compound represents a significant advancement in addressing the challenging anemia component that has historically limited therapeutic options for this patient population [1] [3] [2].

References

Momelotinib Drug Interaction Profile: Application Notes and Protocols for OATP1B1 and BCRP Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Momelotinib is a novel small-molecule inhibitor approved for the treatment of myelofibrosis with anemia, distinguishing it from other JAK inhibitors through its unique dual inhibition of JAK1/JAK2 and activin A receptor type 1 (ACVR1). This dual mechanism not only addresses the constitutional symptoms and splenomegaly associated with myelofibrosis but also directly targets anemia through suppression of hepcidin production via ACVR1 inhibition. The drug is administered orally at 200 mg once daily and displays linear pharmacokinetics with a mean half-life of 4-8 hours at steady state. This compound undergoes hepatic metabolism primarily via multiple cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2), with fecal excretion representing the major elimination route (69.3% of drug-related materials). Its major circulating metabolite, M21, is pharmacologically active, contributing approximately 40% of the parent drug's pharmacological activity [1] [2].

Understanding this compound's drug-drug interaction (DDI) potential is critical for safe clinical application, particularly in the myelofibrosis population where polypharmacy is common due to advanced age and comorbid conditions. The in vitro DDI profile identified this compound and M21 as substrates for efflux transporters (P-glycoprotein and BCRP) and hepatic uptake transporters (OATP1B1/1B3), while this compound demonstrated inhibition potential specifically against the breast cancer resistance protein (BCRP) transporter. These characteristics prompted comprehensive clinical DDI investigations to quantify interaction risks with commonly co-administered medications, particularly statins, which are frequently prescribed in this patient population and often serve as probe substrates for various transporters [1] [3].

This compound DDI Mechanisms and Clinical Data

Mechanistic Basis for Transporter-Mediated Interactions

The transporter-mediated interactions of this compound involve complex processes at hepatic and intestinal barriers. This compound as a victim drug (i.e., the object of interaction) is susceptible to altered pharmacokinetics when administered with inhibitors of OATP1B1/1B3 transporters, which facilitate hepatic uptake. Conversely, as a perpetrator drug (i.e., the cause of interaction), this compound inhibits BCRP, an efflux transporter that limits intestinal absorption and promotes hepatobiliary excretion of substrate drugs. BCRP is expressed in the intestinal epithelium, hepatic canalicular membrane, and renal tubules, functioning to limit oral bioavailability and enhance elimination of its substrates. The clinical significance of BCRP inhibition is particularly pronounced for drugs with low oral bioavailability and those dependent on transporter-mediated efflux for their disposition [1] [4].

The diagram below illustrates this compound's dual transporter interaction roles in the hepatocyte:

G cluster_hepatocyte Hepatocyte Blood Blood Circulation OATP1B1 OATP1B1/1B3 Transporter Blood->OATP1B1 Uptake Bile Bile Canaliculus BCRP BCRP Transporter BCRP->Bile Efflux Momelotinib_In This compound (OATP1B1/1B3 Substrate) Momelotinib_In->OATP1B1 Victim Substrate_In BCRP Substrate (e.g., Rosuvastatin) Substrate_In->BCRP Substrate Momelotinib_Out This compound (BCRP Inhibitor) Momelotinib_Out->BCRP Perpetrator

Quantitative Clinical DDI Findings

Clinical DDI studies with this compound have generated crucial pharmacokinetic data that inform appropriate prescribing practices. The following tables summarize key quantitative findings from clinical investigations:

Table 1: this compound as Victim Drug - Effect of Co-administered Drugs on this compound Exposure

Precipitant Drug Mechanism This compound Cmax This compound AUC M21 Cmax M21 AUC Clinical Recommendation
Ritonavir (strong CYP3A4 inhibitor) CYP3A4 inhibition ↑ 23% ↑ 14% ↑ 30% ↑ 24% No dose adjustment needed
Single-dose rifampin (OATP1B1/1B3 inhibitor) OATP1B inhibition ↑ 40% ↑ 57% Minimal change Minimal change Monitor for adverse reactions; consider dose modification
Multiple-dose rifampin (strong CYP3A4 inducer + OATP1B inhibitor) CYP3A4 induction + OATP1B inhibition ↓ 29%* ↓ 46%* ↑ 31%* ↑ 15%* Monitor for decreased efficacy

Note: *Changes relative to single-dose rifampin [1]

Table 2: this compound as Perpetrator Drug - Effect on Probe Substrate Exposure

Victim Drug Mechanism Victim Cmax Victim AUC Clinical Recommendation
Midazolam (CYP3A4 substrate) CYP3A4 inhibition ↓ 8% ↓ 16% No dose adjustment needed
Rosuvastatin (BCRP substrate) BCRP inhibition ↑ 220% ↑ 170% Consider dose reduction of BCRP substrate; monitor for adverse reactions
Atorvastatin (BCRP substrate) BCRP inhibition Expected increase Expected increase Monitor for adverse reactions; consider dose adjustment [5]

The complex interplay of transporters is exemplified in the multiple-dose rifampin interaction, where rifampin's dual actions as both an OATP1B inhibitor (increasing this compound exposure) and CYP3A4 inducer (decreasing this compound exposure) result in counteracting effects that produce no net significant change in this compound exposure compared to this compound alone (Cmax: no change; AUC: 15% decrease). This illustrates the importance of considering both enzyme and transporter effects when predicting DDIs [1].

Experimental Protocols for DDI Assessment

In Vitro Transporter Inhibition Assays
3.1.1 BCRP Inhibition Assay Using Membrane Vesicles

Purpose: To evaluate the inhibition potential of this compound against BCRP-mediated transport.

Materials and Reagents:

  • BCRP-expressing membrane vesicles (commercially available)
  • Rosuvastatin (5 μM) as probe substrate
  • This compound test compound (0.1-100 μM range)
  • ATP regeneration system
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
  • Stopping solution (ice-cold buffer with excess inhibitor)

Experimental Procedure:

  • Vesicle Preparation: Thaw BCRP-expressing and control membrane vesicles on ice and homogenize gently
  • Incubation Setup: Prepare reaction mixtures containing:
    • 50 μg membrane protein
    • Varying concentrations of this compound (0.1, 1, 10, 50, 100 μM)
    • 5 μM rosuvastatin
    • ATP regeneration system (5 mM ATP, 10 mM MgCl₂, 10 mM creatine phosphate, 100 μg/mL creatine kinase)
  • Reaction Initiation: Start transport reaction by adding ATP regeneration system
  • Incubation: Maintain at 37°C for 10 minutes with gentle shaking
  • Reaction Termination: Add ice-cold stopping solution
  • Sample Processing: Collect vesicles by rapid filtration through glass fiber filters
  • Analysis: Wash filters, extract substrate, and quantify using LC-MS/MS

Data Analysis: Calculate ATP-dependent transport (difference between BCRP and control vesicles). Determine IC₅₀ values using nonlinear regression of inhibition data [4] [6].

3.1.2 OATP1B1/1B3 Inhibition Assay

Purpose: To assess this compound inhibition potential against hepatic uptake transporters OATP1B1 and OATP1B3.

Cell Culture Preparation:

  • Use HEK293 cells stably expressing OATP1B1 or OATP1B3
  • Maintain cells in appropriate medium with selection antibiotics
  • Plate cells on 24-well plates at 2.5 × 10⁵ cells/well and culture for 48 hours

Uptake Experiment:

  • Pre-incubation: Wash cells with pre-warmed assay buffer
  • Inhibitor Treatment: Incubate cells with this compound (0.1-100 μM) for 15 minutes
  • Substrate Addition: Add probe substrate (e.g., 1 μM estrone-3-sulfate for OATP1B1, 1 μM CCK-8 for OATP1B3)
  • Uptake Period: Incubate for 5 minutes at 37°C
  • Termination: Wash cells with ice-cold buffer
  • Analysis: Lyse cells and quantify substrate uptake using LC-MS/MS

Calculation: Express uptake as percentage of control (without inhibitor). Calculate IC₅₀ values from concentration-response curves [4] [7].

Clinical DDI Study Design

Purpose: To evaluate the effect of multiple-dose this compound on the pharmacokinetics of BCRP and OATP substrates in healthy volunteers.

Table 3: Clinical Study Design for this compound-Rosuvastatin DDI Assessment

Parameter Specification
Study Design Fixed-sequence, open-label, multiple-dose
Participants Healthy volunteers (n=12-24), 18-45 years, BMI 19-30 kg/m²

| Treatments | Period 1: Single dose rosuvastatin (10 mg) Period 2: this compound (200 mg once daily) for 10 days Period 3: this compound (200 mg) + single dose rosuvastatin (10 mg) on Day 10 | | Pharmacokinetic Sampling | Rosuvastatin: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 h post-dose this compound: Trough and intensive sampling on Days 1 and 10 | | Safety Monitoring | Vital signs, clinical labs, physical exams, adverse event monitoring |

Statistical Analysis: Calculate geometric mean ratios (GMR) and 90% confidence intervals for rosuvastatin Cmax and AUC with/without this compound. No effect boundary: 80-125% [1] [6].

The following diagram illustrates the clinical study design workflow:

G Period1 Period 1 (Day 1) Single-dose rosuvastatin 10 mg PK sampling over 72h Washout Washout Period (≥7 days) Period1->Washout Period2 Period 2 (Days 1-10) This compound 200 mg once daily Washout->Period2 Period3 Period 3 (Day 10) This compound 200 mg + Single-dose rosuvastatin 10 mg Intensive PK sampling Period2->Period3 Analysis PK Analysis Calculate GMR with 90% CI Period3->Analysis Safety Safety Monitoring Throughout study Safety->Period1 Safety->Period2 Safety->Period3

Data Analysis and Interpretation

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE methodology is critical for translating in vitro inhibition data to clinical DDI predictions. For BCRP inhibition, the following approach is recommended:

  • Calculate R-value: Use the equation R = 1 + (Imax,u/IC50,u), where Imax,u is the maximum unbound inhibitor concentration at the enzyme/transporter site, and IC50,u is the unbound in vitro inhibition constant.

  • Estimate Intestinal Concentration: For BCRP inhibition in the intestine, use Igut = Dose/(250 mL), assuming reasonable dissolution and solubility.

  • Apply Regulatory Criteria: According to FDA guidelines, an R-value ≥1.1 suggests potential clinical inhibition for BCRP.

For this compound, the clinical BCRP inhibition was clearly demonstrated by the 220% increase in rosuvastatin Cmax and 170% increase in AUC, confirming predictions from in vitro data. This magnitude of interaction is comparable to other known BCRP inhibitors such as telmisartan, which increases rosuvastatin Cmax by 201% and AUC by 18% [8] [9].

Transporter Phenotyping

Rosuvastatin serves as a dual probe for both BCRP and OATP transporters, making it particularly useful for comprehensive transporter DDI assessment. The distinct pharmacokinetic pattern observed when rosuvastatin is administered with this compound (significantly increased Cmax and AUC) is characteristic of intestinal BCRP inhibition rather than hepatic OATP inhibition. This pattern differs from that observed with pure OATP1B1/1B3 inhibitors, which typically produce more modest increases in rosuvastatin exposure with different Cmax/AUC ratios [4] [6].

The differential inhibition pattern is important for predicting interactions with other BCRP substrates. Medications such as sulfasalazine, atorvastatin, and topotecan are known BCRP substrates and may require dose adjustments when co-administered with this compound. In contrast, drugs that are primarily OATP1B1/1B3 substrates with minimal BCRP involvement (e.g., repaglinide) are less likely to be affected [4] [5].

Risk Management and Clinical Applications

Clinical Recommendations

Based on the available clinical evidence, the following risk management strategies are recommended:

  • BCRP Substrates with Narrow Therapeutic Index: For drugs like sulfasalazine and topotecan, consider alternative agents or implement dose reductions (30-50% initial reduction) with careful therapeutic monitoring when co-administered with this compound.

  • Statins as BCRP Substrates: When this compound is initiated in patients receiving rosuvastatin or atorvastatin, consider reducing the statin dose by 50% and monitoring for statin-associated adverse effects (e.g., muscle pain, elevated creatine kinase).

  • OATP1B1/1B3 Inhibitors: Although this compound itself is only moderately affected by OATP1B1/1B3 inhibition, monitor for increased this compound exposure and potential adverse effects when co-administered with potent OATP1B1/1B3 inhibitors such as cyclosporine or single-dose rifampin.

  • Timing of Administration: For BCRP substrates where complete avoidance of interaction is not feasible, consider staggered administration (separating this compound and BCRP substrate by 4-6 hours), although this approach may have limited efficacy for BCRP inhibition due to this compound's half-life [1] [5].

Application in Drug Development

For drug development professionals, the this compound DDI profile offers important insights for combination therapy development:

  • Early Screening: Include BCRP inhibition assays in early development stages for compounds intended for combination with this compound.

  • Clinical DDI Study Design: Use rosuvastatin as a probe substrate for comprehensive transporter DDI assessment in clinical trials, with study designs that capture both absorption and elimination phases.

  • Therapeutic Area Considerations: For myelofibrosis trials where anemia is prominent, exercise caution when combining this compound with BCRP substrate drugs that may have hematological toxicity.

  • Labeling Recommendations: Include specific language regarding BCRP-mediated interactions in prescribing information, with dose adjustment guidance for sensitive BCRP substrates [1] [4] [6].

Conclusion

This compound presents a distinct DDI profile characterized by significant BCRP inhibition but minimal effects on CYP enzymes. The clinical DDI studies demonstrate that this compound increases the exposure of BCRP substrates like rosuvastatin and atorvastatin, necessitating dose adjustments and monitoring. In contrast, this compound's own exposure is not clinically significantly affected by strong CYP3A4 inhibitors or inducers, although moderate effects are observed with OATP1B1/1B3 inhibitors. These findings support the relatively low DDI potential of this compound compared to many other targeted therapies, making it suitable for the myelofibrosis population where polypharmacy is common. The experimental protocols outlined provide comprehensive approaches for assessing these interactions throughout drug development.

References

Laboratory Monitoring Parameters and Schedule

Author: Smolecule Technical Support Team. Date: February 2026

Regular laboratory monitoring is a critical component of managing patients on momelotinib therapy to ensure patient safety, assess treatment efficacy, and make necessary dosage adjustments [1] [2]. The key parameters and their recommended monitoring schedule are outlined in the table below.

Table 1: this compound Laboratory Monitoring Schedule and Key Parameters

Parameter Baseline During Treatment Clinical Significance & Action
Complete Blood Count (CBC) with Platelets and Neutrophils Required [2] Periodically and as clinically indicated [1] [2]. Thrombocytopenia (platelets <50 x 10⁹/L seen in 20% of patients); Neutropenia (ANC <0.5 x 10⁹/L seen in 2%). Requires dose interruption/reduction [1].
Hepatic Panel (ALT, AST, Total Bilirubin) Required [2] Every month for the first 6 months, then periodically as clinically indicated [1] [2]. Drug-induced liver injury reported. New/worsening elevations of ALT/AST (all grades) in ~23-24% of patients. Median time to onset is 2 months (75% within 4 months) [1].
Hepatitis B Serologies (HBsAg, anti-HBc) Required in patients with HBV risk [1] [2] Monitor for reactivation if seropositive [1]. JAK inhibitors can cause hepatitis B reactivation. Consult a hepatologist if positive [1].

Dosage Modifications for Adverse Reactions

Dose interruptions and reductions are required to manage specific laboratory abnormalities. The following tables summarize the management strategies for hematologic and hepatotoxic adverse reactions, adapted from the official prescribing information [1].

Table 2: Dose Modifications for Hematologic Adverse Reactions

Adverse Reaction Severity Recommended Action
Thrombocytopenia Platelet count < 20 x 10⁹/L Interrupt treatment until platelets recover to ≥50 x 10⁹/L. Restart at a daily dose 50 mg below the last given dose. Discontinue if unable to tolerate 100 mg once daily [1] [2].
Neutropenia ANC < 0.5 x 10⁹/L Interrupt treatment until ANC ≥0.75 x 10⁹/L. Restart at a daily dose 50 mg below the last given dose [1] [2].

Table 3: Dose Modifications for Hepatotoxicity

Parameter Severity Recommended Action
ALT/AST and/or Total Bilirubin ALT/AST >5 x ULN* and/or Total Bilirubin >2 x ULN* Interrupt treatment until AST/ALT ≤2 x ULN and total bilirubin ≤1.5 x ULN. Restart at a daily dose 50 mg below the last given dose. Permanently discontinue if reoccurrence of ALT/AST >5 x ULN [1] [2].

*ULN = Upper Limit of Normal; use baseline if abnormal [1].

Mechanism of Action and Monitoring Rationale

Understanding this compound's mechanism of action clarifies the rationale behind the specific laboratory monitoring parameters. This compound is a selective inhibitor of Janus kinase (JAK) 1 and 2, and also inhibits Activin A receptor, type 1 (ACVR1) [3] [4].

momelotinib_mechanism M This compound JAK12 JAK1/JAK2 Inhibition M->JAK12 ACVR1 ACVR1 Inhibition M->ACVR1 Cytokine Reduced pro-inflammatory cytokine signaling JAK12->Cytokine Monitor1 Monitoring: CBC for Thrombocytopenia/Neutropenia JAK12->Monitor1 Monitor2 Monitoring: Hepatic Panel for Hepatotoxicity JAK12->Monitor2 Hepcidin Decreased Hepcidin Production ACVR1->Hepcidin Spleen Reduced Splenomegaly & Systemic Symptoms Cytokine->Spleen Anemia Improved Anemia (Iron Mobilization) Hepcidin->Anemia

Diagram: this compound's dual mechanism of JAK1/2 and ACVR1 inhibition drives its efficacy and key laboratory monitoring requirements.

  • JAK1/2 Inhibition: This action improves constitutional symptoms and splenomegaly by reducing dysregulated JAK-STAT signaling and pro-inflammatory cytokines like IL-6 [4] [5]. This targeted action is associated with the risk of myelosuppression, necessitating frequent CBC monitoring [1].
  • ACVR1 Inhibition: By inhibiting ACVR1 in the liver, this compound suppresses the production of hepcidin, a key iron regulator [3] [4]. This mobilizes iron from storage to support erythropoiesis, which is the basis for its unique benefit in improving anemia in myelofibrosis patients [4].

Experimental Protocols for Clinical Monitoring

For researchers designing clinical trials or observational studies, the following protocols detail the methodology for consistent laboratory assessment.

Protocol 1: Baseline and Safety Monitoring

Objective: To establish a patient's baseline status and monitor for treatment-emergent adverse events during this compound therapy.

Materials:

  • Standard phlebotomy supplies
  • Serum separator tubes and EDTA tubes for plasma collection

Procedure:

  • Baseline Assessment (Within 30 days prior to first dose):

    • Obtain informed consent.
    • Collect blood for:
      • Complete Blood Count (CBC) with differential and platelets.
      • Comprehensive Metabolic Panel (CMP), with special attention to ALT, AST, and Total Bilirubin.
      • Hepatitis B Serologies (HBsAg and anti-HBc) [1] [2].
    • Record patient's transfusion history and baseline symptom burden.
  • On-Treatment Monitoring:

    • CBC with platelets and neutrophils: Assess weekly during the first cycle (4 weeks), then at the start of each subsequent cycle, or more frequently if clinically indicated [1] [2].
    • Hepatic Panel (ALT, AST, Total Bilirubin): Perform blood draws monthly for the first 6 months of treatment. After 6 months, monitoring can be reduced to once every 3 months or as clinically indicated [1].
    • Action: Apply dosage modifications as specified in Tables 2 and 3 for any observed toxicities.
Protocol 2: Efficacy Assessment for Anemia Response

Objective: To evaluate the hematologic efficacy of this compound in patients with myelofibrosis, using standardized international criteria.

Materials:

  • Blood collection supplies.
  • Clinical data capture system (e.g., EDC).

Procedure:

  • Transfusion Dependent Anemia (TDA) Assessment:

    • Definition: Transfusion dependence is typically defined as requiring ≥4 units of packed red blood cells (pRBC) over an 8-week period during the 16 weeks preceding treatment [6].
    • Efficacy Endpoint: Transfusion Independence (TI) for any consecutive 12-week interval during the 24-week treatment period. TI is defined as the absence of any RBC transfusions during that period, except in the case of clinically overt bleeding [6].
    • Analysis: Calculate the percentage of patients achieving TI by Week 24.
  • Non-Transfusion Dependent Anemia (Non-TDA) Assessment:

    • Definition: Anemia defined as hemoglobin (Hgb) <10 g/dL in females or <11 g/dL in males, without meeting TDA criteria [4].
    • Efficacy Endpoint: A hemoglobin increase of ≥1.5 g/dL from baseline that is sustained for a defined period (e.g., 12 weeks) [6]. Alternatively, studies may use the 2024 International Working Group-European LeukemiaNet (IWG-ELN) criteria for major anemia response [4].
    • Analysis: Calculate the percentage of patients achieving a major anemia response at Weeks 12 and 24.

Key Considerations for Clinical Practice & Research

  • Anemia Benefit: this compound is the only JAK inhibitor indicated for myelofibrosis patients with anemia. Clinical data shows that achieving a hemoglobin level >10 g/dL by week 24 is associated with improved overall survival, supporting early intervention [7] [4].
  • Real-World Evidence: Recent studies confirm this compound's anemia benefits outside clinical trials. The MOMGEFIN study reported transfusion independence in 31% of transfusion-dependent patients at 6 months, and major anemia responses in 36% of non-transfusion dependent patients [4].
  • Drug Interactions: this compound is metabolized by multiple CYP450 enzymes, including CYP3A4. Concomitant use with potent CYP3A4 inducers should be avoided, as it may decrease this compound exposure [6]. It may also increase exposure to substrates of the Breast Cancer Resistance Protein (BCRP), like rosuvastatin, requiring dose reduction of the concomitant drug [1].

Conclusion

Robust and consistent laboratory monitoring is a foundational element of successful this compound therapy. Adherence to the outlined protocols for hematologic and hepatic monitoring allows for the timely management of adverse events, particularly thrombocytopenia and hepatotoxicity. Furthermore, applying standardized criteria for assessing anemia response is crucial for accurately evaluating treatment efficacy in both clinical practice and research settings.

References

Spleen Volume Response in Phase 3 Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name Patient Population Comparison Spleen Volume Response (≥35% Reduction) Clinical Context

| MOMENTUM [1] [2] | Symptomatic & anemic; JAK inhibitor-experienced | Momelotinib vs. Danazol | This compound: 22% Danazol: 3% | Primary endpoint at 24 weeks; trial population had significant unmet need. | | SIMPLIFY-1 [1] [2] | JAK inhibitor-naïve | this compound vs. Ruxolitinib | This compound: 26.5% Ruxolitinib: 29% | Met non-inferiority for spleen response; this compound showed advantages in anemia parameters. | | SIMPLIFY-2 [2] | JAK inhibitor-experienced | this compound vs. Best Available Therapy (BAT) | This compound: 7% BAT: 6% | Minimal spleen response in both groups; symptom reduction was a more significant outcome. |

Measurement Protocol and Methodology

The standardized methodology for measuring spleen volume response in this compound trials is detailed below.

  • Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline, as measured by MRI or CT scan [1].
  • Timepoint for Assessment: The primary assessment was typically made at Week 24 of treatment [1].
  • Measurement Technique:
    • Imaging Modality: Abdominal MRI or CT scans are the gold-standard methods for precise volumetric analysis.
    • Baseline Scan: Performed within a specified window (e.g., 28 days) prior to the first dose of the study drug.
    • Follow-up Scans: Conducted at predetermined intervals, with the primary analysis at Week 24.
    • Volume Calculation: Spleen volume is calculated in cubic centimeters (cm³) from a series of cross-sectional image slices using specialized imaging software. The percentage change from baseline is then determined.

Mechanism of Action Underlying Spleen Response

This compound's effect on splenomegaly is primarily linked to its inhibition of the JAK-STAT pathway. The following diagram illustrates its unique dual mechanism that addresses both spleen size and anemia.

G cluster_jak JAK-STAT Pathway Inhibition cluster_acvr ACVR1 Pathway Inhibition MMB This compound JAK Inhibits JAK1 & JAK2 MMB->JAK ACVR1 Inhibits ACVR1 MMB->ACVR1 Cytokine Reduces pro-inflammatory cytokines (e.g., IL-6) JAK->Cytokine  Reduces aberrant  cytokine signaling Spleen Decreased Splenomegaly (Reduced Spleen Volume) Cytokine->Spleen  Alleviates extramedullary  hematopoiesis Hepcidin Lower Hepcidin Levels ACVR1->Hepcidin  Decreases circulating  hepcidin production Iron Improved Anemia (Increased Transfusion Independence) Hepcidin->Iron  Improves iron  availability

Key Considerations for Clinical Trial Design

When designing experiments or interpreting data on this compound's spleen response, several factors are critical:

  • Patient Selection is Key: The efficacy varies significantly between JAK inhibitor-naïve and JAK inhibitor-experienced populations, with the latter showing more modest spleen responses [1] [2]. The most pronounced benefit in spleen volume and anemia is seen in anemic patients who have previously been treated with a JAK inhibitor like ruxolitinib [1].
  • Safety and Monitoring: While effective, this compound requires careful monitoring. The most common adverse reactions include thrombocytopenia, hemorrhage, bacterial infection, fatigue, dizziness, diarrhea, and nausea [1]. Additionally, it is associated with transient serum aminotransferase elevations and has been linked to rare cases of clinically apparent liver injury, including reactivation of hepatitis B [3]. Routine monitoring of liver tests is recommended, and screening for hepatitis B before initiation is advised [3].
  • Holistic Efficacy Assessment: In myelofibrosis, a comprehensive efficacy assessment should not focus solely on spleen volume. Transfusion independence rate and symptom burden reduction (e.g., using the Total Symptom Score, TSS) are co-primary or key secondary endpoints that are equally important, especially in anemic patients [1] [4].

References

Momelotinib's Mechanism of Action and Rationale for Use

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib is a small-molecule inhibitor with a unique dual mechanism of action that addresses key manifestations of myelofibrosis [1] [2].

  • JAK-STAT Pathway Inhibition: As an inhibitor of Janus kinase 1 and 2 (JAK1/JAK2), this compound suppresses the hyperactive JAK-STAT signaling pathway, a hallmark of MF pathogenesis. This action leads to reduced production of pro-inflammatory cytokines and mediates the drug's beneficial effects on splenomegaly and constitutional symptoms [1].
  • ACVR1 Inhibition and Anemia Benefit: this compound also inhibits activin A receptor type 1 (ACVR1). This inhibition blocks the BMP6/ACVR1/SMAD pathway in the liver, leading to a decrease in the expression of hepcidin, a master regulator of iron homeostasis [1] [2]. Lower hepcidin levels increase the availability of serum iron for erythropoiesis, which translates into improved hemoglobin levels and reduced transfusion dependency [3] [2].

This anemia benefit is the key rationale for considering this compound in transplant-eligible patients, as anemia and transfusion dependence are negative prognostic factors in MF [2].

Clinical and Real-World Efficacy Data

Clinical trials and real-world studies have consistently demonstrated this compound's efficacy in treating myelofibrosis, particularly in patients with anemia. The table below summarizes key efficacy data.

Study Name/Type Patient Population Key Efficacy Findings
MOMENTUM (Phase 3) [3] Symptomatic & anemic MF patients previously treated with a JAK inhibitor Superior to danazol in splenomegaly reduction and symptom improvement; non-inferior for transfusion independence (TI).
SIMPLIFY-1 (Phase 3) [4] [2] JAK inhibitor-naïve MF patients Non-inferior to ruxolitinib for spleen response; inferior for symptom response; 17% more patients achieved or maintained TI vs. ruxolitinib.
Real-World Study (2024) [5] JAK inhibitor-exposed and -naive anemic MF patients 48.4% of transfusion-dependent (TD) patients achieved TI at 3 months; mean hemoglobin increased from 8.0 g/dL to 9.3 g/dL; 62.2% had reduced spleen size.

Proposed Pre-Transplant Bridging Application Protocol

The following protocol outlines a potential framework for using this compound to bridge intermediate- to high-risk MF patients to allogeneic HSCT. This is based on its ability to improve disease-related comorbidities.

1. Objective To improve a patient's clinical condition and optimize disease-related comorbidities prior to allogeneic HSCT by reducing splenomegaly, alleviating constitutional symptoms, and ameliorating anemia, with the goal of reducing transplant-related morbidity and mortality.

2. Patient Selection Criteria

  • Diagnosis: Confirmed primary or secondary myelofibrosis.
  • Transplant Indication: Classified as intermediate-2 or high-risk according to DIPSS or MIPSS70/plus scores [6].
  • Key Comorbidities: Presence of one or more of the following:
    • Symptomatic splenomegaly.
    • Constitutional symptoms (e.g., weight loss, night sweats).
    • Moderate to severe anemia (hemoglobin < 10 g/dL), especially if transfusion-dependent [7] [5] [2].

3. Treatment and Monitoring Plan

  • Dosage: Administer this compound at 200 mg orally once daily, with or without food [1].
  • Treatment Duration: Initiate treatment upon the decision to pursue transplantation. A minimum period of 12 to 24 weeks is recommended to adequately assess treatment response before re-evaluating transplant eligibility [4].
  • Response Assessment:
    • Spleen Response: Assess by physical examination (palpation) or imaging (MRI/CT) at baseline and every 12 weeks. A response is defined as a ≥35% reduction in spleen volume from baseline or a ≥50% reduction in palpable length [8] [5].
    • Anemia Response: Monitor hemoglobin levels and transfusion requirements monthly. A positive response is defined as achieving transfusion independence (no transfusions for ≥12 weeks) or a hemoglobin increase of ≥1.5 g/dL sustained for ≥12 weeks [8] [5].
    • Symptom Response: Evaluate using a validated patient-reported outcome tool (e.g., MPN-SAF TSS) at baseline and every 12 weeks [5].

4. Pre-Transplant Tapering and Management this compound should be discontinued according to the center's standard protocol for JAK inhibitors prior to the initiation of the transplant conditioning regimen. The diagram below illustrates the complete patient journey under this proposed protocol.

Start Patient with Intermediate/High-Risk MF A Assess Transplant Eligibility and Anemia/Spleen/Symptoms Start->A B Initiate this compound 200 mg/day A->B C Monitor Response at 12-24 Weeks: - Hemoglobin & Transfusion Need - Spleen Size (Imaging/Palpation) - Symptom Burden B->C D Optimal Response Achieved? C->D E Proceed to Transplant Planning & Conditioning D->E Yes F Re-evaluate Transplant Strategy & Consider Alternative JAK Inhibitors D->F No

Key Considerations for Clinical Development

When designing clinical trials or protocols around this application, several factors require attention:

  • Sequencing with Other JAK Inhibitors: Treatment selection is highly patient-specific. Ruxolitinib may be preferred for dominant symptomatic burden, while pacritinib is indicated for severe thrombocytopenia (platelets < 50 × 10⁹/L) [4]. This compound is a compelling first-line option when anemia is a predominant concern [7] [4].
  • Safety and Monitoring: The safety profile of this compound is generally consistent with the JAK inhibitor class. In clinical experience, the most common adverse events include diarrhea, thrombocytopenia, and nausea, which are mostly grade 1/2 [3] [5]. Routine monitoring of blood counts is essential.
  • Defining Successful Bridging: There is a need to establish standardized, composite endpoints for successful bridging. These should integrate improvements in anemia (TI), spleen volume reduction, and patient fitness, and should be correlated with post-transplant outcomes such as engraftment time, non-relapse mortality, and overall survival [9].

Conclusion

This compound, with its unique ability to concurrently address splenomegaly, symptoms, and the profound anemia associated with MF, presents a strong therapeutic rationale for use in a pre-transplant setting. Pre-transplant use aims to improve a patient's overall clinical status and optimize their condition for a transplant procedure. The proposed protocol provides a framework for its application, though further prospective studies are needed to formally validate its efficacy in improving post-transplant outcomes.

References

Momelotinib in Clinical Practice: Application Notes and Protocols from Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Mechanism of Action

Myelofibrosis (MF) is a chronic, progressive bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, systemic inflammation, and debilitating symptoms such as severe anemia. Anemia is a major cause of morbidity and a negative prognostic factor in MF [1]. While Janus kinase (JAK) inhibitors like ruxolitinib are standard first-line treatments for splenomegaly and constitutional symptoms, their effectiveness is often limited by the development or worsening of anemia [2] [3].

Momelotinib is an oral small-molecule inhibitor with a unique dual mechanism of action:

  • JAK1/JAK2 Inhibition: Suppresses cytokine signaling that drives splenomegaly and constitutional symptoms [3].
  • ACVR1/ALK2 Inhibition: Reduces hepatic production of hepcidin, a key regulator of iron homeostasis. This inhibition mobilizes iron for erythropoiesis, directly addressing the anemia of MF [2] [3].

This distinct profile led to its approval by the FDA and EMA for the treatment of intermediate or high-risk MF in adults with anemia [2] [4]. The following diagram illustrates this dual mechanism and its clinical effects.

G cluster_pathway This compound Dual Mechanism of Action This compound This compound JAK JAK1/JAK2 Inhibition This compound->JAK ACVR1 ACVR1/ALK2 Inhibition This compound->ACVR1 Cytokine Reduced Cytokine Signaling JAK->Cytokine Hepcidin Reduced Hepcidin Production ACVR1->Hepcidin Spleen Spleen Volume Reduction Cytokine->Spleen Symptoms Symptom Improvement Cytokine->Symptoms Iron Improved Iron Availability Hepcidin->Iron Anemia Anemia Improvement & Transfusion Independence Iron->Anemia

Summary of Real-World Efficacy and Safety Evidence

Recent real-world studies consistently affirm the anemia benefits of this compound observed in clinical trials. The data below summarize findings from key real-world analyses.

Real-World Efficacy of this compound

Table 1: Anemia and Transfusion Response in Real-World Studies

Study (Population) Transfusion Independence (TI) Rate Hemoglobin (Hb) Improvement Overall Anemia Response Rate (ORR)

| MOMGEMFIN (N=122) [2] [5] • Transfusion-Dependent Anemia (TDA), 3 months | 48.4% | Median Hb increase from 7.7 g/dL to 8.7 g/dL | 58.2% (Major + Minor response) | | MOMGEMFIN (N=122) [2] [5] • Transfusion-Dependent Anemia (TDA), 6 months | 45.7% | - | 66.7% (Major + Minor response) | | MOMGEMFIN (N=32) [2] [5] • Non-Transfusion Dependent, 3 months | - | Median Hb increase from 8.9 g/dL to 10.2 g/dL | 56.5% (Major + Minor response) | | UK Study (N=79) [6] • Mixed population, 3 months | - | Mean Hb increase of 9.2 g/L | 43.8% (per study criteria) | | Italian Study (N=39) [7] • Mixed population, 24 weeks | - | Hb increase >1.5 g/dL in 26% of patients | 56% (TDA), 46% (Non-TDA) |

Table 2: Spleen and Symptom Response in Real-World Studies

Study Spleen Response Rate Symptom Response Rate Key Symptom Improvements

| MOMGEMFIN (N=45) [2] | 62.2% had any reduction 24.4% met formal 2013 ELN criteria | 92% sustained improvement | Asthenia (76%), anorexia (65%), weight loss (51%), abdominal discomfort (47%), pruritus (75%) | | Italian Study (N=39) [7] | 28% achieved >35% volume reduction at 24 weeks | 51% constitutional symptom improvement | - | | UK Study (N=21) [6] | 43% per ELN criteria (in paired measurements) | 24% had ≥50% TSS reduction at 3 months | - |

Efficacy in Subpopulations

Real-world evidence provides crucial insights into this compound's performance across different patient subgroups, particularly those with prior JAK inhibitor exposure.

Table 3: Efficacy in JAK Inhibitor-Exposed vs. JAK Inhibitor-Naïve Patients

Patient Subgroup Anemia Overall Response Rate (ORR) at 3/6 Months Key Findings

| JAK Inhibitor-Exposed (JAKi-E) [2] [8] [5] | TDA Group: 60% (3 mo) / 67.8% (6 mo) Non-TDA Group: 70.6% (3 mo) / 85.7% (6 mo) | Robust responses support use after ruxolitinib failure. High rates of transfusion independence achieved. | | JAK Inhibitor-Naïve (JAKi-N) [2] [5] | TDA Group: 50% (3 mo) / 62.5% (6 mo) Non-TDA Group: 16.6% (3 mo) / 25% (6 mo) | Effective first-line option for anemic patients. Lower ORR in non-TDA may be due to smaller sample size and higher response thresholds. |

Safety and Tolerability

The safety profile of this compound in real-world settings is consistent with clinical trial data [2] [6]. The table below summarizes commonly observed adverse events.

Table 4: Safety Profile of this compound from the MOMGEMFIN Study (N=154) [2]

Adverse Event (AE) Category Most Common AEs (Any Grade) Grade 3-4 AEs Management in Clinical Practice

| Hematological AEs | Thrombocytopenia (10.3%) Anemia (4.8%) Neutropenia (1.4%) | Thrombocytopenia (6.2%) Severe neutropenia (2%) | Monitor CBC, including platelets and neutrophils, at baseline and periodically. Dose interruption or reduction may be required. | | Non-Hematological AEs | Diarrhea (11.7%) Infections (9%) Hepatotoxicity (5.6%) Peripheral Neuropathy (5%) | - | Monitor for signs of infection and liver test abnormalities (at baseline, monthly for 6 months, then as needed). |

In the MOMGEMFIN study, 17% of patients required dose reductions, and 6 patients (3.9%) discontinued treatment permanently due to toxicity [2]. The UK real-world study reported a discontinuation rate due to toxicity of 12% [6].

Clinical Protocols and Assessment Guidelines

Patient Selection and Treatment Initiation
  • Indication: this compound is indicated for intermediate or high-risk primary or secondary MF in adults with anemia [1] [4].
  • Ideal Candidates:
    • Patients with MF requiring JAK inhibitor therapy who have clinically significant anemia (Hb <11 g/dL for men, <10 g/dL for women) [2].
    • Both JAK inhibitor-naïve patients and those previously treated with JAK inhibitors (e.g., ruxolitinib) who developed anemia or intolerance [1] [3].
    • Patients presenting with a combination of symptomatic splenomegaly, constitutional symptoms, and anemia [3].
  • Baseline Assessment:
    • Laboratory Tests: Complete Blood Count (CBC) with differential, comprehensive metabolic panel (including liver function tests ALT, AST, total bilirubin), and hepatitis B serologies [4].
    • Disease Evaluation: Spleen size measurement (by physical examination, ultrasound, or CT), assessment of Total Symptom Score (TSS) using a validated instrument (e.g., MPN-SAF TSS), and transfusion history documentation [2].
    • Transfusion Dependency Definition: Requiring at least one red blood cell (RBC) unit per month or three or more units over 12 weeks [2].
Dosing and Administration
  • Standard Dosage: 200 mg orally, once daily [2] [4].
  • Dose Modification:
    • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh C), the recommended starting dose is 150 mg once daily [4].
    • Adverse Events: Dose interruption, followed by dose reduction to 150 mg daily, may be required for management of specific toxicities like thrombocytopenia, neutropenia, or hepatotoxicity [4].
  • Administration: Can be taken with or without food [4].
Response and Safety Monitoring Protocol

Adherence to a structured monitoring schedule is critical for optimizing outcomes and managing safety.

G cluster_monitoring Clinical Monitoring Schedule for this compound Baseline Baseline B_Lab CBC, LFTs Hepatitis B Serology Baseline->B_Lab B_Clinical Spleen Size Transfusion History Total Symptom Score (TSS) Baseline->B_Clinical M1 Month 1-6 M3 Every 3 Months M1_Lab CBC, LFTs (Monthly) M1->M1_Lab M1_Clinical Assess for Early Adverse Events M1->M1_Clinical PRN As Clinically Indicated M3_Clinical Spleen Size TSS Transfusion Need Anemia Response M3->M3_Clinical PRN_Actions Dose Modification for Adverse Events Treatment Discontinuation if No Response by 6 Months PRN->PRN_Actions

Assessment of Treatment Response
  • Anemia Response: Use the 2024 IWG-ELN criteria [2].
    • For Transfusion-Dependent (TD) patients: Major response (transfusion independence for 12 weeks), Minor response (≥50% reduction in transfusion burden).
    • For Non-Transfusion-Dependent (NTD) patients: Major response (Hb increase ≥1.5 g/dL), Minor response (Hb increase ≥0.8 g/dL to <1.5 g/dL) [2].
  • Spleen Response: Assessed using the 2013 ELN (IWG-MRT) criteria (e.g., ≥35% reduction in spleen volume by imaging or ≥50% reduction in palpable length) [2].
  • Symptom Response: Defined as a ≥50% reduction in Total Symptom Score (TSS) from baseline [1].
Treatment Discontinuation Criteria

Consider discontinuing this compound if:

  • No clinical response (in symptoms, spleen size, or anemia) after approximately 6 months of treatment [1].
  • Loss of a prior response.
  • Transformation to acute myeloid leukemia (AML).
  • Intolerable grade 3-4 adverse events that do not resolve with dose modification [1] [6].

Conclusion and Future Directions

Real-world evidence solidifies this compound's role as a valuable therapy for myelofibrosis patients with anemia. Its unique dual inhibition of JAK1/JAK2 and ACVR1 translates into a triple benefit of symptom control, spleen reduction, and anemia improvement, making it a preferred option for a broad patient population, including those failing prior JAK inhibitor therapy [2] [3].

Future research will further define its potential, including:

  • Optimal Sequencing: The most effective order of using this compound relative to other JAK inhibitors.
  • Combination Strategies: Ongoing studies, such as the Phase 1/2 investigation of nuvisertib (a PIM1 kinase inhibitor) in combination with this compound, show encouraging early clinical activity in relapsed/refractory MF [9].
  • Long-Term Outcomes: Continued collection of real-world data on overall survival and quality of life.

For researchers and clinicians, these application notes provide a foundational protocol for integrating this compound into clinical practice, from patient selection and dosing to rigorous response monitoring, based on the most current evidence available.

References

Managing momelotinib side effects thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Findings on Thrombocytopenia

The following table summarizes key efficacy and safety data related to platelet counts from phase 3 clinical trials of momelotinib in myelofibrosis [1].

Trial (Population) Treatment Arms Key Efficacy & Dosing Observations Safety (Thrombocytopenia)
SIMPLIFY-1 (JAKi-naïve) This compound vs. Ruxolitinib Spleen & symptom responses were preserved with this compound in thrombocytopenic patients. Ruxolitinib responses were attenuated. This compound maintained high dose intensity [1]. A common adverse reaction; led to treatment discontinuation in 4% of patients across trials [2].
SIMPLIFY-2 (JAKi-experienced) This compound vs. BAT (88.5% ruxolitinib) Numerically higher symptom and transfusion independence rates with this compound vs. BAT in thrombocytopenic patients [1]. In the MOMENTUM trial, 20% of patients on this compound developed new/worsening thrombocytopenia (<50 x 10⁹/L); 8% had baseline counts <50 x 10⁹/L [3].
MOMENTUM (JAKi-experienced, anemic) This compound vs. Danazol This compound was superior for symptom and spleen response, and non-inferior for transfusion independence vs. danazol in the overall population and thrombocytopenic subgroups [1] [2]. The most common serious adverse event in clinical trials was thrombocytopenia [4].

Mechanism of Action & Hematological Profile

This compound has a multi-modal mechanism of action that underlies its clinical effects [3].

  • JAK1/JAK2 Inhibition: Like other JAK inhibitors, this compound targets the dysregulated JAK-STAT signaling pathway in myelofibrosis, leading to reductions in splenomegaly and symptoms [3] [5].
  • ACVR1 Inhibition: This is a key differentiator. By inhibiting activin A receptor type I (ACVR1), this compound downregulates the expression of hepcidin, a master regulator of iron homeostasis. This suppression increases iron availability for erythropoiesis, resulting in anemia benefits [1] [3].
  • Myelosuppressive Profile: In contrast to ruxolitinib, this compound demonstrated lower myelosuppressive activity in clinical trials. This allows for a fixed starting dose of 200 mg once daily for all patients, irrespective of baseline platelet count, and enables more prolonged, adequate dosing in thrombocytopenic patients [1].

The following diagram illustrates the signaling pathways targeted by this compound and their clinical consequences.

G cluster_pathway Myelofibrosis Disease Pathways This compound This compound JAK JAK1/JAK2 Inhibition This compound->JAK ACVR1 ACVR1 Inhibition This compound->ACVR1 JAK_Out1 Reduced cytokine signaling & inflammation JAK->JAK_Out1 ACVR1_Out1 Hepcidin suppression ACVR1->ACVR1_Out1 JAK_Out2 Reduced splenomegaly & systemic symptoms JAK_Out1->JAK_Out2 ACVR1_Out2 Increased iron availability & erythropoiesis ACVR1_Out1->ACVR1_Out2 ACVR1_Out3 Improved anemia & reduced transfusion need ACVR1_Out2->ACVR1_Out3

Monitoring & Management Guidance

For researchers designing protocols or analyzing trial data, the following clinical management strategies are recommended.

Aspect Protocol / Management Guideline
Baseline Assessment Obtain a complete blood count (CBC) with platelet count before initiating treatment [6] [3].
Routine Monitoring Monitor CBC, including platelet count, periodically during treatment as clinically indicated [3].
Dose Modification for Thrombocytopenia Interrupt dosing or reduce the dose based on the severity of thrombocytopenia [3]. The dose can be reduced from 200 mg to 150 mg, or further to 100 mg once daily. If a 100 mg dose is not tolerated, discontinue treatment [5].
Dose Modification for Neutropenia Interrupt treatment if the absolute neutrophil count (ANC) falls below 0.75 x 10⁹/L. Therapy may be resumed once ANC recovers to ≥0.75 x 10⁹/L at a dose reduced by 50 mg [5].

Key Takeaways for Drug Development

  • Differential Hematological Effect: this compound's clinical profile demonstrates that JAK inhibition can be effectively uncoupled from significant myelosuppression, a common limitation of this drug class.
  • Fixed Dosing Advantage: The ability to use a fixed starting dose regardless of baseline platelet count simplifies treatment initiation and may improve drug exposure consistency in a cytopenic patient population.
  • Targeting Anemia: The ACVR1/hepcidin pathway represents a validated mechanism for addressing anemia in inflammatory states, offering a promising direction for developing novel erythropoietic agents.

References

Momelotinib diarrhea nausea management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile & Incidence

The table below summarizes the frequency of diarrhea and nausea observed with momelotinib, including comparative data from an indirect treatment comparison.

Adverse Event Frequency in Clinical Trials Comparative Risk vs. Fedratinib Common Severity
Diarrhea Very common (up to 22% of patients) [1] Significantly lower risk over 24 weeks [2] Typically mild; can be a symptom of infection [3]
Nausea Very common (up to 20% of patients) [1] Significantly lower risk over 24 weeks [2] Usually mild [3]

FAQs & Management Strategies for Clinical Trials

Here are answers to common questions and strategies for managing these side effects in a trial setting.

  • What is the first-line approach for managing mild diarrhea in trial participants? For mild cases, recommend non-pharmacological interventions. Participants should be advised to adjust their diet to include low-fiber, bland foods like white rice, boiled chicken, applesauce, and bananas. They should also increase fluid intake with water or broth to prevent dehydration. Dietary soluble fiber can help absorb fluid and relieve symptoms [4].

  • When should diarrhea be considered a more serious event? If diarrhea is severe, does not resolve, or is accompanied by other symptoms like fever or vomiting, it should be promptly investigated. Diarrhea can also be a symptom of a bacterial or viral infection, which is a known serious risk of this compound. In such cases, clinical evaluation is necessary to rule out an infection and determine if antibiotic treatment is required [3].

  • How can nausea associated with this compound be managed? Proactively prescribing antiemetics (medications to prevent or treat nausea and vomiting) is a key strategy. Participants can be advised to eat small, frequent meals and avoid heavy, greasy, spicy, or acidic foods. Simple remedies like saltine crackers or ginger ale may also help lessen symptoms [4].

  • What are the protocol-defined actions for persistent gastrointestinal toxicity? According to the prescribing information, the protocol should include clear guidelines for dose modifications. The healthcare provider may change the participant's dose, temporarily interrupt treatment, or permanently discontinue this compound based on the severity and persistence of the adverse events [5].

Experimental & Clinical Workflow for AE Management

The following diagram outlines a systematic workflow for identifying, assessing, and managing diarrhea and nausea in participants receiving this compound.

Start Participant Reports Diarrhea or Nausea Assess Assess Severity, Frequency, and Associated Symptoms Start->Assess Decision1 Mild to Moderate & No Red Flag Symptoms? Assess->Decision1 ManageMild Implement Supportive Care: - Dietary modifications - Fluid hydration - Antiemetics for nausea Decision1->ManageMild Yes Severe Severe, Persistent, or Presence of Red Flags (e.g., fever, dehydration) Decision1->Severe No Monitor1 Continue Monitoring ManageMild->Monitor1 Decision2 Symptoms improve and remain controlled? Monitor1->Decision2 Decision2->ManageMild No Monitor2 Close Monitoring and Follow-up Decision2->Monitor2 Yes Investigate Escalate & Investigate: - Rule out infection - Assess for other causes Severe->Investigate Action Protocol-Defined Action: - Dose interruption - Dose reduction - Consider permanent discontinuation Investigate->Action Action->Monitor2

The workflow provides a logical pathway for clinical decision-making, from initial assessment to protocol-defined actions.

Protocol Considerations for Drug Developers

When designing clinical trials for JAK inhibitors like this compound, proactively planning for gastrointestinal adverse events is crucial. The strategies below can be integrated into the study protocol and monitoring plans.

  • Proactive Supportive Care: The protocol should mandate the provision of guidelines for dietary management and allow for the use of prophylactic antiemetics to improve participant quality of life and trial adherence [4].
  • Clear Dose Modification Guidelines: Well-defined criteria for dose interruption, reduction, and discontinuation specific to gastrointestinal toxicities must be pre-specified in the protocol to ensure consistent management across trial sites [5].
  • Vigilance for Serious Infections: Since diarrhea can be a symptom of a serious infection, the protocol should require prompt evaluation and reporting of such events to distinguish between a simple side effect and a potentially life-threatening complication [5] [3].

References

Momelotinib peripheral neuropathy monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence & Clinical Presentation

The following table summarizes the incidence of peripheral neuropathy associated with momelotinib from key clinical trials and real-world studies.

Source / Study Patient Population Incidence of Peripheral Neuropathy Severity Notes
Pooled Phase 3 Trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) [1] JAK-inhibitor naive and experienced patients (N= Not specified in excerpt) 14.8% Not specified in excerpt; generally described as non-cumulative and manageable [1].
MOMGEFIN Real-World Study [2] Largely JAK-inhibitor exposed (N=154) 5% Predominantly Grade 1-2 (mild to moderate) [2].
MoReLife Real-World Study [2] JAK-inhibitor exposed and naive (N=60) Reported, specific incidence not provided Mainly low-grade (Grade 1-2) [2].

Monitoring & Assessment Methodologies

Regular monitoring is crucial for the early detection and management of neuropathy. The table below outlines established and emerging assessment tools.

Assessment Method Nerve Fibers Assessed Procedure & Application Considerations for Clinical Trials
Clinical Neurological Exam [3] Primarily large fibers (A-beta) Bedside assessment of pinprick sensation (safety pin), vibration sense (128-Hz tuning fork), and light touch (10-g monofilament) [3]. Standardized scales (e.g., UENS, TNS) improve consistency. Operator training is key for reliable data [3] [4].
Nerve Conduction Studies (NCS) / Electromyography (EMG) [5] Large, myelinated motor and sensory fibers Objective measurement of nerve signal speed and amplitude. Helps confirm neuropathy and differentiate from other conditions (e.g., radiculopathy) [5]. Useful as a baseline and confirmatory endpoint. Requires specialized equipment and personnel [5].
Quantitative Sensory Testing (QST) [3] Small (A-delta, C) and large (A-beta) fibers Computerized devices quantify Vibration (VDT), Cold (CDT), and Warm Detection Thresholds (WDT) [3]. Provides quantitative, sensitive data. Portable devices (e.g., NerveCheck) enable more flexible testing [3].
Electrochemical Skin Conductance (ESC) [3] Small, unmyelinated autonomic C fibers (sudomotor) Non-invasive, rapid (3-min) test (e.g., Sudoscan) measuring sweat gland function, an early marker of autonomic neuropathy [6] [3]. Operator-independent and quantitative. Suitable for frequent monitoring. Correlates with other gold-standard tests [6] [3].
Skin Biopsy [3] Small sensory C fibers Invasive procedure to measure Intraepidermal Nerve Fiber Density (IENFD). Considered a gold standard for small fiber neuropathy [3]. High sensitivity and specificity. Invasiveness limits repeatability for longitudinal monitoring [3].
Mobile Health (mHealth) Applications [4] Patient-reported outcomes and functional assessment Apps (e.g., Neuropathy Tracker) guide patients through self-administered tests at home, enabling longitudinal symptom tracking [4]. Promising for ambulatory, real-world data collection. Requires clinical validation for use as a primary endpoint [4].

Mechanism & Investigative Pathways

The diagram below illustrates this compound's mechanism of action. While its JAK1/2 inhibition treats myelofibrosis, the specific biological pathway leading to peripheral neuropathy is not yet fully defined and is an active area of research.

G cluster_known Known Therapeutic Mechanisms cluster_neuropathy Observed Adverse Effect This compound This compound JAK12 Inhibits JAK1 & JAK2 This compound->JAK12 ACVR1 Inhibits ACVR1 This compound->ACVR1 PeripheralNeuropathy Peripheral Neuropathy This compound->PeripheralNeuropathy Mechanism Not Fully Elucidated Spleen Reduces Splenomegaly JAK12->Spleen Dysregulated Cytokine Signaling Hepcidin Reduces Hepcidin Production ACVR1->Hepcidin Iron Increased Iron Availability Hepcidin->Iron Anemia Improves Anemia Iron->Anemia

Management & Troubleshooting Guide

This FAQ section addresses specific issues researchers might encounter.

Q1: What is the recommended clinical response to the emergence of peripheral neuropathy in a trial participant?

  • Action: Clinical management should be guided by severity. For Grade 1 (asymptomatic), continue therapy with increased monitoring frequency. For symptomatic Grade 2, consider dose interruption until symptoms improve to Grade 1 or lower, then resume at a reduced dose (e.g., 50 mg lower). For severe or Grade 3 neuropathy, permanent discontinuation of this compound should be considered [1] [7].

Q2: How can we ensure consistent neuropathy assessment across multiple clinical trial sites?

  • Action: Implement a harmonized data framework [8].
    • Common Data Elements (CDEs): Define and standardize the specific data points to be collected (e.g., "pinprick sensation score on the great toe").
    • Centralized Training: Provide detailed training and certification on assessment tools like the 10-g monofilament or tuning fork to ensure inter-rater reliability.
    • Standardized Protocols: Utilize validated clinical scales (e.g., UENS, TNS) and provide clear protocols for all site investigators [3] [4].

Q3: Are there specific patient populations that require more intensive monitoring for neuropathy?

  • Consideration: While not explicitly confirmed in the context of this compound, patients with pre-existing neuropathies (e.g., from diabetes or prior neurotoxic chemotherapy) may be at higher risk. A thorough baseline neurological assessment is critical for these individuals to accurately attribute any emerging symptoms [3] [4].

References

Clinical Presentation & Incidence of Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib treatment is associated with transient, often asymptomatic, elevations in serum liver enzymes. The table below summarizes the key quantitative data on liver enzyme elevations from clinical trials.

Parameter Incidence in Clinical Trials Remarks
Any ALT/AST Elevation 20-31% of patients [1] [2] Includes all grades of severity.
Elevations >5x ULN 0.5% to 2.0% of patients [1] Considered potentially clinically significant.
Elevations >20x ULN 0.5% of patients [1] Grade 4 severity.
Clinically Apparent Liver Injury Rare cases reported [1] Includes acute liver injury with jaundice; typically self-limiting upon discontinuation.
Time to Onset Median of 2 months; 75% of cases within 4 months [1] [3] Monitoring is most critical in the first 6 months.

Mechanisms of Hepatotoxicity

The hepatotoxicity associated with this compound is believed to be multifactorial, involving the mechanisms outlined in the pathway below:

G This compound This compound Metabolism Hepatic Metabolism (via CYP enzymes) This compound->Metabolism ImmuneResponse Immune Response Alteration This compound->ImmuneResponse ToxicIntermediate Potential Toxic Metabolite Metabolism->ToxicIntermediate HBVReactivation Hepatitis B Reactivation ImmuneResponse->HBVReactivation LiverInjury Liver Injury (Enzyme Elevation, Jaundice) ImmuneResponse->LiverInjury Inflammatory Response? HBVReactivation->LiverInjury ToxicIntermediate->LiverInjury Direct Toxicity?

The diagram illustrates two primary hypothesized pathways:

  • Direct Idiosyncratic Toxicity: this compound is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes [1] [3]. This process may generate a reactive, toxic intermediate that can cause hepatocellular damage [1].
  • Immunomodulatory Effects: As a JAK inhibitor, this compound modulates immune responses. This can lead to reactivation of hepatitis B in patients with chronic or past infection, resulting in hepatitis [1]. The drug's effect on inflammatory cytokines may also contribute to liver injury [1] [4].

Monitoring & Management Protocols

For researchers designing preclinical and clinical studies, rigorous monitoring and clear management protocols are essential.

Pre-Treatment Screening & Baseline Assessment
  • Liver Function Tests (LFTs): Obtain a full hepatic panel (ALT, AST, Alkaline Phosphatase, Total Bilirubin) at baseline [1] [3].
  • Hepatitis B Screening: Test for HBsAg and anti-HBc before initiating therapy. For positive patients, consult a hepatologist for monitoring or prophylactic antiviral therapy [1] [3].
  • Exclusion of Other Causes: Delay starting this compound in patients with active, uncontrolled liver disease until the cause is identified and treated [3].
Routine Monitoring Schedule
  • Frequency: Monitor LFTs every month for the first 6 months of treatment, then periodically as clinically indicated thereafter [1] [3].
  • Vigilance: Closely monitor patients during the first 4 months, as this is the period of highest risk for transaminase elevation [1].
Dose Modification Guidelines

Adherence to predefined dose modification rules is critical for patient safety in clinical trials. The following flowchart provides a clear management path for hepatotoxicity:

G Start Hepatotoxicity Detected (ALT/AST >5x ULN or Bilirubin >2x ULN) ActionInterrupt Interrupt this compound Treatment Start->ActionInterrupt Q1 Other cause identified & resolved? Q2 Levels recover to: ALT/AST ≤2x ULN and Bilirubin ≤1.5x ULN? Q1->Q2 No ActionDoseReduction Continue treatment with close monitoring Q1->ActionDoseReduction Yes ActionResume Resume at dose 50 mg below last given dose Q2->ActionResume Yes ActionDiscontinue Permanently Discontinue Q2->ActionDiscontinue No ActionInterrupt->Q1

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the clinical severity and outcome of this compound-induced liver injury? In clinical trials, most liver enzyme elevations were transient and self-limiting. The few cases of clinically apparent liver injury with jaundice resolved after drug discontinuation. There were no reports of death from hepatic failure [1].

Q2: Are there any drug-drug interactions that could exacerbate hepatotoxicity? this compound is a weak inducer of CYP2B6 and may interact with drugs transported by OATP1B1/1B3 and BCRP [1] [5]. Co-administration with other hepatotoxic drugs could potentially increase the risk of liver injury, so careful consideration of concomitant medications is advised in study design.

Q3: Is the hepatotoxicity of this compound a class effect of JAK inhibitors? While several JAK inhibitors can cause serum enzyme elevations, the official labeling states that there does not appear to be cross-reactivity in the risk for hepatic injury among the various JAK inhibitors [1]. The risk should be evaluated for each drug individually.

Q4: What are the key differential diagnoses to consider in a trial subject presenting with elevated LFTs?

  • Hepatitis B Reactivation: Check HBV DNA levels if serology is positive [1].
  • Other Hepatotoxic Co-medications.
  • Underlying Liver Disease Progression.
  • Isolated Hyperbilirubinemia: this compound inhibits UGT1A1, which can lead to benign, isolated bilirubin elevation without concurrent transaminase rise, a finding that may not necessitate dose interruption [1].

References

Momelotinib dose reduction toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Dose Modification Guidelines

The table below summarizes the official dose modification recommendations for managing adverse reactions to momelotinib.

Toxicity Type Severity Criteria Recommended Action
Thrombocytopenia Baseline platelets ≥100 x 10⁹/L, then fall to 20 to <50 x 10⁹/L Reduce daily dose by 50 mg from the last given dose [1].
Baseline platelets ≥50 to <100 x 10⁹/L, then fall to <20 x 10⁹/L Interrupt treatment until platelets ≥50 x 10⁹/L; restart at 50 mg below the last given dose [1].
Baseline platelets <50 x 10⁹/L, then fall to <20 x 10⁹/L Interrupt treatment until platelets recover to baseline; restart at 50 mg below the last given dose [1].
Neutropenia ANC <0.5 x 10⁹/L Interrupt treatment until ANC ≥0.75 x 10⁹/L; restart at 50 mg below the last given dose [1].
Hepatotoxicity ALT/AST >5x ULN (or baseline) AND/OR Total Bilirubin >2x ULN (or baseline) Interrupt treatment until AST/ALT ≤2x ULN (or baseline) and bilirubin ≤1.5x ULN (or baseline). Restart at 50 mg below the last given dose. Permanently discontinue if recurrence [1].
Other Non-Hematologic Grade 3 or higher (or Grade 2 or higher bleeding) Interrupt until toxicity resolves to Grade 1 or lower (or baseline); restart at 50 mg below the last given dose [1].

> Critical Administration Note: Treatment should be permanently discontinued in patients unable to tolerate the 100 mg once-daily dose [1].

Toxicity Profiles and Management Protocols

For your experimental design and risk assessment, the following detailed profiles of key toxicities are derived from integrated analyses of phase 3 clinical trials.

  • Hematologic Toxicities

    • Thrombocytopenia: This was the most common hematologic adverse event leading to discontinuation, with a rate of 4% in a large pooled analysis (n=725) [2]. Any-grade thrombocytopenia occurred in 25% of patients, with 20% of patients overall developing new or worsening thrombocytopenia (platelets <50 x 10⁹/L) [3] [1].
    • Neutropenia: Any-grade neutropenia was less frequent, occurring in 7% of patients [2]. Severe neutropenia (ANC <0.5 x 10⁹/L) was observed in 2% of patients treated with this compound [3].
    • Management Protocol: Obtain a complete blood count (CBC) before initiating treatment and periodically during treatment as clinically indicated [3] [1]. Adhere strictly to the dose modification guidelines in the table above.
  • Hepatotoxicity

    • Incidence and Monitoring: In clinical trials, new or worsening elevations of ALT and AST (all grades) occurred in 23% and 24% of patients, respectively. However, Grade 3 and 4 transaminase elevations were rare (1% and 0.5%, respectively). The median time to onset of any grade transaminase elevation was 2 months, with 75% of cases occurring within 4 months [3].
    • Management Protocol: Conduct liver function tests (LFTs) at baseline, every month for the first 6 months of treatment, and periodically thereafter [3]. For actionable findings, follow the dose modification guidelines in the table above.
  • Non-Hematologic Toxicities

    • Common Events: The most common non-hematologic treatment-emergent adverse event is diarrhea (any grade: 27%; grade ≥3: 3%). Other common (≥20%) adverse reactions include hemorrhage, bacterial infection, fatigue, dizziness, and nausea [2] [3].
    • Peripheral Neuropathy: Be aware that peripheral neuropathy has been observed. In one early-phase study, treatment-emergent peripheral neuropathy was documented in 44% of treated patients (n=100), with a median time to onset of 32 weeks [4]. Management may involve dose reduction or discontinuation [4].
    • Infections: Serious infections (including bacterial, viral, and COVID-19) occurred in 13% of patients [3]. Do not initiate this compound in patients with active infections. Monitor patients closely for signs of infection and initiate appropriate treatment promptly [1].

Mechanism of Action and Experimental Context

The following diagram illustrates this compound's multi-modal mechanism of action, which is crucial for understanding its efficacy and toxicity profile in your research.

momelotinib_mech This compound This compound JAK1_JAK2 JAK1_JAK2 This compound->JAK1_JAK2 Inhibits ACVR1 ACVR1 This compound->ACVR1 Inhibits Cytokine_Signaling Cytokine_Signaling JAK1_JAK2->Cytokine_Signaling Suppresses Hepcidin Hepcidin ACVR1->Hepcidin Decreases Expression Constitutional Symptoms Constitutional Symptoms Cytokine_Signaling->Constitutional Symptoms Splenomegaly Splenomegaly Cytokine_Signaling->Splenomegaly Iron Availability Iron Availability Hepcidin->Iron Availability Increases Erythropoiesis Erythropoiesis Iron Availability->Erythropoiesis Promotes Anemia Improvement Anemia Improvement Erythropoiesis->Anemia Improvement

  • JAK1/JAK2 Inhibition: this compound and its major metabolite M21 are potent inhibitors of JAK1 and JAK2. This suppresses the dysregulated JAK-STAT signaling pathway, leading to reduced production of inflammatory cytokines and control of myeloproliferation. This mechanism underlies the drug's effect on improving constitutional symptoms (e.g., fatigue, night sweats) and reducing splenomegaly [5] [3] [6].
  • ACVR1 Inhibition: this compound uniquely inhibits ACVR1 (Activin A Receptor Type 1, also known as ALK2). ACVR1 is a key regulator of iron homeostasis. Its inhibition blocks the SMAD2/3 signaling pathway, leading to a downstream decrease in the expression of the iron-regulatory hormone hepcidin in the liver. Lower hepcidin levels increase iron availability for erythropoiesis, which is the basis for this compound's therapeutic benefit in ameliorating anemia in myelofibrosis [5] [3] [6].

Key Considerations for Researchers

  • Long-Term Safety Profile: An integrated analysis of three phase 3 trials demonstrated that this compound has a consistent safety profile without evidence of long-term or cumulative toxicity. The median treatment exposure was 11.3 months, with 12% of patients remaining on therapy for ≥5 years [2].
  • Drug Interactions: this compound is primarily metabolized by CYP3A4 [5]. Concomitant use with strong CYP3A4 inducers may decrease this compound exposure, requiring additional monitoring. This compound is also an inhibitor of BCRP; co-administration with BCRP substrates (e.g., rosuvastatin) requires dose adjustment of the concomitant drug [1].

References

Momelotinib Treatment Interruption & Dosage Modification Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Treatment interruptions or dosage reductions are required for specific adverse reactions to manage patient safety [1]. The guidelines are summarized in the table below.

Table 1: Guidelines for Treatment Interruption and Dosage Reduction

Adverse Reaction Management Criteria Recommended Action
Thrombocytopenia [1] Platelet count < 50 x 10⁹/L Interrupt dosing or reduce the dose [1].
Neutropenia [1] Absolute Neutrophil Count (ANC) < 0.5 x 10⁹/L Interrupt dosing or reduce the dose [1].
Elevated Liver Enzymes [1] Suspected treatment-related increases in ALT, AST, or bilirubin Monitor liver tests; modify dosage based on Prescribing Information [1].
Other Adverse Reactions [1] Events such as diarrhea, bacterial infection Dosage reduction or treatment interruption may be required [1].

Permanent discontinuation of momelotinib is required for Severe Cutaneous Adverse Reactions (SCARs), including toxic epidermal necrolysis [1].

Experimental Data & Clinical Context

The following data provides context for the frequency and impact of adverse reactions leading to treatment modifications.

Table 2: Incidence of Common Adverse Reactions and Discontinuations from the MOMENTUM Trial Data based on a 24-week randomized treatment period with this compound (n=130) vs. danazol (n=65) [1].

Adverse Reaction This compound - All Grades (%) This compound - Grade ≥3 (%) Danazol - All Grades (%) Danazol - Grade ≥3 (%)
Thrombocytopenia 28 22 17 12
Diarrhea 22 0 9 2
Bacterial Infection 15 8 18 8
Neutropenia 5 5 3 3

Across pooled Phase 3 clinical trials, thrombocytopenia was the most common reason for this compound discontinuation, leading to treatment cessation in 4% of patients [2]. Overall, 34% of patients in the MOMENTUM trial required a dosage reduction or treatment interruption, with thrombocytopenia (13%) being the most frequent cause [1].

This compound Mechanism of Action and Management Pathway

This diagram illustrates this compound's targets and the clinical management logic for key adverse reactions requiring intervention.

Diagram 1: this compound's Mechanism of Action and Clinical Management Logic. This workflow maps the drug's primary biological targets (JAK1/JAK2/ACVR1) to its clinical effects and outlines the decision pathway for managing key laboratory adverse reactions. SCARs: Severe Cutaneous Adverse Reactions [1] [3] [4].

Technical Implementation for Researchers

The diagram was generated using the DOT language with the following specifications to meet your requirements:

  • Color Palette: The nodes utilize the specified Google palette (#4285F4 for the drug, #34A853 for targets, #FBBC05 for benefits, #EA4335 for monitoring alerts, and #F1F3F4/#FFFFFF for decision elements) [5] [6].
  • Text Contrast: All node text is explicitly set to #202124 for high contrast against light backgrounds [6].
  • Edge Labels: The labeldistance=2.5 attribute ensures a clear gap between the text and the nodes [7].
  • Logic Flow: The diagram uses a diamond shape to represent a clinical decision point, directing the flow to appropriate management actions [7].

References

Mechanisms of Action: How Momelotinib Improves Anemia

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib has a unique dual mechanism of action that differentiates it from other JAK inhibitors, primarily contributing to its anemia benefits.

G This compound's Dual Mechanism of Action cluster_spleen Spleen & Symptom Control cluster_anemia Anemia Improvement MMB This compound JAK JAK1/JAK2 Inhibition MMB->JAK ACVR1 ACVR1 Inhibition MMB->ACVR1 Spleen Reduced Splenomegaly JAK->Spleen Symptoms Improved MF Symptoms JAK->Symptoms Hepcidin Decreased Hepcidin ACVR1->Hepcidin Iron Increased Iron Availability Hepcidin->Iron Erythropoiesis Restored Erythropoiesis Iron->Erythropoiesis

  • JAK1/JAK2 Inhibition: Like other JAK inhibitors, this compound targets the hyperactive JAK-STAT signaling pathway, leading to reduction in spleen size (splenomegaly) and improvement in constitutional symptoms [1] [2].
  • ACVR1 Inhibition and Hepcidin Suppression: This is this compound's distinctive mechanism. By inhibiting ACVR1 (also known as ALK2), this compound downregulates the production of hepcidin in the liver [3] [1] [2]. Hepcidin is a master regulator of iron homeostasis. High hepcidin levels, often seen in MF, sequester iron and make it unavailable for red blood cell production. Lowering hepcidin increases serum iron availability, facilitating erythropoiesis and improving anemia [4] [2].

Clinical Evidence & Response Assessment

Here is a summary of key efficacy data for anemia from major clinical trials and real-world studies.

Study / Cohort Patient Population Anemia Response Outcome Key Metric
MOMGEMFIN (Real-World) [3] [5] 154 MF patients (JAKi-exposed & naïve) Transfusion Independence (TI) at 3-6 months 45.7% - 48.4% of previously transfusion-dependent (TD) patients achieved TI
Hemoglobin (Hb) Increase Median Hb increased from 8.0 g/dL to 9.3 g/dL at 3 months [6]
MOMENTUM (Phase 3) [7] [4] JAKi-experienced, anemic MF patients Transfusion Independence (TI) at Week 24 This compound was superior to danazol [4]
SIMPLIFY-1 (Phase 3) [7] [1] JAKi-naïve MF patients Transfusion Independence (TI) at Week 24 67% with this compound vs. 49% with ruxolitinib [1]
Standardized Assessment Protocols

For consistent evaluation in experiments and clinical practice, adhere to these standardized criteria:

  • Transfusion Dependency (TD) Definition: Requiring ≥3 units of red blood cells (RBC) in the 12 weeks prior to treatment [3] [5] [6].
  • Transfusion Independence (TI) Definition: No RBC transfusions in the 12 weeks prior to assessment, and no hemoglobin level below 8 g/dL [8].
  • Hemoglobin Response: Assess based on the 2024 IWG-ELN criteria [3] [5].
  • Spleen Response Assessment: Follow the 2013 ELN (IWG-MRT) criteria, typically using a ≥35% reduction in spleen volume (via MRI/CT) or a ≥50% reduction in palpable length [3] [5].

Optimization Techniques & Troubleshooting

The following workflow and FAQs outline strategies to optimize patient response and address common challenges.

G Anemia Response Optimization Workflow Start Patient Assessment: Anemic MF Patient Baseline Establish Baseline: - Hb Level - Transfusion Status - Spleen Size - Symptoms Start->Baseline Decision Consider Anemia Severity Baseline->Decision Option1 Initiate this compound for Moderate Anemia (Hb 8-10 g/dL) Decision->Option1 Preferred Path Option2 Consider this compound for Severe Anemia (Hb <8 g/dL) Decision->Option2 Potential Path Monitor Monitor Response at 3-6 months: - Hb Levels - Transfusion Needs - Spleen Size - Symptoms Option1->Monitor Option2->Monitor Assess Assess for: - Hb >10 g/dL - Transfusion Independence Monitor->Assess Success Response Achieved Continue Treatment Assess->Success Yes Reassess Suboptimal Response Re-evaluate Strategy Assess->Reassess No

Frequently Asked Questions (FAQs)
  • Does prior JAK inhibitor exposure affect this compound's efficacy? this compound is effective in both JAKi-naïve and JAKi-exposed patients, though response rates can vary. Real-world data shows transfusion independence rates were 49.3% in JAKi-exposed patients versus 31.6% in JAKi-naïve patients [6]. The drug is a valuable option for patients who develop anemia on ruxolitinib.

  • When is the optimal time to initiate this compound for anemia benefit? Earlier intervention is beneficial. A post-hoc analysis showed that achieving a hemoglobin level >10 g/dL by week 24 is associated with a survival benefit [7]. Patients with moderate anemia (Hb 8-10 g/dL) at baseline had higher (69%) and faster rates of achieving this threshold compared to those with severe anemia (Hb <8 g/dL) [7].

  • Can this compound be combined with other anemia-directed therapies? Yes. In the MOMGEMFIN study, 59% of patients received this compound concurrently with erythropoiesis-stimulating agents (ESAs) or danazol [3] [5]. The combination therapy group showed a significantly higher overall anemia response rate at 3 months (71.5%) compared to monotherapy (50%), though this difference equalized by 6 months [5]. This suggests combination therapy may lead to a faster initial response.

  • What are the key safety considerations and management strategies? The safety profile is generally manageable. The most common non-hematological adverse events include diarrhea, nausea, and dizziness [3]. Hematological toxicities include thrombocytopenia, though median platelet counts often remain stable over time [5]. In the MOMGEMFIN study, 17% of patients required dose reductions, and 6.5% discontinued due to toxicity [3]. Regular monitoring and supportive care are recommended.

Conclusion

This compound offers a robust strategy for addressing the significant challenge of anemia in myelofibrosis. Its unique ACVR1 mechanism, combined with proven JAK-inhibition, provides a comprehensive therapeutic profile. For researchers and clinicians, key levers for optimizing anemia response include:

  • Patient Selection: Prioritizing anemic patients, including those post-ruxolitinib.
  • Timely Intervention: Initiating treatment at the stage of moderate anemia.
  • Strategic Combinations: Considering combination with ESAs/danazol for a faster initial response.
  • Consistent Monitoring: Using standardized IWG-ELN criteria to track outcomes.

References

Factors Influencing Transfusion Independence Response

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key factors that have been associated with a lower probability of achieving transfusion independence (TI) with momelotinib therapy.

Factor Observed Impact on TI Response Supporting Evidence / Proposed Mechanism
High Baseline Inflammation Lower response rate [1] Associated with higher inflammatory markers (e.g., CRP) and cytokine-driven hepcidin production that may persist despite ACVR1 inhibition [1].
Specific Genetic Profile Variable response Favorable: Type 1/like CALR mutation [2] [3]. Unfavorable: ASXL1 or SRSF2 mutations [2] [3].
Advanced Disease & Longstanding Anemia Reduced response likelihood [3] Shorter time from MF diagnosis to this compound therapy is favorable; suggests less potential for reversing anemia in late-stage, treatment-refractory disease [3].
Low Serum Iron Availability Mixed predictive value Low ferritin (<55 mcg/L) is a favorable predictor [3]. High hepcidin at baseline is unfavorable, but this compound's mechanism is to lower it [1] [4].
Prior JAK2 Inhibitor Failure Does not preclude response, but may influence degree Real-world studies show TI rates of 21-32% in JAKi-exposed patients; specific reason for prior failure (e.g., anemia vs. lack of spleen response) may be relevant [5] [4].

Proposed Mechanism of Action & Resistance

This compound's effect on anemia is primarily attributed to its unique dual inhibition of JAK1/2 and ACVR1 [1] [4] [6]. The following diagram illustrates this mechanism and potential points of investigation for non-response.

momelotinib_mechanism cluster_path1 JAK-STAT Pathway cluster_path2 BMP-ACVR1 Pathway cluster_resistance Potential Points of Investigation MMB This compound (MMB) JAK1_JAK2 JAK1_JAK2 MMB->JAK1_JAK2 Inhibits ACVR1 ACVR1 MMB->ACVR1 Inhibits Cytokines Cytokines Cytokines->JAK1_JAK2 Activates STATs STATs JAK1_JAK2->STATs Phosphorylates Hepcidin_Transcription Hepcidin_Transcription STATs->Hepcidin_Transcription Promotes Hepcidin Hepcidin Hepcidin_Transcription->Hepcidin Produces Inflammation Inflammation Inflammation->Cytokines Increases BMP6 BMP6 BMP6->ACVR1 Binds SMADs SMADs ACVR1->SMADs Activates SMADs->Hepcidin_Transcription Promotes Ferroportin Ferroportin Hepcidin->Ferroportin Inhibits Iron_Availability Iron_Availability Ferroportin->Iron_Availability Releases Erythropoiesis Erythropoiesis Iron_Availability->Erythropoiesis Supports High_Inflammation Very High Baseline Inflammation High_Inflammation->Hepcidin_Transcription Alternative_Signaling Alternative Signaling Pathways Iron_Sequestration Severe Iron Sequestration

Investigating Mechanism-Based Non-Response:

  • Confirm Hepcidin Suppression: A core proposed mechanism is that this compound inhibits ACVR1, reducing the transcription of the hepcidin gene (HAMP), which should increase iron availability for erythropoiesis [1] [4]. In a non-responding patient, confirming a reduction in serum hepcidin levels is a critical first step.
  • Evaluate Iron Mobilization: Assess if the reduction in hepcidin translates to functional iron mobilization. Investigate markers like serum iron, transferrin saturation, and ferritin over time [1]. A lack of improvement may suggest other factors are dominating the anemia.
  • Assess Inflammatory Burden: High baseline inflammation can sustain hepcidin production via the JAK-STAT pathway, potentially overwhelming the ACVR1 inhibitory effect [1]. Measuring inflammatory cytokines (e.g., IL-6) and CRP may provide insight.

Experimental & Clinical Assessment Guide

For a comprehensive assessment of a poor anemia response, consider the following experimental and clinical protocols.

1. Biomarker Profiling Protocol This is crucial for validating the drug's mechanism and identifying resistance.

  • Objective: To track dynamic changes in iron regulation and inflammatory biomarkers following this compound initiation.
  • Methodology:
    • Sample Collection: Collect serum samples at baseline, 6 hours post-first dose (to capture acute hepcidin suppression [1]), and at regular intervals (e.g., weeks 2, 4, 8, 12).
    • Key Biomarkers:
      • Hepcidin-25: Measured via mass spectrometry [1].
      • Iron Panel: Serum iron, ferritin, transferrin saturation.
      • Erythropoiesis Markers: Reticulocyte count, erythropoietin levels.
      • Inflammation Marker: High-sensitivity C-reactive protein (hsCRP).
  • Troubleshooting: If hepcidin does not decrease significantly, it may indicate a failure in the ACVR1 inhibitory mechanism or an overwhelming inflammatory drive.

2. Patient Stratification & Clinical History Analysis

  • Objective: To identify clinical and genetic features associated with a lower probability of TI response.
  • Methodology:
    • Genetic Sequencing: Perform NGS on a baseline sample to determine the status of key genes (ASXL1, SRSF2, U2AF1, CALR type) [2] [3].
    • Clinical Data Review: Carefully document the duration of MF and anemia, transfusion history prior to this compound, and the reason for discontinuation of any prior JAK inhibitor (e.g., ruxolitinib) [5].
  • Troubleshooting: Patients with high-risk mutations like ASXL1 or longstanding transfusion needs may have more advanced bone marrow failure, leaving less functional reserve for this compound to exert its effect [3].

References

Key Drug Interaction Mechanisms & Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary drug interaction pathways for momelotinib, its clinical effects, and recommended management strategies.

Interaction Pathway Effect on Pharmacokinetics Clinical Recommendation

| Strong CYP3A4 Inhibitor (e.g., ritonavir) | Minimal increase in this compound exposure (AUC ↑14%, Cmax ↑23%); not clinically relevant [1]. | No dose adjustment required; can be co-administered [1]. | | Strong CYP3A4 Inducer (e.g., multiple-dose rifampin) | Moderate decrease in this compound exposure (AUC ↓46%, Cmax ↓29%) compared to single-dose rifampin [1]. | Monitor for potential decrease in this compound efficacy [1]. | | OATP1B1/B3 Inhibitor (e.g., single-dose rifampin) | Moderate increase in this compound exposure (AUC ↑57%, Cmax ↑40%) [1]. | Monitor patients for adverse reactions; consider this compound dose modifications [1] [2]. | | BCRP Substrates (e.g., rosuvastatin) | this compound acts as a perpetrator, significantly increasing substrate exposure (rosuvastatin AUC ↑170%, Cmax ↑220%) [1]. | Initiate rosuvastatin at 5 mg (max 10 mg daily). Dose adjustment for other BCRP substrates may be needed [2] [3]. | | Sensitive CYP3A4 Substrates (e.g., midazolam) | this compound did not alter the pharmacokinetics of midazolam or its active metabolite [1]. | No dose adjustment needed for sensitive CYP3A4 substrates [1]. |

Experimental Protocols & Assessment Workflows

For researchers investigating these interactions, the following workflows detail the key clinical assessment designs.

momelotinib_victim_DDI Start Study Start Cohort1 Cohort 1: CYP3A4 Inhibition This compound + Ritonavir (Strong CYP3A4 Inhibitor) Start->Cohort1 Cohort3_SD Cohort 3: OATP1B1/B3 Inhibition This compound + Single-Dose Rifampin (OATP1B1/B3 Inhibitor) Start->Cohort3_SD Cohort3_MD Cohort 3: CYP3A4 Induction This compound + Multiple-Dose Rifampin (Strong CYP3A4 Inducer) Start->Cohort3_MD PK_Analysis PK Analysis: Cmax, AUC, Tmax, Half-life Cohort1->PK_Analysis Cohort3_SD->PK_Analysis Cohort3_MD->PK_Analysis Conclusion Conclusion: Low DDI risk as a victim drug with single enzyme inhibitors/inducers. PK_Analysis->Conclusion

This compound as Interaction Victim (Substrate)

momelotinib_perpetrator_DDI Start Study Start Cohort2 Cohort 2: BCRP Inhibition This compound + Rosuvastatin (Sensitive BCRP Substrate) Start->Cohort2 Cohort4 Cohort 4: CYP3A4 Perpetration This compound + Midazolam (Sensitive CYP3A4 Substrate) Start->Cohort4 PK_Analysis PK Analysis of Probe Substrate Cohort2->PK_Analysis Cohort4->PK_Analysis Conclusion Conclusion: Clinically relevant BCRP inhibition; no CYP3A4 inhibition. PK_Analysis->Conclusion

This compound as Interaction Perpetrator (Inhibitor)

Key Takeaways for Researchers

  • Low DDI Risk with CYP3A4 Modulators: this compound's metabolism involves multiple CYP enzymes (CYP3A4, 2C8, 2C9, 2C19, 1A2), making it less susceptible to clinically relevant changes when co-administered with inhibitors or inducers of any single enzyme [1].
  • Critical Perpetrator Role as a BCRP Inhibitor: The most significant perpetrator interaction is the inhibition of the Breast Cancer Resistance Protein (BCRP) transporter [1] [2]. This can significantly increase the exposure of concomitant BCRP substrates like rosuvastatin, necessitating dose adjustments.
  • Manage as a Victim of OATP1B1/B3: Concomitant use with OATP1B1/B3 inhibitors increases this compound plasma concentration [1]. Clinical monitoring for adverse reactions is advised.
  • Favorable Long-Term Safety: Long-term analysis shows that adverse events with this compound are mostly grade 1/2, non-cumulative, and associated with low discontinuation rates, supporting its investigation in combination regimens [4].

References

Known Mechanisms of Resistance to Momelotinib

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to targeted therapies like momelotinib can arise from several biological and clinical factors. The table below summarizes the primary mechanisms identified in current literature.

Mechanism Category Specific Description Supporting Evidence / Context
On-Target Genetic Mutations Emergence of gatekeeper mutations in kinase domains (e.g., FLT3-F691L) that impair drug binding. In vitro studies in AML models show this mutation confers strong resistance to this compound and other type I FLT3 inhibitors [1].
Activation of Bypass Pathways Upregulation of alternative survival signaling (e.g., JAK-STAT, MAPK) when the primary target is inhibited. Preclinical studies note that cytokine signaling (GM-CSF, IL-3) can cause intrinsic resistance to FLT3 inhibitors, which this compound can partially suppress [1].
Clonal Evolution & Selection Pre-existing or emergent subclones with co-occurring mutations (e.g., in RAS, PTPN11, TET2, IDH1/2) that promote survival independent of targeted pathways. Clinical and preclinical observations in AML indicate these mutations are a common resistance mechanism to FLT3 inhibitors [1].
Clinical/Disease Progression Worsening of the underlying disease, particularly progressive bone marrow failure, leading to cytopenias that necessitate dose reduction or discontinuation. In myelofibrosis trials, thrombocytopenia was a common adverse event leading to treatment discontinuation, effectively causing "resistance" by limiting tolerable dosing [2] [3].

Experimental Troubleshooting Guide

When investigating resistance in a laboratory setting, consider the following experimental approaches and methodologies.

1. Profiling the Resistance Phenotype

  • Methodology: Generate resistant cell lines through continuous exposure to increasing concentrations of this compound (or the combination therapy). Use cell viability assays (MTS/MTT) to establish the IC50 values of the resistant lines compared to the parental lines [4] [1].
  • Downstream Analysis: Perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., pSTAT5, pERK, pAKT) in the presence of the drug to identify which pathways remain active [1].

2. Interrogating the Resistance Mechanism

  • Genetic Analysis: Utilize next-generation sequencing (NGS) panels to screen for acquired mutations in the drug targets (e.g., JAK2, FLT3) and associated genes (e.g., RAS, PTPN11). This can identify on-target and bypass mutations [1].
  • Functional Screens: In models where a specific bypass pathway is suspected (e.g., JAK-STAT), test the effectiveness of adding a second targeted inhibitor. The synergistic effect can be quantified using combination index (CI) analysis via the Chou-Talalay method [4].

3. Investigating Combination Strategies to Overcome Resistance

  • Rationale for Combination: Based on the identified resistance mechanism, rationally select a combination partner.
  • Example Protocol - Synergy Assay:
    • Plate cells in 96-well plates.
    • Treat with a matrix of drug concentrations (e.g., citarinostat and this compound), including single-agent and combination wells [4].
    • After 24-48 hours, measure cell viability using an MTS assay.
    • Analyze data with software like CalcuSyn to calculate Combination Index (CI) values. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: Are there any known biomarkers that can predict the development of resistance to this compound? While definitive predictive biomarkers are still under investigation, certain genetic profiles are associated with poorer response. In myelofibrosis, the presence of high-molecular-risk mutations (e.g., ASXL1, SRSF2) is a general risk factor for inferior survival, which may correlate with treatment failure [2]. In FLT3-mutant AML models, the F691L mutation is a known biomarker of resistance to this compound [1].

Q2: How can I determine if resistance is due to a gatekeeper mutation versus a bypass pathway? A combination of genetic and functional assays is needed:

  • Genetic Confirmation: Use targeted NGS or digital droplet PCR to detect the specific F691L mutation or other known gatekeeper mutations [1].
  • Functional Confirmation: Perform phospho-protein western blotting. Persistent pathway activation after drug treatment, despite the absence of a target-site mutation, strongly suggests the activation of a bypass signaling pathway [1].

Q3: What is the role of the bone marrow microenvironment in conferring resistance? The microenvironment can provide protective signals that help cancer cells survive treatment. Co-culturing malignant cells with human mesenchymal stem cells (hMSCs) can mimic this environment. Researchers can then test if this setup reduces the efficacy of this compound, indicating microenvironment-mediated resistance [4]. Studies show that cytokines like FLT3 ligand can contribute to intrinsic resistance, which this compound may help suppress [1].

Experimental Workflow for Resistance Analysis

This diagram outlines a logical workflow for identifying the mechanism of resistance, integrating the experimental methods discussed.

G Experimental Workflow for Analyzing this compound Resistance Start Start: Establish Resistant Model Phenotype Profile Phenotype: • Cell Viability (IC50) • Phospho-Western Blot Start->Phenotype Genetic Interrogate Genetics: • NGS Panel Phenotype->Genetic Bypass Hypothesis: Bypass Pathway Genetic->Bypass No Mutation Found Mutation Hypothesis: On-target Mutation Genetic->Mutation Mutation Detected TestSynergy Test Combination Strategy • Synergy Assay (CI) Bypass->TestSynergy TestMutation Validate Mutation Effect • Site-Directed Mutagenesis Mutation->TestMutation Result Report Mechanism TestSynergy->Result TestMutation->Result

Key Takeaways for Your Research

Based on current knowledge, resistance to this compound, particularly in combination settings, is an area of active investigation. The most established mechanisms involve:

  • Gatekeeper mutations in the kinase domain of target proteins like FLT3 [1].
  • Cytokine-mediated bypass signaling through pathways like JAK-STAT [1].
  • Clinical resistance driven by cytopenias, limiting the ability to maintain an effective dose [2] [3].

A robust troubleshooting plan should integrate phenotypic profiling, genetic screening, and functional synergy assays to systematically identify and overcome the resistance mechanism at play.

References

Momelotinib JAK inhibitor experienced patients management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence in JAKi-Experienced Patients

The table below summarizes key efficacy data for momelotinib in JAK inhibitor-experienced patients from pivotal Phase 3 trials.

Trial Name Study Design & Patient Population Key Efficacy Findings in JAKi-Experienced Patients Citation

| MOMENTUM | JAKi-exp patients with anemia randomized to MMB (200 mg QD) vs. danazol (300 mg BID) for 24 weeks; primary endpoint: TSS response. | - TSS Response: 25% vs. 9% (danazol)

  • TI Rate: 30% vs. 20% (danazol)
  • SV Reduction ≥35%: 40% vs. 6% (danazol) | [1] [2] | | SIMPLIFY-2 | JAKi-exp patients randomized to MMB (200 mg QD) vs. Best Available Therapy (BAT; 88.5% ruxolitinib) for 24 weeks; primary endpoint: SV reduction ≥35%. | - SV Reduction ≥35%: 7% vs. 6% (BAT) [non-significant]
  • TI Rate: 43% vs. 21% (BAT) | [1] |

Abbreviations: JAKi-exp: JAK inhibitor-experienced; MMB: this compound; QD: once daily; BID: twice daily; TSS: Total Symptom Score; TI: Transfusion Independence; SV: Spleen Volume; BAT: Best Available Therapy.

Safety Profile & Management Guidelines

Long-term integrated safety data from 725 patients across clinical trials show that this compound's adverse events (AEs) are mostly grade 1 or 2, non-cumulative, and associated with low discontinuation rates [1]. The following guide addresses common AEs and management.

Adverse Event / Issue Incidence & Characteristics Management & Dose Modification Guidelines

| Thrombocytopenia | - Any grade: 25%

  • Grade ≥3: Not specified
  • Most common reason for discontinuation (4%) [1] | - Baseline ≥100 x 10⁹/L: ↓ to 150 mg for platelets 20-<50 x 10⁹/L; interrupt until ≥50 x 10⁹/L for <20 x 10⁹/L, then restart 50 mg below last dose.
  • Baseline <50 x 10⁹/L: Interrupt for <20 x 10⁹/L until recovery to baseline, restart 50 mg below last dose [3]. | | Anemia | Any grade: 23% [1] | Note: this compound has demonstrated benefits in improving anemia and reducing transfusion burden. No specific dose modifications for anemia are listed; manage supportively [1] [4]. | | Diarrhea | - Any grade: 27%
  • Grade ≥3: 3% [1] | Typically manageable; provide supportive care. For Grade 3 or higher, interrupt until resolves to ≤Grade 1, then restart at a reduced dose [3]. | | Hepatotoxicity | - Any grade ALT/AST elevation: 23-24%
  • Grade 3/4: 1-1.5% [3] [5] | - For ALT/AST >5x ULN or bilirubin >2x ULN: Interrupt dose. Restart at a reduced dose (50 mg below) only after levels resolve to ≤2x ULN/baseline and bilirubin to ≤1.5x ULN/baseline.
  • Permanently discontinue if recurrence [3]. | | Neutropenia | - Any grade: 7%
  • Severe (ANC <0.5 x 10⁹/L): 2% [1] [3] | - ANC <0.5 x 10⁹/L: Interrupt treatment until ANC ≥0.75 x 10⁹/L, then restart at a reduced dose (50 mg below last given dose) [3]. | | Infections | - Any infection: 38%
  • Serious infections: 13% [3] [5] | Delay starting therapy in patients with active infections. Monitor for signs/symptoms and initiate appropriate treatment promptly [3] [5]. | | Peripheral Neuropathy | Not quantified in pooled analysis; incidence did not increase over time [1] | Monitor patients for symptoms. The analysis noted no cumulative toxicity [1]. |

Mechanism of Action & Signaling Pathways

This compound's unique activity in anemic patients is due to its dual inhibitory profile. The diagram below illustrates its key targets and downstream effects.

momelotinib_mechanism cluster_jak JAK-STAT Pathway Inhibition cluster_acvr ACVR1 Pathway Inhibition MMB This compound JAK1 JAK1 MMB->JAK1 JAK2 JAK2 MMB->JAK2 ACVR1 ACVR1 MMB->ACVR1 JAK1->JAK2 Symptoms Improved Constitutional Symptoms JAK1->Symptoms Splenomegaly Reduced Splenomegaly JAK2->Splenomegaly Cytokine Pro-inflammatory Cytokines Cytokine->JAK1 Hepcidin Hepcidin Production ACVR1->Hepcidin Iron Increased Iron Availability Hepcidin->Iron Erythropoiesis Enhanced Erythropoiesis Iron->Erythropoiesis Anemia Improved Anemia & Transfusion Independence Erythropoiesis->Anemia

Diagram Explanation: this compound simultaneously inhibits ACVR1 and JAK1/JAK2.

  • JAK1/JAK2 Inhibition: Suppresses pro-inflammatory cytokine signaling, leading to reductions in splenomegaly and constitutional symptoms [1] [4].
  • ACVR1 Inhibition: Blocks the activin receptor, a key regulator of iron homeostasis. This reduces the production of the hormone hepcidin in the liver, which subsequently increases circulating iron availability for erythropoiesis in the bone marrow. This unique mechanism underlines this compound's ability to improve anemia [1] [4] [2].

Key Considerations for Researchers

  • Patient Selection: this compound is particularly suited for the subset of JAKi-experienced patients who struggle with significant, transfusion-requiring anemia, as it uniquely addresses this unmet need [4] [2].
  • Combination Potential: The distinct mechanism of ACVR1 inhibition opens avenues for research beyond myelofibrosis, such as in myelodysplastic syndromes (MDS) with ring sideroblasts, where iron-restricted erythropoiesis is also a feature [4].
  • Long-Term Safety: Integrated analysis confirms that this compound's safety profile is consistent over time, with no evidence of cumulative toxicity. This is an important consideration for long-term treatment plans and clinical trial design [1].

References

Momelotinib washout period prior JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence on Washout Periods

Study / Context Patient Population Washout Practice Reported Outcome / Implication
MOMENTUM Phase 3 Trial [1] JAK inhibitor-experienced, anemic MF patients. Prior JAKi therapy was allowed; specific washout not detailed in results. Trial demonstrated significant efficacy (symptom, spleen, transfusion independence) with momelotinib post prior JAKi [1].
MOMGEFIN Real-World Study [2] JAKi-exposed (& JAKi-naïve) MF patients. 59% of patients did not have a washout period for prior JAK inhibitor. Anemia responses were achieved regardless, suggesting no washout is feasible. Combination with ESA/danazol may enhance initial response [2].
MoReLife Real-World Study [2] JAKi-exposed MF patients. No washout for previous JAKi treatment was required. Transfusion independence was achieved in some patients, supporting the viability of a no-washout strategy [2].

JAK Inhibitor Discontinuation Syndrome & Washout Considerations

A crucial factor to consider when planning a transition is Ruxolitinib Discontinuation Syndrome (RDS). Abrupt discontinuation of ruxolitinib can trigger a life-threatening cytokine rebound syndrome [3].

  • Syndrome Characteristics: RDS is characterized by a rapid return of constitutional symptoms, increased splenomegaly, and can escalate to severe conditions like acute respiratory distress syndrome and septic shock. Symptoms typically emerge 2 to 21 days after stopping the drug, with severe cases occurring within 48 hours [3].
  • Recommended Management: To mitigate RDS risk, a gradual taper of ruxolitinib is recommended over abrupt cessation [3].
  • Implication for Washout: The concern with a planned washout period is that it could inadvertently induce RDS. Therefore, when switching from ruxolitinib to this compound, the preferred approach is often to initiate this compound shortly after the last dose of the previous JAK inhibitor, following a taper if needed, rather than implementing a long washout interval [3].

Proposed Experimental & Clinical Workflow

Based on the available evidence, the following workflow outlines a prudent strategy for transitioning from another JAK inhibitor (like ruxolitinib) to this compound in a clinical or research setting.

G Start Decision to Switch from JAKi (e.g., Ruxolitinib) to this compound Assess Assess Patient/Risk: - Disease severity - Platelet count - Frailty/Comorbidities Start->Assess Taper Taper previous JAK inhibitor (e.g., reduce dose by 5-10 mg daily over ~14 days) Assess->Taper Initiate Initiate this compound (200 mg once daily) without a washout period Taper->Initiate Monitor Close Monitoring for 21 Days: - Constitutional symptoms - Splenomegaly - Cytopenias - Signs of cytokine release Initiate->Monitor RDS RDS Suspected? Monitor->RDS ManageRDS Manage RDS: - Restart JAKi if possible - Supportive care - Corticosteroids RDS->ManageRDS Yes Stable Patient Stable Continue this compound Monotherapy RDS->Stable No ManageRDS->Monitor AnemiaCheck Evaluate Anemia Response at 3-6 months Stable->AnemiaCheck AnemiaCheck->Stable Adequate Response ConsiderCombo Consider Combination Therapy (e.g., with ESA/Danazol) AnemiaCheck->ConsiderCombo Suboptimal Response

Key Technical & Clinical Takeaways

  • No Washout is Common Practice: The absence of a washout period, as seen in real-world studies, is a viable and common clinical approach [2].
  • Tapering Over Washout: Prioritize a taper of the prior JAK inhibitor over instituting a washout period to mitigate the risk of RDS [3].
  • Anemia Management: this compound's unique benefit is treating MF-related anemia. For suboptimal anemia response, combination with an ESA or danazol can be considered, as shown in the MOMGEFIN study [2].
  • Safety Monitoring: Be vigilant for this compound-associated adverse events, including thrombocytopenia, diarrhea, dizziness, and peripheral neuropathy, especially during the initial treatment phase [1] [4] [2].

References

Momelotinib versus ruxolitinib anemia outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Anemia Outcomes

Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials

Trial (Population) Intervention Comparison Transfusion Independence (TI) Rate Spleen Volume Response (≥35%) Symptom Response (≥50%)

| SIMPLIFY-1 [1] [2] [3] (JAKi-naïve) | Momelotinib | Ruxolitinib | 67% (this compound) 49% (Ruxolitinib) | 40% (this compound) 42% (Ruxolitinib) | 39% (this compound) 42% (Ruxolitinib) | | SIMPLIFY-2 [4] (JAKi-experienced) | this compound | BAT (88.5% Ruxolitinib) | In baseline non-TI pts: 34.7% (this compound) 3.0% (BAT/Ruxolitinib) | Not Specified | Not Specified | | MOMENTUM [2] (JAKi-experienced, anemic) | this compound | Danazol | Trial met its primary endpoint (TI rate and TSS reduction) | Not Specified | Not Specified |

Table 2: Detailed Anemia Metrics and Survival Impact

Metric This compound Findings Ruxolitinib Findings
Transfusion Independence Consistent high rates in JAKi-naïve and experienced pts; benefit linked to ACVR1 inhibition [4] [3]. Can induce or worsen anemia; TI rates lower, especially in JAKi-experienced pts [4] [3].
Hemoglobin Trajectory Hb levels generally increase over time [4]. Achieved Hb >10 g/dL by Wk24 associated with improved overall survival [2]. Hb decline is common, typically nadirs at Wk 8-12, then stabilizes at a level ~1 g/dL below baseline [5] [3].
Impact of Anemia on Survival Anemia response is an independent predictor of improved survival (median OS 3.8 vs 2.8 years in responders vs non-responders) [6]. Treatment-induced anemia does not appear to negatively impact the overall survival benefit provided by the drug [3].

Mechanisms of Action and Experimental Protocols

The divergent anemia profiles stem from fundamental differences in their mechanisms of action.

  • Ruxolitinib is a potent inhibitor of JAK1 and JAK2. While effective at reducing splenomegaly and symptoms, its blockade of JAK2 disrupts the erythropoietin signaling pathway, which is critical for red blood cell production. This leads to a characteristic dose-dependent anemia [3].
  • This compound differentiates itself through dual inhibition of JAK1/JAK2 and ACVR1 [3]. ACVR1 is a key regulator of hepcidin, a liver hormone that controls iron availability. By inhibiting ACVR1, this compound suppresses hepcidin production, which increases serum iron availability for erythropoiesis in the bone marrow. This mechanism directly counteracts the anemia of inflammation common in myelofibrosis [7] [3].

The following diagram illustrates the distinct signaling pathways affected by each drug.

G cluster_path1 This compound Inhibits: cluster_path2 Ruxolitinib Inhibits: Hepcidin Hepcidin IronSequestration IronSequestration Hepcidin->IronSequestration ImpairedErythropoiesis Impaired Erythropoiesis (Anemia) IronSequestration->ImpairedErythropoiesis JAK12_M JAK1/JAK2 ACVR1_M ACVR1 SMADPathway SMADPathway ACVR1_M->SMADPathway JAK12_R JAK1/JAK2 EpoSignaling Erythropoietin Signaling JAK12_R->EpoSignaling Disrupts InflammatoryCytokines InflammatoryCytokines InflammatoryCytokines->JAK12_M InflammatoryCytokines->JAK12_R BMP6 BMP6 BMP6->ACVR1_M SMADPathway->Hepcidin EpoSignaling->ImpairedErythropoiesis

Key experiments elucidating this mechanism include:

  • Phase 2 Translational Study [3]: Measured hepcidin levels, serum iron, and hemoglobin in patients receiving this compound. The protocol involved administering this compound (300 mg daily median dose) and correlating ACVR1 inhibition with reduced hepcidin, increased serum iron, and subsequent hemoglobin improvements.
  • In Vitro Kinase Assays & Preclinical Models [3]: Used cell lines and rodent models to demonstrate this compound's direct inhibition of ACVR1 kinase activity and its causal effect on hepcidin reduction and anemia improvement.

Considerations for Clinical Development

  • Patient Selection: this compound is particularly suited for MF patients with moderate-to-severe anemia (Hb < 10 g/dL) or those who are transfusion-dependent, either in the frontline or second-line setting [4] [7] [2].
  • Ruxolitinib Dosing: An alternative dosing strategy (starting at 10 mg BID with delayed up-titration) has been evaluated in anemic patients. The REALISE study showed this approach can manage spleen size without worsening transfusion needs, though it may delay maximal efficacy [8].
  • Bone Marrow Fibrosis (BMF): An analysis of SIMPLIFY-1 found that this compound's anemia benefits, including transfusion independence, occurred independently of changes in BMF grade. This challenges the use of BMF improvement as a surrogate marker for clinical benefit with JAK inhibitors [1].

References

Safety Profile Comparison: Hematological and GI Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety data from an indirect treatment comparison (ITC) of momelotinib and fedratinib, based on pooled data from their pivotal Phase 2/3 clinical trials over 24 weeks [1] [2] [3].

Adverse Event (AE) Category JAK Inhibitor-Naïve Patients (Risk Difference, %) JAK Inhibitor-Experienced Patients (Risk Difference, %)

| Any-Grade Thrombocytopenia (Lower risk with this compound) | -42.8 (p < 0.001) | Not Statistically Significant | | Grade 3/4 Thrombocytopenia (Lower risk with this compound) | Not Statistically Significant | Not Statistically Significant | | Any-Grade Anemia (Lower risk with this compound) | -85.4 (p < 0.001) | -40.7 (p < 0.001) | | Grade 3/4 Anemia (Lower risk with this compound) | -37.1 (p < 0.001) | -33.6 (p < 0.001) | | Diarrhea (Any Grade) (Lower risk with this compound) | -48.3 (p < 0.001) | -32.7 (p < 0.001) | | Nausea (Any Grade) (Lower risk with this compound) | -49.3 (p < 0.001) | -41.1 (p < 0.001) | | AEs Leading to Dose Reduction (Lower risk with this compound) | -30.4 (p < 0.001) | -34.7 (p < 0.001) |

Experimental Protocols and Data Sources

The comparative data presented above were generated using a specific methodology to enable cross-trial comparison in the absence of head-to-head studies.

  • Methodology: Matching-Adjusted Indirect Comparison (MAIC) [1]
    • Objective: To compare safety outcomes between this compound and fedratinib by adjusting for differences in patient characteristics across separate clinical trials.
    • Data Sources: The analysis used individual patient data from the this compound arms of the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials. For fedratinib, the analysis used aggregate data from the JAKARTA and JAKARTA-2 trials.
    • Population & Duration: The comparison evaluated treatment-emergent adverse events occurring in ≥10% of patients over the first 24 weeks of treatment. Analyses were conducted separately for JAK inhibitor-naïve and JAK inhibitor-experienced populations.
    • Outcome Measures: The primary outcomes were risk differences (RDs) for hematological (anemia, thrombocytopenia) and gastrointestinal (diarrhea, nausea) adverse events.

Mechanisms of Action and Safety Implications

The distinct safety profiles, particularly regarding hematological parameters, can be understood through their different mechanisms of action.

G cluster_momo This compound Inhibits cluster_fed Fedratinib Inhibits This compound This compound JAK1_JAK2 JAK1 & JAK2 This compound->JAK1_JAK2 ACVR1 ACVR1 This compound->ACVR1 Fedratinib Fedratinib JAK2_Fed JAK2 (Preferentially) Fedratinib->JAK2_Fed FLT3 FLT3 Fedratinib->FLT3 BRD4 BRD4 Fedratinib->BRD4 SpleenSymptoms SpleenSymptoms JAK1_JAK2->SpleenSymptoms Reduces Spleen Size & Improves Symptoms Hepcidin Hepcidin Production ACVR1->Hepcidin Suppresses JAK2_Fed->SpleenSymptoms IronAvail ↑ Iron Availability Hepcidin->IronAvail Leads to Erythropoiesis Improved Erythropoiesis (Anemia Benefit) IronAvail->Erythropoiesis

The diagram above illustrates the key signaling pathways and logical relationships behind the mechanisms of action for both drugs.

  • This compound's Multi-Modal Mechanism [4] [5] [6]: this compound is an inhibitor of JAK1, JAK2, and ACVR1. JAK1/JAK2 inhibition is responsible for reducing spleen size and improving constitutional symptoms. Its unique inhibition of ACVR1 suppresses hepcidin production in the liver, which increases iron availability for erythropoiesis. This mechanism underpins its anemia benefit and contributes to its lower risk of hematological toxicity.

  • Fedratinib's Kinase Profile [7] [8]: Fedratinib is a preferentially JAK2 inhibitor with additional off-target effects. It also inhibits FLT3 and BRD4. Its potent JAK2 inhibition is effective for spleen and symptom control but is more frequently associated with hematological toxicity, particularly anemia and thrombocytopenia, as shown in the JAKARTA trials [1] [8].

Key Insights for Drug Development

  • Patient Selection Strategy: this compound's profile makes it a strong candidate for MF patients with significant anemia or those at high risk for cytopenias [4] [5]. Fedratinib requires careful monitoring of blood counts, and its use is not recommended in patients with very low baseline platelet counts (<50 × 10⁹/L) [1] [7].
  • Tolerability and Dosing: The significantly lower incidence of AEs leading to dose reductions with this compound suggests a potential for better treatment adherence and more stable drug exposure [1] [2]. For fedratinib, proactive management of GI toxicity with prophylactic antiemetics is crucial to maintain adequate dosing and efficacy [1] [8].
  • Safety Monitoring: Both drugs require vigilant safety monitoring. For this compound, watch for peripheral neuropathy, hepatotoxicity, and infections [4] [6]. For fedratinib, clinicians must remain vigilant for gastrointestinal toxicity, anemia, thrombocytopenia, and the rare risk of Wernicke's encephalopathy, which necessitates thiamine monitoring [7] [8].

References

Momelotinib compared to pacritinib safety efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy Data

The table below summarizes key findings from an indirect treatment comparison (ITC) analyzing week-24 outcomes from pivotal Phase 3 trials [1] [2].

Outcome Measure Momelotinib (Pooled from MOMENTUM, SIMPLIFY-1, SIMPLIFY-2) Pacritinib (Pooled from PERSIST-2, PAC203) Comparative Result
Safety: Adverse Events (AEs)
Diarrhea (all grades) Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Nausea (all grades) Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Vomiting (all grades) Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Peripheral Edema (all grades) Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Grade 3/4 AEs Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Serious AEs Lower incidence Higher incidence Statistically significantly lower odds/risk with this compound [1] [2]
Efficacy: Anemia Benefits
Hemoglobin (Hb) improvement (≥ 1 g/dL) Higher rate Lower rate Statistically significantly greater odds with this compound [1] [2]
Clinical improvement in Hb Higher rate Lower rate Statistically significantly greater odds with this compound [1] [2]
Transfusion Independence (TI) rate Superior Not directly comparable This compound showed superior TI rates vs. ruxolitinib in JAK-inhibitor-naive patients [1] [3]
Efficacy: Spleen Volume Reduction
≥35% reduction from baseline Demonstrated benefit Demonstrated benefit This compound was non-inferior to ruxolitinib; Pacritinib was effective vs. BAT. No statistically significant difference was found between this compound and Pacritinib in the ITC [1] [3] [4].

Experimental Protocol of the Indirect Treatment Comparison

The data in the summary table comes from a robust, pooled analysis. Here is the detailed methodology [1]:

  • Objective: To compare the safety and anemia outcomes of this compound and pacritinib in patients with myelofibrosis in the absence of head-to-head clinical trials.
  • Data Sources:
    • This compound: Individual patient data was pooled from three Phase 3 trials: SIMPLIFY-1 (JAK-inhibitor-naive patients), SIMPLIFY-2, and MOMENTUM (both in JAK-inhibitor-experienced patients).
    • Pacritinib: Aggregate data were used from two trials: PERSIST-2 (a Phase 3 trial in patients with thrombocytopenia, including JAK-inhibitor-naive and -experienced) and PAC203 (a Phase 2 trial in ruxolitinib-intolerant or resistant patients). Only the approved 200 mg twice-daily dose was considered.
  • Study Population: The analysis pooled both JAK-inhibitor-experienced and -naive patients to match the population enrolled in PERSIST-2. The outcomes were assessed at week 24.
  • Outcome Assessments:
    • Safety: Treatment-emergent adverse events were assessed and graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).
    • Anemia Efficacy: Outcomes included the rate of hemoglobin improvement (≥1 g/dL) and clinical improvement in hemoglobin.
  • Statistical Analysis: An indirect treatment comparison was performed using statistical models to estimate the comparative odds and risk between the two treatments based on the pooled data.

Mechanisms of Action and Signaling Pathways

The distinct clinical profiles of this compound and pacritinib stem from their different mechanisms of action, which can be visualized in the signaling pathway diagram below.

G cluster_legend Key Cytokine Cytokines (IL-6, IL-10, etc.) Gp130 gp130 Receptor Cytokine->Gp130 JAK1 JAK1 Gp130->JAK1 JAK2 JAK2 Gp130->JAK2 STAT3 STAT3 JAK2->STAT3 NFkB NF-κB JAK2->NFkB ACVR1 ACVR1 Hepcidin Hepcidin ACVR1->Hepcidin IRAK1 IRAK1 IRAK1->NFkB FLT3 FLT3 CellProliferation Cell Proliferation & Survival FLT3->CellProliferation InflamCytokines Pro-inflammatory Cytokines STAT3->InflamCytokines STAT3->CellProliferation NFkB->CellProliferation Iron Iron Metabolism Hepcidin->Iron AnemiaBenefit Anemia Benefit Iron->AnemiaBenefit LegendTarget1 Primary Target of this compound LegendTarget2 Primary Target of Pacritinib LegendPathway Signaling Pathway LegendInhibit Inhibition This compound This compound This compound->JAK1 This compound->JAK2 This compound->ACVR1 Pacritinib Pacritinib Pacritinib->JAK2 Pacritinib->IRAK1 Pacritinib->FLT3

This diagram illustrates the distinct mechanisms of this compound and pacritinib. This compound's unique inhibition of ACVR1 reduces hepcidin production, which improves iron availability for red blood cell production and explains its significant anemia benefit [1] [3]. Both drugs inhibit JAK2, leading to reductions in STAT3 and NF-κB signaling, which control inflammation and cell proliferation.

Pacritinib has a different multi-kinase profile, additionally targeting IRAK1 and FLT3 [1] [5]. Inhibition of these targets may contribute to its efficacy but does not provide the same ACVR1-mediated anemia benefit.

Conclusion for Clinical Development

For researchers and drug development professionals, the key distinctions are:

  • This compound presents a compelling profile for treating myelofibrosis patients with significant anemia, offering robust hemoglobin improvement and a lower burden of gastrointestinal and other non-hematologic adverse events [1] [2].
  • Pacritinib remains an important option, particularly for patients with severe thrombocytopenia, though its use may be associated with a higher rate of specific adverse events [1].

This comparison is based on an indirect treatment comparison. While robust, this methodology has inherent limitations compared to a direct head-to-head randomized controlled trial.

References

Momelotinib indirect treatment comparison JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Data Summary

The tables below summarize key safety and efficacy outcomes for momelotinib compared to other JAK inhibitors, primarily based on an indirect treatment comparison (ITC) and individual clinical trials.

Table 1: Indirect Safety Comparison (this compound vs. Fedratinib) over 24 Weeks [1] [2] [3]

Adverse Event (AE) Category Population Result (Risk Difference) P-value
Any-Grade Anemia JAKi-Naïve -85.4% < 0.001
JAKi-Experienced -40.7% < 0.001
Grade 3/4 Anemia JAKi-Naïve -37.1% < 0.001
JAKi-Experienced -33.6% < 0.001
Any-Grade Thrombocytopenia JAKi-Naïve -42.8% < 0.001
Any-Grade Diarrhea JAKi-Naïve -48.3% < 0.001
JAKi-Experienced -32.7% < 0.001
Any-Grade Nausea JAKi-Naïve -49.3% < 0.001
JAKi-Experienced -41.1% < 0.001
AEs Leading to Dose Reduction JAKi-Naïve -30.4% < 0.001
JAKi-Experienced -34.7% < 0.001

Table 2: Efficacy Outcomes for this compound from Phase 3 Trials [4] [5] [6]

Trial (Population) Comparator Transfusion Independence (TI) Rate at Week 24 Spleen Response Rate (SRR) at Week 24 Symptom Response Rate (TSS) at Week 24
SIMPLIFY-1 (JAKi-Naïve) Ruxolitinib 67% (this compound) vs. 49% (Ruxolitinib) 27% (this compound) vs. 40% (Ruxolitinib)* 29% (this compound) vs. 43% (Ruxolitinib)*
MOMENTUM (JAKi-Experienced) Danazol 31% (this compound) vs. 20% (Danazol) 25% (this compound) vs. 9% (Danazol) 25% (this compound) vs. 9% (Danazol)

*In SIMPLIFY-1, this compound was statistically non-inferior to ruxolitinib for SRR but not for TSS response [6].

Experimental Protocols and Methodologies

Indirect Treatment Comparison (ITC) Protocol

The primary ITC comparing this compound and fedratinib used a Matching-Adjusted Indirect Comparison (MAIC) methodology [1] [7] [3].

  • Objective: To compare safety outcomes in the absence of head-to-head randomized controlled trials.
  • Data Sources:
    • This compound: Individual patient data (IPD) from the phase 3 trials SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM.
    • Fedratinib: Aggregate data from the phase 3 JAKARTA and phase 2 JAKARTA-2 trials, sourced from publications and regulatory documents.
  • Population: Analyses were performed separately for JAK inhibitor-naïve and JAK inhibitor-experienced patients.
  • Treatment & Duration: Outcomes for the approved doses (this compound 200 mg once daily; fedratinib 400 mg once daily) were evaluated over the first 24 weeks of treatment.
  • Statistical Adjustment: The MAIC method re-weights the IPD from the this compound trials to match the baseline characteristics of patients in the fedratinib trials. This balances cross-trial differences in prognostic factors, creating a more reliable pseudo-population for comparison [1] [7]. Outcomes were expressed as Risk Differences (RDs) and Odds Ratios (ORs).

This methodology is visually summarized in the following workflow:

G A Data Collection B Individual Patient Data (IPD) from this compound Trials A->B C Aggregate Data from Fedratinib Trials A->C D Statistical Matching (MAIC Method) B->D C->D E Adjusted Comparison of Safety Outcomes D->E

Key Mechanism of Action Experiments

This compound's unique benefit on anemia is attributed to its dual inhibition of JAK1/JAK2 and ACVR1. Key experimental findings that elucidate this are summarized below [8] [9]:

  • In Vitro Binding Assays: Demonstrated potent binding of this compound to JAK1 (Kd = 28 nM), JAK2 (Kd = 0.13 nM), and ACVR1 (Kd = 8.6 nM). Its major metabolite, M21, also showed activity.
  • Cellular Assays: Inhibited interleukin-6-stimulated phosphorylation of STAT3 (JAK1/2-mediated) and thrombopoietin-stimulated phosphorylation of STAT5 (JAK2-mediated). It also inhibited bone morphogenetic protein 6 (BMP6)-stimulated hepcidin RNA production (ACVR1-mediated), with a half-maximal effective concentration (EC50) of 652 nM.
  • Preclinical In Vivo Models: In a JAK2 V617F mutant mouse model of myelofibrosis, this compound treatment reduced circulating inflammatory cytokines, normalized blood counts, and reduced bone marrow fibrosis and spleen size (extramedullary hematopoiesis). In a rat model of anemia of chronic disease, ACVR1 inhibition by this compound lowered hepcidin production, increasing iron availability for erythropoiesis.

The following diagram illustrates the signaling pathways involved in this compound's mechanism of action:

G cluster_jak JAK-STAT Pathway cluster_acvr ACVR1 Pathway This compound This compound JAK1_JAK2 JAK1_JAK2 This compound->JAK1_JAK2 Inhibits ACVR1 ACVR1 This compound->ACVR1 Inhibits Cytokines Cytokines Cytokines->JAK1_JAK2 STAT STAT JAK1_JAK2->STAT Cytokine Production &\nCell Proliferation Cytokine Production & Cell Proliferation STAT->Cytokine Production &\nCell Proliferation BMP BMP BMP->ACVR1 Hepcidin Hepcidin ACVR1->Hepcidin ACVR1->Hepcidin Promotes Iron Restriction\n& Anemia Iron Restriction & Anemia Hepcidin->Iron Restriction\n& Anemia Hepcidin->Iron Restriction\n& Anemia Causes

Interpretation and Clinical Context

  • Anemia Benefit as a Differentiator: The consistent anemia benefit of this compound, driven by ACVR1 inhibition and hepcidin reduction, is its key differentiator. This makes it particularly suitable for MF patients who present with or develop anemia, a negative prognostic factor [8] [5] [9].
  • Comparative Safety Profile: The ITC data strongly suggests that this compound has a more favorable hematological and gastrointestinal safety profile compared to fedratinib. Clinical experts note that while this compound is beneficial for anemia, it can be associated with its own unique adverse effects, such as peripheral neuropathy (often low-grade), dizziness, and gastrointestinal toxicity [5] [10].
  • Position in Treatment Landscape: Clinical expert input suggests this compound is a preferred first-line option for JAK inhibitor-naïve patients with anemia accompanied by splenomegaly or constitutional symptoms. For patients without anemia, ruxolitinib may remain the preferred choice for controlling splenomegaly [4] [5].

References

Overall Survival Benefit of Momelotinib in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Population Comparator Overall Survival (OS) Result & Key Findings Reference
SIMPLIFY-1 (JAKi-naïve) Ruxolitinib No significant difference in mature OS (HR=1.02). Week 24 transfusion independence (TI) strongly associated with improved OS (HR=0.311; p<0.0001). [1]
SIMPLIFY-2 (Ruxolitinib-exposed) Best Available Therapy (BAT) No significant difference in OS (HR=0.98). Reported as "the best overall survival" for this patient population. Associated with high crossover rate. [2] [1]
Post-Hoc Analysis (SIMPLIFY-1 & MOMENTUM) --- Achieving hemoglobin >10 g/dL by week 24 with momelotinib was associated with improved OS, regardless of baseline anemia severity. [3]

Detailed Analysis of Survival Data and Mechanisms

The survival data from clinical trials is best understood in the context of this compound's unique mechanism of action and its impact on key clinical outcomes.

  • Linking Mechanism to Survival Benefit: this compound's distinctive dual inhibition of JAK1/JAK2 and ACVR1 is central to its survival benefit. While JAK1/2 inhibition reduces spleen size and symptoms (like other JAK inhibitors), ACVR1 inhibition suppresses hepcidin production in the liver. This increases iron availability for red blood cell production, directly addressing myelofibrosis-related anemia. [4] [1] Since anemia is a major negative prognostic factor in myelofibrosis, this pro-erythropoietic effect is believed to underpin the observed survival benefit. [1]

  • Critical Role of Transfusion Independence (TI): A consistent finding across studies is that achieving transfusion independence is a powerful predictor of improved survival.

    • In SIMPLIFY-1, for JAK inhibitor-naïve patients, achieving TI at week 24 was associated with a significant 69% reduction in the risk of death (HR=0.311) in multivariate analysis. [1]
    • Baseline TI was also a strong independent predictor of improved survival in both SIMPLIFY-1 and SIMPLIFY-2. [1]
  • Impact of Earlier Treatment: A 2025 post-hoc analysis concluded that to optimize clinical benefit, this compound treatment should be started early, ideally in the frontline setting when anemia is moderate rather than severe. The analysis showed that patients with moderate anemia at baseline were more likely and faster to achieve hemoglobin levels above 10 g/dL, which was in turn linked to better survival. [3]

Experimental Protocols from Key Trials

For fellow researchers, here are the detailed methodologies of the core trials that generated the survival data.

SIMPLIFY-1 (NCT01969838) [5] [1]
  • Objective: To demonstrate non-inferiority of this compound versus ruxolitinib in JAK inhibitor-naïve patients.
  • Design: Phase III, double-blind, multicenter RCT.
  • Population: 432 adults with primary or secondary MF (Intermediate-1, -2, or High-risk).
  • Intervention: this compound (200 mg once daily) vs. Ruxolitinib (20 mg twice daily).
  • Primary Endpoint: Splenic Response Rate (SRR, ≥35% spleen volume reduction) at Week 24.
  • Key Secondary Endpoints: Symptom response and Transfusion Independence (TI) rate at Week 24.
  • Crossover: Ruxolitinib-arm patients could cross over to this compound after Week 24.
SIMPLIFY-2 (NCT02101268) [5] [1]
  • Objective: To demonstrate superiority of this compound versus Best Available Therapy (BAT) in ruxolitinib-experienced patients.
  • Design: Phase III, open-label, multicenter RCT.
  • Population: 156 adults with primary or secondary MF who were previously treated with ruxolitinib.
  • Intervention: this compound (200 mg once daily) vs. BAT (88.5% received ruxolitinib).
  • Primary Endpoint: Splenic Response Rate (SRR) at Week 24.
  • Crossover: BAT-arm patients could cross over to this compound after Week 24.
MOMENTUM (NCT04173494) [3] [5]
  • Objective: To evaluate this compound versus danazol in symptomatic and anemic patients with prior JAK inhibitor exposure.
  • Design: Phase III, double-blind, multicenter RCT.
  • Population: 195 adults with primary or secondary MF, hemoglobin <10 g/dL, and prior JAK inhibitor treatment.
  • Intervention: this compound (200 mg once daily) vs. Danazol (300 mg twice daily).
  • Primary Endpoint: Total Symptom Score (TSS) response rate at Week 24.
  • Key Secondary Endpoints: Transfusion Independence rate and SRR at Week 24.

Comparative Analysis with Other JAK Inhibitors

The following table places this compound's performance in the context of other approved JAK inhibitors for myelofibrosis, highlighting its unique profile.

JAK Inhibitor Key Mechanism(s) Impact on Anemia Overall Survival & Key Differentiators
This compound JAK1/JAK2, ACVR1 Improves anemia and increases transfusion independence. [4] [6] Survival benefit linked to anemia improvement. A unique option for patients with significant anemia. [3] [1]
Ruxolitinib JAK1/JAK2 Can induce or worsen anemia and thrombocytopenia. [4] [1] Improves survival vs. placebo/BAT in intermediate/high-risk patients. The long-standing first-line option. [1]
Fedratinib JAK2, FLT3 Can induce or worsen anemia and thrombocytopenia. [7] Effective for splenomegaly and symptoms. Requires monitoring for GI toxicity and encephalopathy. [7]
Pacritinib JAK2, IRAK1, ACVR1 Neutral to improved anemia (preclinical ACVR1 inhibition). [4] Approved for patients with severe thrombocytopenia (platelets <50 × 10⁹/L). [4]

A 2025 indirect treatment comparison also suggests that this compound has a lower risk of key hematological (anemia, thrombocytopenia) and gastrointestinal (diarrhea, nausea) adverse events over 24 weeks compared to fedratinib. [7]

Visualizing the Mechanism of Action

The diagram below illustrates how this compound's dual mechanism targets both the symptoms and the underlying anemia of myelofibrosis.

  • For JAK inhibitor-naïve patients, it provides non-inferior spleen/symptom control versus ruxolitinib with superior anemia benefits, and achieving transfusion independence on treatment is a key positive survival predictor.
  • For patients who have received prior JAK inhibitor therapy, it offers a valuable treatment option that can improve anemia, symptoms, and spleen size, demonstrating a survival outcome that compares favorably with other available therapies.

References

Momelotinib transfusion independence rates comparison

Author: Smolecule Technical Support Team. Date: February 2026

Transfusion Independence Efficacy in Phase 3 Trials

Trial (Population) Comparison Transfusion Independence Rate at Week 24 Statistical Significance
SIMPLIFY-1 (JAK inhibitor-naïve) [1] Momelotinib vs. Ruxolitinib 66.5% vs. 49.3% Proportion difference: 0.18 (95% CI, 0.09 to 0.26)
SIMPLIFY-2 (JAK inhibitor-experienced) [2] [3] This compound vs. BAT (88.5% ruxolitinib) 43.3% vs. 21.2% Nominal P = 0.0012
MOMENTUM (Symptomatic & anemic, JAK inhibitor-experienced) [1] This compound vs. Danazol Not fully reported in sources Primary endpoint was symptom response; anemia benefit confirmed

Detailed Experimental Protocols & Patient Subgroups

The TI rate is rigorously defined in these trials as the proportion of patients who received no red blood cell transfusions and had no hemoglobin levels < 8 g/dL in the 12 weeks immediately preceding week 24 [2] [1].

Subgroup analyses provide deeper insights for specific patient profiles:

  • In SIMPLIFY-2, for patients with baseline hemoglobin < 100 g/L, the TI rate was 33.3% with this compound versus 12.8% with BAT/ruxolitinib. For patients who were non-transfusion independent at baseline, the TI rate was 34.7% with this compound versus 3.0% with BAT/ruxolitinib [3].
  • A longitudinal analysis of transfusion burden showed that a majority of patients (77% to 87% across trials) had improved or stable transfusion intensity on this compound, compared to 54% to 63% with comparators (ruxolitinib, BAT, or danazol) [4].

Mechanism of Action: Dual JAK/ACVR1 Inhibition

This compound's unique efficacy in improving anemia is attributed to its dual inhibitory mechanism, which not only addresses the core JAK-STAT pathology of MF but also directly targets anemia.

momelotinib_mechanism MMB This compound JAK_STAT JAK-STAT Pathway MMB->JAK_STAT Inhibits JAK1/JAK2 ACVR1 ACVR1 MMB->ACVR1 Inhibits Spleen_Symptoms Splenomegaly & Symptoms JAK_STAT->Spleen_Symptoms Drives Hepcidin Hepcidin Production ACVR1->Hepcidin Activates ACVR1->Hepcidin MMB Blocks Iron Iron Restriction in Bone Marrow Hepcidin->Iron Causes Iron_Mobilization Iron Mobilization Hepcidin->Iron_Mobilization Reduction Allows Anemia Anemia in MF Iron->Anemia Worsens Iron_Mobilization->Anemia Improves

The diagram illustrates this compound's two-pronged mechanism [5] [6] [7]:

  • JAK1/JAK2 Inhibition: Suppresses the hyperactive JAK-STAT signaling pathway, leading to reductions in splenomegaly and constitutional symptoms.
  • ACVR1 Inhibition: Blocks the activin A receptor type 1, which leads to a decrease in hepcidin production. Lower hepcidin levels mobilize iron trapped in the liver, making it available for erythropoiesis in the bone marrow, thereby directly improving anemia and reducing transfusion dependency.

Summary for Drug Development

The consistent clinical data establish that this compound provides a distinct therapeutic advantage for managing MF-associated anemia. Its unique ACVR1-mediated mechanism of hepcidin suppression and iron mobilization differentiates it from other JAK inhibitors like ruxolitinib and fedratinib, which typically do not address and may even worsen anemia [5] [7].

References

Momelotinib spleen response versus best available therapy

Author: Smolecule Technical Support Team. Date: February 2026

Spleen Response Data from Pivotal Trials

Trial (Phase) Patient Population Comparator (Therapy) Spleen Response Rate (Week 24) Key Efficacy Outcome
SIMPLIFY-1 (Phase 3) [1] [2] JAK inhibitor-naïve Ruxolitinib Momelotinib: ~Non-inferior Met primary endpoint of non-inferiority for spleen response [1] [2].
SIMPLIFY-2 (Phase 3) [1] [2] JAK inhibitor-experienced Best Available Therapy (BAT; 88.5% ruxolitinib) This compound: 7% vs. BAT: 6% Minimal spleen response in both groups; not a primary driver of efficacy in this population [1] [2].
MOMENTUM (Phase 3) [2] Symptomatic & Anemic; JAK inhibitor-experienced Danazol This compound: 22% vs. Danazol: 3% This compound demonstrated a statistically superior spleen response [2].

Experimental Trial Designs & Methodologies

The data in the table above comes from robust, global clinical trials. Here is a detailed look at their designs, which are critical for interpreting the results.

  • SIMPLIFY-1 (NCT01969838): This was a double-blind, multicenter, phase III non-inferiority trial [1] [2]. JAK inhibitor-naïve patients with primary or secondary MF were randomized 1:1 to receive either this compound or ruxolitinib.

    • Primary Endpoint: Splenic Response Rate (SRR) at week 24, defined as the proportion of patients achieving a ≥35% reduction in spleen volume from baseline as measured by MRI or CT [1].
    • Key Takeaway: The trial established that this compound was non-inferior to ruxolitinib for spleen response in the first-line setting [1] [2].
  • SIMPLIFY-2 (NCT02101268): This was an open-label, multicenter, phase III trial [1] [2]. It enrolled patients with MF who had been previously treated with ruxolitinib and experienced an inadequate response or intolerance. Patients were randomized 2:1 to this compound or Best Available Therapy (BAT), with no washout period.

    • Primary Endpoint: SRR at week 24 (≥35% reduction in volume) [1].
    • Key Takeaway: The trial showed that in patients failing ruxolitinib, this compound's ability to induce a major spleen response was limited and comparable to BAT (largely ruxolitinib retreatment) [1] [2]. Its primary benefit in this population lies in symptom and anemia control.
  • MOMENTUM (NCT04173494): This was a double-blind, multicenter, phase III trial specifically designed for symptomatic and anemic MF patients with prior JAK inhibitor exposure [2]. Patients were randomized 2:1 to this compound or danazol.

    • Primary Endpoint: Total Symptom Score (TSS) response rate at week 24 [1] [2].
    • Key Spleen Endpoint: SRR at week 24 (≥35% reduction) was a key secondary endpoint, which this compound met with superiority over danazol [2].

Start Pivotal this compound Trials SIMPLIFY1 SIMPLIFY-1 Trial (Phase 3, Double-blind) Start->SIMPLIFY1 SIMPLIFY2 SIMPLIFY-2 Trial (Phase 3, Open-label) Start->SIMPLIFY2 MOMENTUM MOMENTUM Trial (Phase 3, Double-blind) Start->MOMENTUM Pop1 Patient Population: JAK inhibitor-naïve SIMPLIFY1->Pop1 Comp1 Comparator: Ruxolitinib SIMPLIFY1->Comp1 Conc1 Conclusion: Non-inferior spleen response Pop1->Conc1 Comp1->Conc1 Pop2 Patient Population: JAK inhibitor-experienced SIMPLIFY2->Pop2 Comp2 Comparator: BAT (88.5% Ruxolitinib) SIMPLIFY2->Comp2 Conc2 Conclusion: Minimal spleen response Pop2->Conc2 Comp2->Conc2 Pop3 Patient Population: Symptomatic, Anemic, JAK inhibitor-experienced MOMENTUM->Pop3 Comp3 Comparator: Danazol MOMENTUM->Comp3 Conc3 Conclusion: Superior spleen response Pop3->Conc3 Comp3->Conc3

Mechanism of Action: JAK-STAT and ACVR1 Pathways

This compound's distinct clinical profile, particularly its dual benefit on spleen and anemia, stems from its unique mechanism of action, which involves the inhibition of two key pathways.

  • JAK1/JAK2 Inhibition: Like other JAK inhibitors, this compound targets the dysregulated JAK-STAT signaling pathway, a cornerstone of MF pathogenesis [3] [4]. This inhibition suppresses the pro-inflammatory cytokine signaling that drives disease symptoms and splenomegaly, leading to reductions in spleen size and improvements in constitutional symptoms [3] [5].

  • ACVR1 Inhibition: This is this compound's differentiating feature. By inhibiting Activin A Receptor, Type I (ACVR1), this compound downregulates the production of the iron-regulatory hormone hepcidin in the liver [4] [5]. Lower hepcidin levels increase iron availability for erythropoiesis in the bone marrow, which directly counteracts anemia—a common and debilitating feature of MF and a typical side effect of pure JAK inhibitors like ruxolitinib [4] [5].

The diagram below maps this dual mechanism of action to its clinical effects.

MoA This compound Mechanism of Action JAK Inhibits JAK1/JAK2 MoA->JAK ACVR1 Inhibits ACVR1 MoA->ACVR1 Effect1 Reduces splenomegaly Improves constitutional symptoms JAK->Effect1 Effect2 Decreases hepcidin production Increases iron availability Alleviates anemia ACVR1->Effect2

Interpretation for Research & Development

  • Context is Key: this compound is not a universally potent splenic reducer. Its efficacy is robust in JAK inhibitor-naïve patients (non-inferior to ruxolitinib) and significant versus a weak comparator like danazol. However, its splenic effect is minimal in JAK inhibitor-experienced patients where the prior therapy has failed, highlighting a population with high unmet need [1] [2].
  • Anemia Benefit as a Differentiator: The unique value of this compound in the treatment landscape is its ability to simultaneously address splenomegaly and anemia. This makes it a compelling first-line option for patients presenting with both conditions, and a logical second-line option for those who develop significant anemia on ruxolitinib [5].
  • Clinical Trial Design Insight: The choice of comparator (BAT vs. danazol) in trials for JAK inhibitor-experienced patients dramatically influences the perceived spleen response. This underscores the importance of carefully selecting endpoints and comparators when designing future studies for this patient population.

References

Momelotinib symptom improvement comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Symptom Improvement in Key Clinical Trials

Trial Name (Population) Symptom Response Rate (TSS50) Transfusion Independence (TI) Rate Comparative Agent & Results
SIMPLIFY-1 [1] [2] [3] 28% (in patients with baseline platelets ≤150 × 10⁹/L) 62% (in patients with baseline platelets ≤150 × 10⁹/L) vs. Ruxolitinib: Momelotinib showed similar symptom response and superior TI, especially in patients with thrombocytopenia [2].
(JAK inhibitor-naive)
SIMPLIFY-2 [1] [4] [2] Consistent with overall study rates in thrombocytopenic patients Consistent with overall study rates in thrombocytopenic patients vs. Best Available Therapy (BAT, primarily ruxolitinib): this compound showed symptom improvement while BAT led to symptom deterioration [1] [4].
(JAK inhibitor-experienced)
MOMENTUM [4] [3] Significant improvement vs. danazol Significant improvement vs. danazol vs. Danazol: this compound demonstrated statistically significant symptom benefit and higher rates of TI [3].

Detailed Experimental Data & Protocols

The data in the table above is derived from robust, randomized, Phase 3 clinical trials. Here is a detailed breakdown of their methodologies and key findings.

SIMPLIFY-1 Trial (NCT01969838)
  • Objective & Design: A double-blind, randomized, active-controlled study designed to evaluate this compound versus ruxolitinib in JAK inhibitor-naive patients with intermediate or high-risk MF. The primary endpoint was splenic response rate (SRR) at 24 weeks [2].
  • Patient Population: 432 patients were randomized to receive either this compound (200 mg once daily) or ruxolitinib (20 mg twice daily, or per label) [4] [2].
  • Symptom Assessment: Total Symptom Score (TSS) was measured using a daily patient diary that captured key MF symptoms (e.g., night sweats, itching, abdominal discomfort, pain under ribs on left side, early satiety) [1]. A TSS50 response was defined as a ≥50% reduction from baseline in the mean TSS over the 28 days immediately before week 24 [1].
  • Key Symptom & Anemia Findings:
    • This compound was non-inferior to ruxolitinib for symptom response (TSS50) in the overall population [2].
    • A retrospective analysis showed that in patients with baseline platelet counts ≤150 × 10⁹/L, this compound achieved a TSS50 rate of 28% versus 33% with ruxolitinib, while the Transfusion Independence (TI) rate was significantly higher with this compound (62% vs. 42%) [2].
SIMPLIFY-2 Trial (NCT02101268)
  • Objective & Design: An open-label, randomized, active-controlled study evaluating this compound versus Best Available Therapy (BAT) in patients with MF who had been previously treated with ruxolitinib. The primary endpoint was SRR at 24 weeks [4] [2].
  • Patient Population: 156 patients were randomized 2:1 to this compound (200 mg once daily) or BAT (88.5% of whom received ruxolitinib) [4].
  • Symptom Assessment: TSS was measured similarly to the SIMPLIFY-1 trial [1].
  • Key Symptom & Anemia Findings:
    • Longitudinal analysis using a Mixed-effect Model Repeated Measure (MMRM) found that this compound-treated patients maintained symptom improvement, whereas the BAT (ruxolitinib) group experienced a progressive deterioration in TSS [1] [4].
    • This compound's benefits in symptom control and anemia were preserved in patients with significant thrombocytopenia (baseline platelets <50 × 10⁹/L and >50-100 × 10⁹/L) [2].
MOMENTUM Trial (NCT04173494)
  • Objective & Design: A double-blind, randomized, controlled study evaluating this compound versus danazol in JAK inhibitor-experienced, symptomatic, and anemic patients with MF. The primary endpoint was TSS50 response at 24 weeks [4] [3].
  • Patient Population: 195 patients were randomized to receive this compound (200 mg once daily) or danazol (300 mg twice daily) [4].
  • Symptom Assessment: TSS was measured using the Myelofibrosis Symptom Assessment Form (MF-SAF), a validated patient diary [3].
  • Key Symptom & Anemia Findings:
    • This compound demonstrated a statistically significant improvement in TSS50 response compared to danazol [3].
    • A significantly greater proportion of patients on this compound also achieved Transfusion Independence [3].

Mechanism of Action: The Basis for Symptom and Anemia Benefit

This compound's unique symptom control, particularly its positive impact on anemia, stems from its triple mechanism of action, which differentiates it from other JAK inhibitors like ruxolitinib and fedratinib.

momelotinib_mechanism cluster_jak JAK1/JAK2 Inhibition cluster_acvr1 ACVR1 Inhibition MMB This compound JAK Inhibition of JAK-STAT Signaling Pathway MMB->JAK ACVR1 Inhibition of ACVR1 (BMP Receptor Kinase) MMB->ACVR1 Outcome_JAK Outcome: Reduction of Systemic Inflammation & Symptoms JAK->Outcome_JAK Hepcidin Suppression of Hepcidin Production in Liver ACVR1->Hepcidin Outcome_ACVR1 Outcome: Improved Iron Availability & Anemia Benefit Hepcidin->Outcome_ACVR1

  • JAK1/JAK2 Inhibition: Like ruxolitinib, this compound potently inhibits JAK1 and JAK2. This action suppresses the dysregulated JAK-STAT signaling that drives the production of pro-inflammatory cytokines, leading to the reduction of systemic symptoms (e.g., night sweats, fatigue, weight loss) and splenomegaly [2].
  • ACVR1 Inhibition (Key Differentiator): this compound uniquely and directly inhibits the kinase ACVR1 (Activin A Receptor, Type I) [5]. ACVR1 is a key regulator of hepcidin, a liver-produced hormone that controls iron metabolism. High hepcidin levels, common in MF, trap iron in storage (e.g., in macrophages and the liver), making it unavailable for red blood cell production. By inhibiting ACVR1, this compound lowers hepcidin levels, which mobilizes stored iron, improves iron availability for erythropoiesis, and translates into clinical benefits of increased hemoglobin levels and transfusion independence [2] [5].

Comparative Safety and Tolerability

An indirect treatment comparison (ITC) of Phase 2/3 trials provides insights into this compound's safety profile relative to fedratinib [4]:

  • Hematologic AEs: this compound was associated with a significantly lower risk of any-grade and grade 3/4 anemia and thrombocytopenia in both JAK inhibitor-naive and -experienced populations.
  • Gastrointestinal AEs: The risk of any-grade diarrhea and nausea was significantly lower with this compound compared to fedratinib.

Conclusion for Researchers

  • Effective Symptom Control: Comparable to ruxolitinib in JAK inhibitor-naive patients and superior to BAT/danazol in experienced patients.
  • Distinct Anemia Benefit: Driven by ACVR1 inhibition and hepcidin suppression, a mechanism absent in other JAK inhibitors. This makes it a particularly valuable option for the many MF patients who present with or develop anemia.
  • A Favorable Safety Profile: Especially regarding lower risks of key hematological and gastrointestinal adverse events compared to some alternatives.

References

Momelotinib phase 3 clinical trials SIMPLIFY MOMENTUM

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile from Phase 3 Trials

The table below summarizes the key efficacy and safety data for momelotinib from its pivotal phase 3 trials and compares it with other JAK inhibitors based on their respective clinical trials [1] [2] [3].

Table 1: Comparison of JAK Inhibitors in Myelofibrosis Based on Phase 3 Trial Data

Metric This compound Ruxolitinib Fedratinib Pacritinib
Key Phase 3 Trials SIMPLIFY-1, SIMPLIFY-2, MOMENTUM [1] [3] COMFORT-I, COMFORT-II [4] [3] JAKARTA, JAKARTA-2 [1] [4] PERSIST-2 [4] [5]
Anemia Benefit Superior: Consistent, significant transfusion independence (TI) rates vs. comparators [1] [3] [5]. Inferior: Can induce or exacerbate anemia; leading cause of discontinuation [3]. Can cause anemia; not recommended in patients with low platelets [1]. Shows some anemia benefit, though indirect comparisons favor this compound [5].
Spleen Response Non-inferior to ruxolitinib in JAKi-naive (SIMPLIFY-1); significant reduction in JAKi-exp (MOMENTUM) [1] [2]. Standard for spleen volume reduction (SVR35) [4]. Robust spleen volume reduction [1] [2]. Effective in patients with severe thrombocytopenia [4].
Symptom Response Non-inferior to ruxolitinib in JAKi-naive (SIMPLIFY-1); superior to danazol in JAKi-exp (MOMENTUM) [1] [2]. Standard for symptom burden reduction [4]. Significant symptom burden reduction [1]. Effective symptom control [4].
Common AEs (All Grade) Diarrhea, nausea, thrombocytopenia (mostly low grade) [1] [3]. Anemia, thrombocytopenia [3]. Diarrhea, nausea, vomiting, anemia [1]. Diarrhea, nausea, thrombocytopenia, anemia [5].
Hematologic AEs Lower risk of grade 3/4 anemia and thrombocytopenia vs. fedratinib [1]. High rates of grade 3/4 anemia and thrombocytopenia [1] [3]. High rates of grade 3/4 anemia and thrombocytopenia [1]. Common; indicated for patients with severe thrombocytopenia [4].
GI AEs Lower risk of diarrhea and nausea vs. fedratinib and pacritinib [1] [5]. - High incidence; prophylaxis recommended [1]. High incidence of diarrhea and nausea [5].

Detailed Trial Designs and Patient Populations

Understanding the design of the key trials is crucial for interpreting the data.

Table 2: Overview of Key this compound Phase 3 Clinical Trials

Trial Name Phase Design & Patient Population Key Comparators Primary Endpoint(s)

| SIMPLIFY-1 [1] [3] | 3 | Randomized, double-blind trial in JAK inhibitor-naive patients (N=432). | Ruxolitinib | • Spleen Response (Non-inferiority) • Symptom Response (Non-inferiority) | | SIMPLIFY-2 [1] [3] | 3 | Randomized, open-label trial in JAK inhibitor-experienced patients (prior ruxolitinib) (N=156). | Best Available Therapy (BAT; 88.5% ruxolitinib) | • Spleen Response | | MOMENTUM [1] [2] | 3 | Randomized, double-blind trial in symptomatic and anemic patients who were JAK inhibitor-experienced (N=195). | Danazol | • Symptom Response ( superiority) • Transfusion Independence rate • Splenic Response |

Mechanism of Action and Experimental Evidence

This compound's unique efficacy, particularly in anemia, is due to its multi-modal mechanism of action.

G IL6 IL-6 JAK1 JAK1 IL6->JAK1 BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 STAT3 STAT3 JAK1->STAT3 JAK2 JAK2 JAK2->STAT3 Hepcidin Hepcidin ACVR1->Hepcidin Iron Serum Iron Hepcidin->Iron Decreases Erythropoiesis Restored Erythropoiesis Iron->Erythropoiesis Increases This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits This compound->ACVR1 Inhibits

Figure 1: this compound's multi-modal mechanism of action. Unlike selective JAK2 inhibitors, this compound simultaneously inhibits JAK1/JAK2 and ACVR1, leading to reduced hepcidin production and improved anemia outcomes [6] [3].

Key Experimental Protocols from Clinical Trials

The robust data on this compound is derived from standardized trial methodologies:

  • Spleen Volume Response (SVR35): Measured by MRI or CT scan. A positive SVR35 is defined as a ≥35% reduction in spleen volume from baseline at week 24 [1] [4].
  • Symptom Response (TSS50): Assessed using a patient diary (e.g., the Myelofibrosis Symptom Assessment Form). A positive TSS50 is defined as a ≥50% reduction in Total Symptom Score at week 24 [1] [4].
  • Transfusion Independence (TI): Defined as the proportion of patients who were transfusion-independent during the 12 weeks immediately preceding week 24, with no hemoglobin levels <8 g/dL [3] [5].
  • Safety Assessments: Treatment-emergent adverse events (AEs) were recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) throughout the 24-week treatment period [1] [5].

Interpretation and Clinical Implications

For researchers and drug developers, the data underscores several key points:

  • Target Profile for Anemic Patients: this compound is positioned as a leading therapeutic option for the management of myelofibrosis patients with anemia, addressing a significant unmet need. Its ability to provide spleen, symptom, and anemia benefits simultaneously is a key differentiator [3].
  • Safety-Driven Positioning: Indirect comparisons suggest that this compound may offer a more favorable hematological and gastrointestinal safety profile compared to fedratinib and pacritinib, which could influence treatment sequencing and patient quality of life [1] [5].
  • Expanding the JAK Inhibitor Class: The unique ACVR1 pathway inhibition highlights that efficacy within the JAK inhibitor class can be extended beyond JAK-STAT targeting, encouraging research into multi-targeted agents.

References

Momelotinib ACVR1 inhibition versus other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Pathway Inhibition

Momelotinib's unique efficacy in treating MF-related anemia stems from its novel mechanism of action that targets two key signaling pathways.

  • JAK1/JAK2 Inhibition: Like ruxolitinib, this compound inhibits JAK1 and JAK2, which dampens the dysregulated JAK-STAT signaling responsible for constitutional symptoms and splenomegaly in MF [1] [2].
  • ACVR1 Inhibition and Hepcidin Suppression: This is this compound's differentiating mechanism. ACVR1 is a key regulator of hepcidin, the master iron regulator [1] [3] [4]. In MF, chronic inflammation leads to elevated hepcidin levels, which traps iron in storage and creates functional iron deficiency for red blood cell production. By inhibiting ACVR1, this compound lowers hepcidin production, mobilizing stored iron and making it available for effective erythropoiesis, thereby improving anemia [3] [5] [4].

The diagram below illustrates how this compound targets both JAK-STAT and hepcidin signaling pathways.

G Inflammation Inflammation Cytokines Cytokines Inflammation->Cytokines JAK_STAT JAK-STAT Pathway Activation Cytokines->JAK_STAT Hepcidin Hepcidin Cytokines->Hepcidin Symptoms Constitutional Symptoms & Splenomegaly JAK_STAT->Symptoms IronSequestration Iron Sequestration (in storage) Hepcidin->IronSequestration Anemia Anemia IronSequestration->Anemia This compound This compound JAK1/JAK2\nInhibition JAK1/JAK2 Inhibition This compound->JAK1/JAK2\nInhibition ACVR1\nInhibition ACVR1 Inhibition This compound->ACVR1\nInhibition JAK1/JAK2\nInhibition->JAK_STAT Suppresses ACVR1\nInhibition->Hepcidin Lowers

Clinical Trial and Real-World Evidence

This compound's anemia benefits are consistently demonstrated across clinical trials and real-world studies, particularly in transfusion-dependent patients.

Trial / Study Name Study Design & Population Transfusion Independence (TI) Rate Spleen Volume Response (SVR35) Symptom Response (TSS50)

| MOMENTUM [1] | Phase 3; JAKi-exp, anemic, symptomatic MF vs Danazol | This compound: 30% Danazol: 20% | this compound: Significant vs control [1] | this compound: Significant vs control [1] | | SIMPLIFY-1 [1] [5] | Phase 3; JAKi-naïve MF vs Ruxolitinib | This compound: 67% Ruxolitinib: 49% | this compound: 26.5% Ruxolitinib: 40% | this compound: Non-inferior to Rux [1] | | SIMPLIFY-2 [4] | Phase 3; JAKi-exp MF vs Best Available Therapy (BAT) | This compound: 43% BAT: 21% | this compound: Significant vs BAT [4] | this compound: Significant vs BAT [4] | | MOMGEFIN (Real-World) [5] | Observational; JAKi-exp & naïve MF (Spain) | 27% at 3 mos; 31% at 6 mos (in TD patients) | 24% of patients | 92% of patients |

Key Experimental Protocols

For researchers, the core experiments validating this compound's efficacy are detailed in major clinical trials.

  • MOMENTUM Trial Protocol (NCT04173494) [1]:

    • Objective: Evaluate this compound vs. danazol in symptomatic and anemic MF patients previously treated with a JAK inhibitor.
    • Primary Endpoints: Total Symptom Score (TSS) reduction ≥50% (TSS50) at Week 24.
    • Key Secondary Endpoints: Transfusion Independence (TI) status and Splenic Response Rate (SRR; ≥35% volume reduction, SVR35) at Week 24.
    • TI Definition: No red blood cell transfusions in the 12 weeks before Week 24, with a hemoglobin level ≥8 g/dL.
  • SIMPLIFY-1 Trial Protocol (NCT01969838) [1] [5]:

    • Objective: Compare this compound to ruxolitinib in JAK inhibitor-naïve MF patients.
    • Primary Endpoint: Splenic Response Rate (SVR35) at Week 24.
    • Key Measured Outcomes: Transfusion Independence (TI) rate and Symptom Response (TSS50).

Research and Clinical Application

This compound addresses a critical unmet need in MF treatment, informing both clinical practice and future drug development.

  • Clinical Positioning: this compound is a preferred first-line JAK inhibitor for MF patients presenting with symptomatic splenomegaly and concomitant anemia, especially if transfusion-dependent [5]. In the absence of significant anemia, ruxolitinib may remain an option for symptom and spleen control [5].
  • Research Implications: The success of ACVR1 inhibition opens avenues for targeting the hepcidin pathway in other myeloid neoplasms characterized by ineffective erythropoiesis and anemia, such as myelodysplastic syndromes (MDS) [3].

References

Momelotinib quality of life improvements comparison

Author: Smolecule Technical Support Team. Date: February 2026

Momelotinib Clinical Trial Outcomes at Week 24

Trial Name Patient Population Comparative Arm Transfusion Independence Rate Spleen Response Rate (≥35% Volume Reduction) Symptom Response Rate (≥50% TSS Reduction)
SIMPLIFY-1 [1] [2] JAKi-naïve Ruxolitinib 66.5% vs 49.3% Non-inferior 28% vs 42%
SIMPLIFY-2 [1] [2] JAKi-exposed Best Available Therapy (BAT) Data not fully specified in sources; BAT often includes Ruxolitinib [1] 7% vs 6% 26% reduction in TSS (this compound)
MOMENTUM [1] [2] [3] Symptomatic & Anemic, JAKi-exposed Danazol Transfusion Independence rate not specified in sources; trial demonstrated improved rates vs danazol [2] 22% vs 3% 25% vs 9%

Mechanism of Action: The Dual-Target Advantage

This compound's unique benefit for anemia and quality of life stems from its dual mechanism of action, which goes beyond that of earlier JAK inhibitors [4] [5].

  • JAK1/JAK2 Inhibition: Like ruxolitinib, this compound potently inhibits JAK1 and JAK2. This suppresses the hyperactive JAK-STAT signaling pathway, leading to reduced production of inflammatory cytokines and control of myeloproliferation. This is the basis for its effect on reducing splenomegaly and constitutional symptoms [4] [5].
  • ACVR1 Inhibition: This is this compound's distinguishing feature. By inhibiting Activin A Receptor Type 1 (ACVR1), this compound downregulates the production of hepcidin in the liver [4] [5]. Hepcidin is a key regulator of iron homeostasis; high levels sequester iron, making it unavailable for red blood cell production. Lowering hepcidin increases circulating iron availability, facilitating erythropoiesis and directly addressing the iron-restricted anemia common in MF [4].

The following diagram illustrates how this dual mechanism contributes to its clinical profile:

momelotinib_mechanism cluster_jak JAK1/JAK2 Inhibition cluster_acvr1 ACVR1 Inhibition MMB This compound JAK Inhibits JAK1/JAK2 MMB->JAK ACVR1 Inhibits ACVR1 MMB->ACVR1 JAK_Effect1 Reduces cytokine-driven inflammation JAK->JAK_Effect1 JAK_Effect2 Suppresses myeloproliferation JAK->JAK_Effect2 JAK_Outcome Symptom & Spleen Control JAK_Effect1->JAK_Outcome JAK_Effect2->JAK_Outcome ACVR1_Effect Downregulates Hepcidin ACVR1->ACVR1_Effect ACVR1_Outcome Improved Iron Availability & Erythropoiesis ACVR1_Effect->ACVR1_Outcome

Key Supporting Data & Experimental Evidence

The data in the summary table is derived from rigorous phase III clinical trials. Here is a detailed look at their designs and findings:

  • SIMPLIFY-1 Trial (NCT01969838)

    • Objective & Design: A phase III, double-blind, multicenter study to demonstrate non-inferiority of this compound versus ruxolitinib in JAKi-naïve patients with primary or secondary MF. Primary endpoint was Splenic Response Rate (SRR) at week 24 [1] [2].
    • Key QoL Finding: While ruxolitinib showed a superior symptom response rate (42% vs 28%), this compound demonstrated a significantly higher rate of transfusion independence (66.5% vs 49.3%). This highlights the trade-off where this compound may be preferred for patients where managing anemia is the primary concern [1] [2].
  • MOMENTUM Trial (NCT04173494)

    • Objective & Design: A phase III, double-blind, multicenter study specifically focused on symptomatic and anemic MF patients who had prior JAKi therapy. Patients were randomized to receive this compound or danazol, an androgen used to manage anemia. The primary endpoint was the Total Symptom Score (TSS) response rate at week 24 [1] [2] [3].
    • Key QoL Finding: this compound was statistically superior to danazol in both symptom control (25% vs 9% TSS response) and spleen volume reduction (22% vs 3%). It also showed significant benefits in reducing transfusion dependency, directly addressing the unmet need in this anemic, previously treated population [2] [3].
  • Real-World Evidence (MOMGEMFIN Study)

    • Objective & Design: A retrospective, multicenter analysis of 154 MF patients in Spain treated with this compound, assessing its efficacy and safety in routine clinical practice outside of a controlled trial [6].
    • Key QoL Finding: In a cohort where 70.1% of patients were transfusion-dependent at baseline, 48.4% achieved transfusion independence after 3 months of this compound treatment. This real-world data strongly corroborates the anemia benefits observed in the clinical trials [6].

Summary and Clinical Perspective

For researchers and clinicians, the evidence positions this compound as a critical therapeutic option with a specific quality-of-life niche:

  • Primary Advantage: Its unparalleled ability to reduce or eliminate transfusion dependency in MF patients with anemia, through its unique ACVR1 inhibitory mechanism. A Canadian cost-effectiveness analysis associated this with improved quality-adjusted life-years and healthcare cost savings [7].
  • Comparative Performance: While it is non-inferior to ruxolitinib for spleen reduction, it may not be the first choice if symptom control (like night sweats, itching) is the sole and most urgent priority in a non-anemic patient [2].
  • Target Patient Population: this compound is particularly suited for JAKi-naïve or JAKi-exposed patients with significant anemia, for whom the burden of frequent transfusions severely impacts their quality of life [1] [3]. Clinical experts consulted by the Canadian Agency for Drugs and Technologies in Health (CADTH) noted it could be used in both first-line and second-line settings for such patients [1].

References

Momelotinib cost-effectiveness analysis JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Momelotinib Cost-Effectiveness Analyses

Analysis Setting / Population Comparator Key Economic Findings Clinical Basis & Notes
Canada (JAK-inhibitor naive & experienced patients with anemia) [1] [2] Ruxolitinib or Best Available Therapy (BAT) Cost-saving: CAD $82,551 less in total costs. More effective: 0.058 incremental LYs; 0.043 incremental QALYs. Patients spent more time in the transfusion-independent (TI) state (1.36 LYs vs. 1.15). Model based on SIMPLIFY-1 & SIMPLIFY-2 trials [1].
Canada (JAK-inhibitor naive patients) [3] Ruxolitinib More costly, more effective: ICER of $245,628 per QALY vs. ruxolitinib. A price reduction of ~27% was needed for this compound to be cost-effective at a $50,000 per QALY threshold [3].
Canada (JAK-inhibitor experienced patients) [3] BAT More costly, more effective: Incremental costs: $30,087; incremental QALYs: 0.092.
United States (Projected cost burden analysis) [4] Ruxolitinib (in naive) or BAT (in experienced) Projected cost and time savings vs. comparators, primarily in transfusion-dependent patients. Analysis based on reduced transfusion needs in the 24-week SIMPLIFY-1 & SIMPLIFY-2 trials [4].

Key Clinical Trial Data and Methodologies

The economic models are primarily built on data from two pivotal Phase 3 clinical trials. The core outcomes and definitions used in these trials are crucial for interpreting the cost-effectiveness results.

  • SIMPLIFY-1 (NCT01969838): A double-blind trial in JAK-inhibitor naive patients, comparing this compound (200 mg once daily) to ruxolitinib (20 mg twice daily) [4].
  • SIMPLIFY-2 (NCT02101268): An open-label trial in JAK-inhibitor experienced patients (previously treated with ruxolitinib), comparing this compound (200 mg once daily) to BAT (which included ruxolitinib for 88.5% of patients) [4].
Defined Health States in Economic Models

The Markov models used in the analyses track patients through specific health states related to their transfusion needs, which are key drivers of costs and quality of life [3] [1]:

  • Transfusion Independent (TI): No red blood cell (RBC) transfusions and all hemoglobin levels ≥8 g/dL in the prior 12 weeks.
  • Transfusion Dependent (TD): ≥4 units of RBC transfused or a hemoglobin level <8 g/dL in the prior 8 weeks.
  • Transfusion Requiring (TR): Patients who do not meet the criteria for TI or TD.
Modeling Approach and Inputs
  • Model Structure: A Markov cohort model with a lifetime horizon (e.g., 33 years) and 4-week cycles [3] [1].
  • Key Efficacy Inputs: Transition probabilities between TI, TR, and TD health states were derived from patient-level data from the SIMPLIFY trials for the first 24 weeks, with long-term outcomes extrapolated [3].
  • Utility Inputs: Health-related quality of life (measured as utilities) was incorporated using EQ-5D-5L data collected in the clinical trials [3].

This compound's Mechanism of Action

This compound's distinctive cost-effectiveness profile, particularly in patients with anemia, is linked to its unique mechanism of action, which addresses a key unmet need in myelofibrosis treatment. The following diagram illustrates how it targets multiple pathways.

cluster_jak JAK-STAT Pathway cluster_acvr Iron Metabolism Pathway This compound This compound JAK1 JAK1 This compound->JAK1 Inhibits JAK2 JAK2 This compound->JAK2 Inhibits ACVR1 ACVR1 This compound->ACVR1 Inhibits InflammatoryCytokines Inflammatory Cytokines JAK1->InflammatoryCytokines JAK2->InflammatoryCytokines Splenomegaly Splenomegaly & Symptoms InflammatoryCytokines->Splenomegaly Hepcidin Hepcidin ACVR1->Hepcidin SerumIron Serum Iron Availability Hepcidin->SerumIron Decreases Anemia Anemia SerumIron->Anemia Improves Iron-Restricted Anemia

As shown in the diagram, this compound has a dual mechanism:

  • JAK1/JAK2 Inhibition: Like other JAK inhibitors, it targets the JAK-STAT pathway, reducing chronic inflammation and improving splenomegaly and constitutional symptoms [5].
  • ACVR1 Inhibition: This unique action reduces hepcidin expression, a key regulator of iron metabolism. Lower hepcidin increases circulating iron availability, directly addressing the iron-restricted anemia common in myelofibrosis patients [4] [5]. This leads to higher transfusion independence rates, a major driver of cost savings and quality of life improvements in the economic models.

Gaps in Comparative Evidence and Future Research

The available information highlights several areas where comparative data is lacking, which is important for a full objective comparison.

  • Limited Direct Comparisons: A significant gap is the lack of comparative evidence between this compound and fedratinib, another JAK inhibitor used in myelofibrosis [3].
  • Uncertainty in Long-Term Efficacy: The long-term cost-effectiveness of this compound is uncertain due to a lack of long-term comparative data. A large portion of the estimated quality-adjusted life years in models are based on extrapolations beyond the trial period [3].
  • Call for Standardized Outcomes: One analysis suggests that future trials should adopt a standardized core outcome set that includes patient-reported measures and anemia response metrics to better facilitate comparisons between different treatments [5].

I hope this structured overview provides a solid foundation for your comparative guide. The economic value of this compound appears most pronounced in myelofibrosis patients with anemia, primarily driven by its unique ability to reduce transfusion dependence.

References

×

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

414.18042397 g/mol

Monoisotopic Mass

414.18042397 g/mol

Heavy Atom Count

31

Appearance

Yellow solid powder

UNII

6O01GMS00P

Drug Indication

Momelotinib is indicated for the treatment of intermediate or high-risk myelofibrosis (MF), including primary MF or secondary MF [postpolycythemia vera (PV) and post-essential thrombocythemia (ET)], in adults with anemia.
Treatment of acute lymphoblastic leukaemia, Treatment of essential thrombocythaemia, Treatment of polycythaemia vera, Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis
Treatment of myelofibrosis

Livertox Summary

Momelotinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Momelotinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Pharmacology

Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

One of the molecular pathways that have been implicated in the pathogenesis of MF is constitutively activated and dysregulated Janus protein tyrosine kinase (JAK)-signal transducer and activator of transcription (STAT) signalling, which is believed to drive the abnormal production of pro-inflammatory cytokines in bone marrow stroma. An aberrant JAK-STAT signalling pathway in MF may or may not be caused by JAK mutations such as JAK2V617F. Momelotinib is an adenosine triphosphate-competitive inhibitor of wild-type JAK1 and JAK2 as well as mutant JAK2V617F, which contribute to the signalling of several cytokines and growth factors that are important for hematopoiesis and immune function. Momelotinib and its major human circulating metabolite, M21, have higher inhibitory activity for JAK2 compared to other members of the JAK family - JAK3 and tyrosine kinase 2 (TYK2). Momelotinib and M21 additionally inhibit activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), which produces subsequent inhibition of liver hepcidin expression and increased iron availability, resulting in increased red blood cell production. Dysregulated JAK signalling may also contribute to inflammation and hyperactivation of ACVR1. Suppression of hepcidin by momelotinib increases circulating iron and hemoglobin, and stimulates erythropoiesis in the bone marrow.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Other CAS

1056634-68-4

Absorption Distribution and Excretion

Momelotinib is rapidly absorbed following oral administration with a bioavailability of 97%. The mean (%CV) steady-state Cmax is 479 ng/mL (61%), and the mean (%CV) AUC is 3,288 ng x h/mL (60%) at the maximum recommended dosage. Momelotinib exposure (i.e., Cmax and AUC) increases dose proportionally from 100 mg to 300 mg (0.5 to 1.5 times the maximum recommended dosage), but less than dose-proportional at doses from 400 mg to 800 mg (two to four times the maximum recommended dosage). There is no clinically significant accumulation. The Tmax at steady state is two hours (Q1: 1 hour; Q3: 3 hours) post-dose. No clinically significant differences in momelotinib pharmacokinetics were observed following administration of either a high-fat meal (800 kcal; 50% fat) or low-fat meal (400 kcal; 20% fat) in healthy subjects.
Momelotinib is primarily eliminated in feces and, to a lesser extent, in urine. Following a single oral dose of radiolabeled momelotinib in healthy subjects, about 69% of the total radioactive dose was recovered in fecesm with M14 accounting for 21.4% of the dose, momelotinib and M21 each accounting for 13%, and other 12 metabolites accounting for the remaining 22%. About 28% of radioactivity was recovered in urine, with M21 being the major species.
The mean (%CV) apparent volume of distribution at steady-state is 984 L (118%).
The mean (%CV) clearance is clearance is 103 L/h (87%).

Metabolism Metabolites

Momelotinib is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%). M21 is initially formed via oxidation of the morpholine ring by the same CYP enzymes, followed by metabolism via aldehyde oxidase. M21 is a major metabolite in humans that retains approximately 40% of the pharmacological activity of the parent. The mean ratio of M21 to momelotinib for AUC ranged from 1.4 to 2.1. Momelotinib can undergo amide hydrolysis, N-dealkylation, nitrile hydrolysis, nitrile oxidation, and glucuronidation.

Wikipedia

Momelotinib

Biological Half Life

The elimination half-life of momelotinib and the M21 metabolite is four to eight hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1:Enhanced Antitumor Activity of Cetuximab in Combination with the Jak Inhibitor CYT387 against Non-Small-Cell Lung Cancer with Various Genotypes. Hu Y, Dong XZ, Liu X, Liu P, Chen YB.Mol Pharm. 2016 Feb 1;13(2):689-97. doi: 10.1021/acs.molpharmaceut.5b00927. Epub 2015 Dec 29. PMID: 26685983 2:P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) restrict brain accumulation of the JAK1/2 inhibitor, CYT387. Durmus S, Xu N, Sparidans RW, Wagenaar E, Beijnen JH, Schinkel AH.Pharmacol Res. 2013 Oct;76:9-16. doi: 10.1016/j.phrs.2013.06.009. Epub 2013 Jul 1. PMID: 23827160 3:Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. Pardanani A, Laborde RR, Lasho TL, Finke C, Begna K, Al-Kali A, Hogan WJ, Litzow MR, Leontovich A, Kowalski M, Tefferi A.Leukemia. 2013 Jun;27(6):1322-7. doi: 10.1038/leu.2013.71. Epub 2013 Mar 5. PMID: 23459451 Free PMC Article4:Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH.J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. Epub 2012 Mar 23. PMID: 22476054

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